molecular formula C14H12ClNO B13790152 Benzophenone, 2-methylamino-5-chloro-

Benzophenone, 2-methylamino-5-chloro-

Cat. No.: B13790152
M. Wt: 245.70 g/mol
InChI Key: YHSCBLSYYDIOFJ-UHFFFAOYSA-N
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Description

Benzophenone, 2-methylamino-5-chloro- is a useful research compound. Its molecular formula is C14H12ClNO and its molecular weight is 245.70 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

[2-(aminomethyl)-5-chlorophenyl]-phenylmethanone

InChI

InChI=1S/C14H12ClNO/c15-12-7-6-11(9-16)13(8-12)14(17)10-4-2-1-3-5-10/h1-8H,9,16H2

InChI Key

YHSCBLSYYDIOFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)CN

Origin of Product

United States

Foundational & Exploratory

What are the properties of 2-methylamino-5-chloro-benzophenone?

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2-methylamino-5-chlorobenzophenone.

CAS No: 1022-13-5 Formula: C₁₄H₁₂ClNO Molecular Weight: 245.70 g/mol

Executive Summary

2-Methylamino-5-chloro-benzophenone (MACB) is a critical pharmacophore and intermediate in the synthesis of 1,4-benzodiazepines, most notably Diazepam (Valium) . Its structure comprises a benzophenone core substituted with a chlorine atom at the 5-position and a methylamino group at the 2-position.[1][2] This specific substitution pattern renders it a versatile "privileged structure" in medicinal chemistry, facilitating the formation of the diazepine ring system through cyclocondensation reactions.

This guide provides a comprehensive technical analysis of MACB, covering its physicochemical properties, validated synthesis protocols, spectroscopic characterization, and its pivotal role in drug development.

Physicochemical Properties[3][4][5][6][7]

The following data aggregates experimental values from authoritative chemical databases and literature.

PropertyValue / DescriptionNote
Appearance Yellow crystalline needlesRecrystallized from ethanol
Melting Point 93 – 95 °CSharp melting range indicates high purity
Solubility Soluble: DMF, DMSO, Ethanol, MethanolInsoluble: Water, PBS (pH 7.2)Lipophilic nature (LogP ~2.8)
pKa ~2.5 (Conjugate acid)Weakly basic amine; protonates in strong acid
Stability Stable under normal conditions.Sensitive to strong oxidizers. Hydrolyzes in strong acid/base.
UV Absorption λmax ≈ 236 nm, 390 nmCharacteristic benzophenone transitions

Synthesis & Production Protocols

A. The "Green" Catalytic Route (Dimethyl Carbonate)

Recommended for modern industrial applications due to lower toxicity and high atom economy.

Mechanism: Selective N-methylation of 2-amino-5-chlorobenzophenone using dimethyl carbonate (DMC) over a NaY zeolite catalyst.

Protocol:

  • Preparation: Charge a reaction vessel with 2-amino-5-chlorobenzophenone (1.0 eq) and dimethyl carbonate (10-20 eq) .

  • Catalyst Addition: Add NaY zeolite catalyst (approx. 0.5 wt equiv relative to substrate).

  • Reaction: Heat the mixture to 90°C with vigorous stirring. Maintain reflux for 6–8 hours .

    • Process Control: Monitor consumption of the primary amine via HPLC or TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Workup: Cool to room temperature. Filter off the zeolite catalyst (can be regenerated).

  • Purification: Evaporate excess DMC under reduced pressure. Recrystallize the residue from hot ethanol.

  • Yield: Expect 90–93% as yellow needles.

B. The Classical Sternbach Route (Dimethyl Sulfate)

Historical standard, high reliability, but requires hazardous reagents.

Mechanism: Direct methylation or protection-methylation-deprotection strategies to avoid over-methylation to the tertiary amine.

Protocol:

  • Tosylation (Optional but recommended for specificity): React 2-amino-5-chlorobenzophenone with p-toluenesulfonyl chloride in pyridine to form the sulfonamide.

  • Methylation: Treat the sulfonamide with dimethyl sulfate (DMS) and NaOH in aqueous ethanol.

    • Safety Alert: DMS is a potent alkylating agent and suspected carcinogen. Use extreme caution and a closed system.

  • Hydrolysis: Deprotect the N-tosyl group using 70% sulfuric acid at reflux.

  • Isolation: Neutralize with NaOH, extract into dichloromethane, and recrystallize.

Characterization & Spectroscopy

Accurate identification relies on specific spectral fingerprints.

Mass Spectrometry (GC-MS / ESI-MS)[8]
  • Molecular Ion (M+): m/z 245 (100%) and 247 (32%).

    • Diagnostic: The 3:1 ratio of M to M+2 peaks confirms the presence of a single Chlorine atom.

  • Fragmentation:

    • m/z 244: Loss of H (M-1).

    • m/z 193: Loss of the phenyl ring (M - C₆H₅) + H transfer.

    • m/z 77: Phenyl cation [C₆H₅]⁺.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • δ 2.85 – 2.95 ppm (3H, s): N-CH₃ . Sharp singlet, diagnostic of the methylamino group.

  • δ 6.6 – 6.8 ppm (1H, d): Aromatic proton ortho to the amine (C3-H). Shielded by the electron-donating amine.

  • δ 7.2 – 7.6 ppm (7H, m): Remaining aromatic protons (benzophenone core).

  • δ ~8.5 ppm (1H, br s): N-H . Broad signal, exchangeable with D₂O.

Infrared Spectroscopy (FT-IR)[9][10]
  • 3320 – 3350 cm⁻¹: N-H stretching (secondary amine).

  • 1625 – 1640 cm⁻¹: C=O stretching (conjugated ketone).[3]

    • Note: The carbonyl frequency is lower than typical ketones due to conjugation and intramolecular H-bonding with the amine.

Applications in Drug Discovery[1][3][12]

MACB is the structural foundation for the "1,4-benzodiazepine" scaffold. Its primary utility is the cyclization with glycine equivalents to form the diazepine ring.

Pathway: Synthesis of Diazepam

The following diagram illustrates the transformation of MACB into Diazepam, highlighting the critical cyclization step.[1][4]

DiazepamSynthesis MACB 2-Methylamino-5-chloro- benzophenone (MACB) Acyl Intermediate: 2-(2-Chloroacetamido)-5-chloro- benzophenone MACB->Acyl Acylation Diazepam Diazepam (7-Chloro-1-methyl-5-phenyl- 1,3-dihydro-2H-1,4-benzodiazepin-2-one) Acyl->Diazepam Amination & Cyclization Reagent1 Chloroacetyl Chloride (Cl-CH2-COCl) Reagent1->MACB Reagent2 Hexamethylenetetramine (NH4 source) / Cyclization Reagent2->Acyl

Caption: Synthetic pathway from MACB to Diazepam via chloroacetylation and subsequent cyclization.

Metabolic Significance

In forensic toxicology, MACB acts as a marker. It is a known degradation product and minor metabolite of Diazepam and Temazepam.

  • Acid Hydrolysis: In strong acid (e.g., stomach acid or forced degradation studies), the diazepine ring opens to yield MACB.

  • Detection: Presence in biological samples can indicate past consumption of benzodiazepines even if the parent drug is cleared.

Safety & Handling

  • GHS Classification: Warning.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-degradation.

References

  • Sternbach, L. H., et al. (1962).[5] "Quinazolines and 1,4-Benzodiazepines.[3] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones." The Journal of Organic Chemistry, 27(11), 3788–3796.

  • PubChem. (2024). Compound Summary: 2-(Methylamino)-5-chlorobenzophenone.[6][5][7] National Library of Medicine. Retrieved from [Link]

  • Jain, R. (1993). "Simplified method for simultaneous determination of diazepam and its metabolites in urine by thin-layer chromatography and direct densitometry.

Sources

A Technical Guide to the Structural Elucidation of 2-methylamino-5-chloro-benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The definitive structural confirmation of pharmaceutical intermediates is a cornerstone of drug development and manufacturing, ensuring safety, efficacy, and regulatory compliance.[1][2][3][4] This guide provides an in-depth, multi-technique approach to the structural elucidation of 2-methylamino-5-chloro-benzophenone, a key intermediate and known metabolite in the synthesis of benzodiazepines like diazepam.[5][6][7] We will explore the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not only procedural steps but also the underlying scientific rationale for each experimental choice, thereby creating a self-validating analytical workflow.

Introduction

2-methylamino-5-chloro-benzophenone (MCBP) is a critical chemical entity in the pharmaceutical landscape.[6] Its precise molecular structure is paramount, as any deviation can lead to the formation of impurities, impacting the final drug product's quality and safety. The structural elucidation process, therefore, must be robust and unambiguous. This guide details the synergistic use of orthogonal analytical techniques to build a comprehensive and definitive structural profile of MCBP. We will proceed from determining the molecular mass and elemental formula to identifying functional groups and finally, mapping the precise arrangement of atoms within the molecule.

Section 1: Physicochemical Properties and Baseline Identity

Before delving into complex spectroscopic analysis, establishing the fundamental properties of the compound is crucial. These data provide the initial constraints for structural hypotheses.

PropertyValueSource
IUPAC Name methanone
CAS Number 1022-13-5[5][8][9]
Molecular Formula C₁₄H₁₂ClNO
Molecular Weight 245.70 g/mol [10]
Appearance Light yellow crystalline solid[5][8]
Melting Point 94.0 - 99.0 °C[8][11]

Section 2: The Elucidation Workflow: A Multi-Technique Approach

The confirmation of a chemical structure is not a linear process but an integrated workflow where each technique provides a piece of the puzzle. The data from one method are used to corroborate or refine the hypotheses generated by another. This synergistic approach ensures a high degree of confidence in the final assignment.

Structure_Elucidation_Workflow Figure 1. Integrated Workflow for Structure Elucidation cluster_0 Initial Analysis cluster_1 Functional Group & Connectivity Analysis cluster_2 Confirmation Sample Sample of 2-methylamino-5-chloro-benzophenone MS Mass Spectrometry (MS) Sample->MS Determine Molecular Weight & Elemental Formula IR Infrared (IR) Spectroscopy MS->IR Hypothesize Functional Groups Structure Confirmed Structure MS->Structure Corroborate NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR Confirm Functional Groups, Propose Connectivity IR->Structure Corroborate NMR->Structure Define Atom Connectivity & Finalize Structure MS_Fragmentation Figure 2. Proposed EI-MS Fragmentation of MCBP M [C₁₄H₁₂ClNO]⁺· m/z 245/247 F1 [C₆H₅CO]⁺ m/z 105 M->F1 Loss of ·C₈H₇ClN F2 [C₈H₇ClNO]⁺· (Fragment not typically observed) M->F2 Loss of ·C₆H₅ F3 [C₆H₅]⁺ m/z 77 F1->F3 Loss of CO F4 [C₇H₇ClN]⁺· m/z 140/142 F2->F4 Loss of CO

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(methylamino)benzophenone (CAS 1022-13-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for 5-Chloro-2-(methylamino)benzophenone, identified by CAS number 1022-13-5. This compound is a critical intermediate in the synthesis of several benzodiazepine drugs, including diazepam and temazepam.[1][2][3] A thorough understanding of its chemical and physical characteristics is paramount for process optimization, quality control, and regulatory compliance in the pharmaceutical industry. This document consolidates key data from various sources and presents it in a structured format, supplemented with detailed experimental protocols and diagrams to provide actionable insights for laboratory and manufacturing applications.

Introduction and Chemical Identity

5-Chloro-2-(methylamino)benzophenone is a substituted benzophenone that serves as a cornerstone in the synthetic pathways of widely prescribed anxiolytic and sedative medications.[1][3] Its molecular structure features a benzophenone core with a chlorine atom at the 5-position and a methylamino group at the 2-position of one of the phenyl rings.[3] This specific arrangement of functional groups is pivotal for the subsequent cyclization reactions that form the characteristic diazepine ring system of benzodiazepines.[4][5]

Synonyms:

  • (5-chloro-2-(methylamino)phenyl)phenyl-methanone[6]

  • 2-Methylamino-5-chlorobenzophenone[6]

  • Diazepam benzophenone[6]

  • Temazepam Impurity A[7][8]

  • Diazepam Related Compound A[2]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-2-(methylamino)benzophenone is presented in the table below. These parameters are essential for designing synthetic processes, developing analytical methods, and ensuring safe handling and storage.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂ClNO[9][10]
Molecular Weight 245.70 g/mol [6][10]
Appearance Light yellow to yellow solid/crystalline powder[11]
Melting Point 93-95 °C (lit.)[3]
Boiling Point 421.9 °C at 760 mmHg[3]
Solubility Slightly soluble in Chloroform, Dichloromethane, DMSO, and very slightly in Methanol. Insoluble in PBS (pH 7.2).[2][3]
pKa 1.45 ± 0.04 (Uncertain)[3]
UV λmax 236 nm[2]
Density 1.234 g/cm³[3]
Refractive Index 1.627[3][11]

Synthesis and Manufacturing

The synthesis of 5-Chloro-2-(methylamino)benzophenone is a critical step in the overall manufacturing process of several benzodiazepines. Various synthetic routes have been developed, with a common strategy involving the methylation of 2-amino-5-chlorobenzophenone.

Synthetic Pathway Overview

A prevalent method for the preparation of 5-Chloro-2-(methylamino)benzophenone involves the N-methylation of 2-amino-5-chlorobenzophenone.[12] This transformation can be achieved using various methylating agents. The following diagram illustrates a general synthetic scheme.

Synthesis of 5-Chloro-2-(methylamino)benzophenone 2-amino-5-chlorobenzophenone 2-amino-5-chlorobenzophenone Product 5-Chloro-2-(methylamino)benzophenone (CAS 1022-13-5) 2-amino-5-chlorobenzophenone->Product Catalyst Methylating_Agent Methylating Agent (e.g., Dimethyl Carbonate) Methylating_Agent->Product

Caption: General synthesis of 5-Chloro-2-(methylamino)benzophenone.

Detailed Experimental Protocol: N-methylation using Dimethyl Carbonate

This protocol is based on a method that utilizes dimethyl carbonate as a less toxic and more environmentally friendly methylating agent compared to alternatives like methyl iodide or dimethyl sulfate.[12]

Materials:

  • 2-amino-5-chlorobenzophenone

  • Dimethyl carbonate

  • High silicon aluminum ratio small crystal NaY molecular sieve catalyst

  • Sodium hydroxide solution

  • Ethanol for recrystallization

Procedure:

  • In a reaction vessel, combine 2-amino-5-chlorobenzophenone and the NaY molecular sieve catalyst.

  • Add dimethyl carbonate to the mixture.

  • Heat the reaction mixture and maintain it at a specified temperature to facilitate the methylation reaction.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • The filtrate is then neutralized.

  • The crude product is isolated and purified by recrystallization from ethanol to yield high-purity 5-Chloro-2-(methylamino)benzophenone.[12]

Role in Drug Synthesis: The Gateway to Benzodiazepines

5-Chloro-2-(methylamino)benzophenone is not an end product itself but a pivotal precursor in the pharmaceutical industry. Its structure contains the necessary moieties for the construction of the seven-membered diazepine ring.

Synthesis of Diazepam

A well-established application of 5-Chloro-2-(methylamino)benzophenone is in the synthesis of Diazepam. This multi-step process typically involves N-acylation followed by cyclization.[4][13]

Diazepam_Synthesis cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_final Final Product start 5-Chloro-2-(methylamino)benzophenone intermediate N-acylated Intermediate start->intermediate Acylation (e.g., Bromoacetyl chloride) final Diazepam intermediate->final Cyclization (with Ammonia source)

Caption: Synthetic pathway from 5-Chloro-2-(methylamino)benzophenone to Diazepam.

Analytical Methodologies

Accurate and robust analytical methods are crucial for the quality control of 5-Chloro-2-(methylamino)benzophenone and for monitoring its presence as a related substance in final drug products.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for the analysis of this compound. These methods are used for purity assessment, impurity profiling, and as in-process controls during synthesis. A simplified method for the simultaneous determination of diazepam and its metabolites, including 5-Chloro-2-(methylamino)benzophenone, in urine has been developed using TLC and direct densitometry.[2]

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the identity of 5-Chloro-2-(methylamino)benzophenone.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) stretching vibrations.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Conclusion

5-Chloro-2-(methylamino)benzophenone (CAS 1022-13-5) is a compound of significant industrial importance, primarily serving as a key intermediate in the synthesis of benzodiazepine-based pharmaceuticals. Its physicochemical properties are well-defined, enabling the development of efficient synthetic and analytical procedures. A thorough understanding of the data and methodologies presented in this guide is essential for researchers and professionals involved in the development, manufacturing, and quality control of these vital medicines.

References

  • Cheméo. (n.d.). Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- (CAS 1022-13-5). Retrieved February 18, 2026, from [Link].

  • Ewan, K., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10.
  • Pharmaffiliates. (n.d.). Temazepam - Impurity A. Retrieved February 18, 2026, from [Link].

  • CAS. (n.d.). 2-(Methylamino)-5-chlorobenzophenone. CAS Common Chemistry. Retrieved February 18, 2026, from [Link].

  • Domokos, A. (2021). Process Development for the Syntheses of Essential Medicines in Continuous Flow. Virginia Commonwealth University.
  • Designer-drug.com. (n.d.). Diazepam (Valium) Synthesis. Retrieved February 18, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Temazepam. In Some Pharmaceutical Drugs. Retrieved February 18, 2026, from [Link].

  • Asian Journal of Research in Chemistry. (2012). Synthetic Protocols of Best-Selling Anxiolytic Therapeutic 'Diazepam': A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 5(10).
  • American Chemical Society. (1980). New synthesis of diazepam. Journal of Organic Chemistry, 45(2).
  • National Center for Biotechnology Information. (n.d.). 2-(Methylamino)-5-chlorobenzophenone. PubChem. Retrieved February 18, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Benzophenone, 2-methylamino-5-chloro-. PubChem. Retrieved February 18, 2026, from [Link].

  • Caming Pharmaceutical Ltd. (n.d.). 2-methylamino-5-chloro benzophenone cas 1022-13-5. Retrieved February 18, 2026, from [Link].

  • Google Patents. (n.d.). CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.
  • Google Patents. (n.d.). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.
  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved February 18, 2026, from [Link].

  • LookChem. (n.d.). Cas 1022-13-5,5-Chloro-2-(methylamino)benzophenone. Retrieved February 18, 2026, from [Link].

  • Journal of Pharmaceutical Research. (2019). Synthesis and Characterization of Structurally Related Compounds of Lorazepam and Temazepam. Journal of Pharmaceutical Research, 18(2).

Sources

The Role of 2-Methylamino-5-chloro-benzophenone in Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the critical function of 2-methylamino-5-chloro-benzophenone (MACB) as the defining precursor in the synthesis of 1,4-benzodiazepines, specifically Diazepam. It deviates from standard textbook descriptions to focus on process chemistry, mechanistic causality, and impurity control.

Technical Monograph | Chemical CAS: 1022-13-5

Executive Summary: The Structural Pivot

In the architecture of benzodiazepine synthesis, 2-methylamino-5-chloro-benzophenone (MACB) acts as the "pre-functionalized" scaffold. Unlike earlier synthetic strategies (e.g., the Sternbach quinazoline ring expansion) that require late-stage methylation, MACB introduces the N1-methyl group prior to ring closure.

This structural decision dictates the synthetic pathway, allowing for a streamlined Acylation-Amination-Cyclization (AAC) sequence. By locking the N1-methyl and C5-phenyl positions early, MACB minimizes the formation of N1-unsubstituted by-products (Nordazepam analogs) and eliminates the need for handling hazardous methylating agents (like dimethyl sulfate) in the final steps of drug production.

Chemical Profile
PropertySpecificationSignificance in Synthesis
Molecular Formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Core scaffold for Diazepam/Medazepam.[1][2][3][4]
Molecular Weight 245.71 g/mol Stoichiometric baseline for yield calculations.
Appearance Yellow crystalline needlesVisual purity indicator (darkening indicates oxidation).
Melting Point 94–95 °CCritical QC parameter; depression indicates unreacted ACB.
Solubility Soluble in Toluene, DMSOToluene is the preferred solvent for the acylation step.
Key Functional Groups Secondary Amine (

), Ketone (

)
The amine acts as the nucleophile; the ketone acts as the electrophilic cyclization target.

The Primary Pathway: Chloroacetyl Chloride Route

The most robust industrial and laboratory method utilizing MACB involves a two-stage transformation. This route is preferred for its atom economy and the stability of the intermediates.

Mechanistic Logic

The transformation of MACB to Diazepam is not a single reaction but a cascade:

  • N-Acylation: The secondary amine of MACB attacks the highly electrophilic acyl carbon of chloroacetyl chloride. This creates the amide backbone.

  • Amination (The Trigger): The alkyl chloride is displaced by an ammonia source (e.g., hexamine or ammonium acetate), generating a primary amine tail.

  • Intramolecular Imine Formation: The newly formed primary amine attacks the benzophenone ketone (

    
    ). Water is eliminated, closing the 7-membered diazepine ring.
    
Visualization of the Pathway

The following diagram illustrates the reaction flow and the critical intermediate states.

DiazepamSynthesis cluster_0 Critical Transition MACB MACB (Precursor) Intermediate 2-Chloroacetamido- 5-chlorobenzophenone MACB->Intermediate N-Acylation (Toluene, 5-10°C) Cl_Acetyl Chloroacetyl Chloride (Reagent) Cl_Acetyl->Intermediate Aminated_Int Amino-acetamido Intermediate (Transient) Intermediate->Aminated_Int Nucleophilic Subst. (-HCl) Ammonia Ammonia Source (NH3 / Hexamine) Ammonia->Aminated_Int Diazepam Diazepam (Target API) Aminated_Int->Diazepam Cyclization (-H2O)

Caption: The AAC pathway showing the conversion of MACB to Diazepam via the stable chloroacetamido intermediate.

Detailed Experimental Protocol

Safety Warning: Chloroacetyl chloride is a lachrymator and corrosive. MACB is a bioactive precursor. All operations must be performed in a fume hood.

Stage 1: Synthesis of the Intermediate (N-Acylation)

Objective: Convert MACB to 2-chloroacetamido-5-chlorobenzophenone.

  • Preparation: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, dissolve 10.0 g (40.7 mmol) of MACB in 80 mL of Toluene .

  • Cooling: Cool the solution to 5–10 °C using an ice bath. Control of temperature is vital to prevent O-acylation by-products.

  • Addition: Add 3.6 mL (45 mmol, 1.1 eq) of chloroacetyl chloride dropwise over 20 minutes.

    • Why? Slow addition prevents exotherms that degrade the regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours.

    • Monitoring: Check TLC (Hexane:Ethyl Acetate 8:2). MACB spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Workup: Evaporate the toluene under reduced pressure. The residue is often an oil that solidifies. Recrystallize from Ethanol to obtain off-white crystals.

    • Target Yield: >90%

    • Melting Point Check: Product should melt at 118–120 °C.

Stage 2: Cyclization to Diazepam

Objective: Ring closure using Hexamethylenetetramine (Hexamine) as a mild ammonia equivalent.

  • Charge: In a reaction vessel, suspend 5.0 g of the Stage 1 intermediate in 40 mL of Ethanol .

  • Reagent Addition: Add 2.5 g (1.1 eq) of Hexamine and 2.0 g of Ammonium Chloride.

    • Expert Insight: Hexamine slowly releases ammonia in acidic/alcoholic media, providing a controlled concentration of nucleophile. This prevents the formation of polymeric by-products common with liquid ammonia.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 6–8 hours.

  • Quench: Cool the mixture to room temperature. Add 20 mL of water to precipitate inorganic salts and the crude benzodiazepine.

  • Isolation: Filter the solids.

  • Purification: Recrystallize the crude solid from Ethanol/Water.

    • Final Product: White to pale yellow crystals of Diazepam.

    • Target Yield: 75–85%

Alternative Route: Glycine Ethyl Ester

While the chloroacetyl chloride route is standard, the Glycine Ethyl Ester route represents a direct condensation method often used to avoid halogenated organic waste.

  • Reagents: MACB + Glycine Ethyl Ester Hydrochloride.

  • Solvent: Pyridine (acts as both solvent and base).

  • Conditions: Reflux for 10–15 hours.

  • Mechanism: The amine of MACB attacks the ester carbonyl of glycine, forming an amide. The free amine of the glycine moiety then attacks the benzophenone ketone to close the ring.

  • Drawback: Requires high temperatures and pyridine removal is notoriously difficult, often leading to trace solvent impurities.

Quality Control & Impurity Profiling

When using MACB, specific impurities serve as diagnostic markers for process failure.

Impurity NameStructure/OriginDiagnostic Cause
Impurity A (Nordazepam) N-desmethyl DiazepamSource Failure: Contamination of MACB with 2-amino-5-chlorobenzophenone (starting material for MACB).
Impurity D (MACB) Unreacted PrecursorReaction Stalling: Incomplete acylation in Stage 1 or hydrolysis of the intermediate in Stage 2.
Impurity F (Open Ring) Hydrolyzed IntermediatepH Error: Reaction mixture became too basic before ring closure was complete.
MACB-Imine Imine derivative of MACBSide Reaction: Formed during base-catalyzed hydrolysis if water content is too high in Stage 2.

Regulatory & Safety Considerations

  • Precursor Status: MACB is a known precursor for Schedule IV substances (Diazepam). In many jurisdictions (including the US and EU), its sale and transport are monitored under "List I Chemical" regulations to prevent illicit diversion.

  • Handling: MACB is harmful if swallowed or inhaled. It is a skin irritant.

  • Waste: The chloroacetyl chloride route generates HCl gas (trap with NaOH) and chlorinated organic waste.

References

  • Adamo, A., et al. (2016).[5] "On-demand continuous-flow production of pharmaceuticals in a compact, reconfigurable system." Science. Link

  • Ewan, T. P., et al. (2017).[5] "Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam." Frontiers in Chemistry. Link

  • Sternbach, L. H., & Reeder, E. (1961).[6] "Quinazolines and 1, 4-Benzodiazepines.[1][7][3][8][9][10] IV. Transformations of 7-Chloro-2-methylamino-5-phenyl-3H-1, 4-benzodiazepine 4-Oxide." The Journal of Organic Chemistry. Link

  • Cayman Chemical. (2022). "2-Methylamino-5-chlorobenzophenone Product Data Sheet." Link

  • Acta Scientific. (2022). "Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer." Acta Scientific Pharmaceutical Sciences. Link

Sources

An In-Depth Technical Guide to 2-Methylamino-5-chloro-benzophenone as a Metabolite of Diazepam

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diazepam (Valium®), a cornerstone of benzodiazepine therapy, undergoes extensive metabolic transformation, producing a range of pharmacologically active and inactive compounds. While the primary enzymatic pathways leading to nordiazepam, temazepam, and oxazepam are well-documented, the significance of non-enzymatic degradation products is often overlooked. This guide provides a detailed examination of 2-methylamino-5-chloro-benzophenone (MCB), a key benzophenone derivative of diazepam. We will explore its formation via hydrolytic cleavage, its dual identity as a synthetic precursor, its analytical quantification, and its critical importance in clinical and forensic toxicology. This document moves beyond standard metabolic charts to explain the causality behind MCB's formation and the validated protocols for its detection, offering a comprehensive resource for professionals in the field.

The Established Metabolic Fate of Diazepam: Enzymatic Pathways

Diazepam is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically CYP2C19 and CYP3A4.[1] These enzymes mediate two principal Phase I reactions: N-demethylation and C3-hydroxylation.

  • N-demethylation: The removal of the methyl group at the N1 position by CYP2C19 and CYP3A4 produces N-desmethyldiazepam (nordiazepam) , a major and long-acting active metabolite.

  • C3-hydroxylation: The addition of a hydroxyl group at the C3 position of the diazepine ring by CYP3A4 results in temazepam , another active metabolite.

These primary metabolites can be further metabolized. Nordiazepam undergoes hydroxylation to form oxazepam , and temazepam can be demethylated to also form oxazepam. Oxazepam is the final active metabolic product for both pathways and is subsequently conjugated with glucuronic acid (a Phase II reaction) before being excreted in the urine.[2] The presence and ratios of these metabolites are routinely used to assess diazepam use and toxicology.[2]

Diazepam_Metabolism Diazepam Diazepam Nordiazepam Nordiazepam (N-desmethyldiazepam) Diazepam->Nordiazepam N-demethylation (CYP2C19, CYP3A4) Temazepam Temazepam Diazepam->Temazepam C3-hydroxylation (CYP3A4) Oxazepam Oxazepam Nordiazepam->Oxazepam Hydroxylation Temazepam->Oxazepam N-demethylation Conjugates Glucuronide Conjugates (Inactive, Excreted) Oxazepam->Conjugates Glucuronidation

Caption: Primary enzymatic metabolism of diazepam.

2-Methylamino-5-chloro-benzophenone (MCB): A Product of Hydrolysis

Beyond enzymatic action, diazepam is susceptible to chemical degradation, specifically hydrolysis, which cleaves the seven-membered diazepine ring. This non-enzymatic process yields 2-methylamino-5-chloro-benzophenone (MCB) and glycine.[3] This reaction is catalyzed by both acidic and basic conditions.[4][5]

The acidic environment of the stomach provides a physiological setting for this hydrolysis to occur in vivo. Furthermore, certain analytical sample preparation techniques, if not properly controlled for pH, can induce this transformation ex vivo, potentially creating an analytical artifact.[3][6] Understanding this pathway is crucial, as the presence of MCB provides a different type of evidence of diazepam exposure compared to the classic enzymatic metabolites.

Chemical and Physical Properties of MCB

A summary of the key identifiers and properties of MCB is presented below.

PropertyValueReference
IUPAC Name [5-chloro-2-(methylamino)phenyl]-phenylmethanone[7]
Synonyms MACB, Diazepam Related Compound A[7]
CAS Number 1022-13-5[7]
Molecular Formula C₁₄H₁₂ClNO[7]
Molecular Weight 245.7 g/mol [7]
Appearance Crystalline solid[7]
Melting Point 93-95 °C[8]
Solubility Soluble in DMF, DMSO, Ethanol; Insoluble in PBS (pH 7.2)[7]
The Dual Role of MCB: A Forensic Caveat

Crucially, MCB is not just a degradation product; it is also a primary chemical intermediate used in the synthesis of diazepam itself.[1][9] This dual identity has profound implications for forensic science. The detection of MCB in a seized substance, such as illicit tablets purported to be diazepam, could indicate:

  • Degradation of authentic diazepam over time.

  • An impurity from an incomplete or poorly purified clandestine synthesis.[10]

In a recent case, illicit tablets marked to mimic diazepam were found to contain etizolam and MCB, highlighting how MCB can be a signature of counterfeit drug manufacturing.[10] Therefore, its presence in toxicological samples must be interpreted in the context of other co-detected analytes.

Diazepam_Hydrolysis cluster_reactants Reactants cluster_products Products Diazepam Diazepam MCB 2-Methylamino-5-chloro-benzophenone (MCB) Diazepam->MCB  Hydrolysis  (Acid or Base Catalyzed)  Breaks Diazepine Ring   H2O + H₂O Glycine + Glycine

Caption: Hydrolytic degradation of diazepam to MCB.

Analytical Methodologies for MCB Quantification

The accurate detection and quantification of MCB in biological matrices require highly sensitive and specific analytical techniques. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior selectivity and low limits of detection.[2][11]

Rationale for Isotope Dilution LC-MS/MS

The use of a stable isotope-labeled internal standard (e.g., a deuterated version of the analyte) is the most robust method for quantification.[12] This technique, known as isotope dilution, involves adding a known quantity of the labeled standard to the sample at the start of the preparation process. Because the internal standard is chemically identical to the analyte but has a different mass, it co-elutes chromatographically and experiences identical losses during extraction and ionization. By measuring the ratio of the native analyte to the labeled standard, the method corrects for matrix effects and procedural variations, ensuring high accuracy and precision.[12]

Step-by-Step Protocol: LC-MS/MS Analysis of MCB in Plasma

This protocol is a representative workflow for the quantitative analysis of MCB in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of a 100 ng/mL deuterated MCB internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[12]

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[12]

  • Mobile Phase A: 0.1% formic acid in water.[13]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[13]

  • Flow Rate: 0.3 mL/min.[12]

  • Injection Volume: 5 µL.[12]

  • Gradient: A linear gradient starting at 10% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating at 10% B for 3 minutes. (Note: Gradient must be optimized for specific column and system).

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[13]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Illustrative):

    • MCB: Precursor ion (Q1) [M+H]⁺ → Product ion (Q3)

    • Deuterated MCB: Precursor ion (Q1) [M+D+H]⁺ → Product ion (Q3)

    • (Note: Specific mass transitions must be determined by infusing pure standards to identify the most stable and abundant precursor and product ions).

  • Source Parameters: Optimize gas flows (nebulizer, turbo gas), temperature, and ion spray voltage according to manufacturer guidelines.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) IS Add Internal Standard Sample->IS Precip Protein Precipitation IS->Precip Cent Centrifuge Precip->Cent Evap Evaporate Supernatant Cent->Evap Recon Reconstitute Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Peak Area Ratios) MS->Quant Report Final Report Quant->Report

Sources

Technical Guide: 2-Methylamino-5-chloro-benzophenone (MACB)

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Chemical Mechanism, and Synthetic Utility

Executive Summary

2-Methylamino-5-chloro-benzophenone (MACB, CAS: 1022-13-5) represents one of the most significant "pivot points" in medicinal chemistry history. While often overshadowed by the drugs derived from it—specifically Diazepam (Valium) —MACB is the critical synthon that allowed Leo Sternbach to transition from the serendipitous discovery of Chlordiazepoxide (Librium) to the rational design of more potent, pharmacokinetically superior benzodiazepines.

This guide analyzes the discovery of the benzodiazepine scaffold, the structural elucidation that identified MACB as a key degradation product, and the synthetic protocols that utilize MACB as a platform for second-generation anxiolytics.

Part 1: Historical Context & The "Quinazoline" Hypothesis

In the mid-1950s, Leo Sternbach at Hoffmann-La Roche sought to develop a new class of tranquilizers. His starting hypothesis was based on the structure of quinazolines , a class of chemicals he had studied during his postdoctoral work in Krakow.

Sternbach synthesized a series of compounds he believed to be benzoheptoxdiazines (seven-membered rings). However, upon analysis, these were correctly identified as quinazoline-3-oxides (six-membered rings). Disappointed by their lack of pharmacological activity, the project was all but abandoned in 1957.

The "Happy Accident"

During a lab cleanup, Sternbach found a neglected flask containing a chloromethyl derivative of the quinazoline-3-oxide. He decided to treat it with methylamine (CH₃NH₂), expecting a simple nucleophilic substitution to yield a methylamino-quinazoline.

Instead, the reaction underwent an unexpected ring expansion.[1] The product was not a quinazoline, but the first 1,4-benzodiazepine: Chlordiazepoxide (Librium) .

Part 2: Mechanism of Discovery (The Ring Expansion)

The "discovery" of the benzodiazepine core—and subsequently the role of the methylamino group found in MACB—relies on a complex rearrangement.

The Reaction:

  • Substrate: 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide.

  • Reagent: Methylamine.[1]

  • Outcome: The methylamine attacks the methylene carbon, but instead of displacing the chloride in a standard substitution, it triggers a ring-opening and re-closure sequence involving the N-oxide oxygen.

Visualization: The Sternbach Rearrangement

The following diagram illustrates the pathway from the Quinazoline precursor to the Benzodiazepine core.

SternbachRearrangement Quinazoline 6-chloro-2-chloromethyl- 4-phenylquinazoline-3-oxide Intermediate Ring Opening (Nucleophilic Attack) Quinazoline->Intermediate + Methylamine (CH3NH2) Librium Chlordiazepoxide (Librium) Intermediate->Librium Cyclization & Rearrangement

Figure 1: The serendipitous ring expansion discovered by Sternbach. Methylamine acts as the nucleophile that triggers the formation of the 7-membered diazepine ring.

Part 3: MACB as the Gateway to Diazepam

While Chlordiazepoxide was a commercial success, it was chemically unstable and had a bitter taste. Sternbach sought a simplified analogue. Structure-activity relationship (SAR) studies revealed that the N-oxide and the amidine functionality were not strictly necessary for activity.

To synthesize the simplified analogue, Diazepam (Valium) , Sternbach could not use the quinazoline rearrangement. He needed a rational synthesis starting from a benzophenone scaffold.

This is where MACB (2-Methylamino-5-chloro-benzophenone) became the critical intermediate.

Unlike the primary amine (2-amino-5-chlorobenzophenone), MACB contains the N-methyl group pre-installed. This allows for a clean cyclization with glycine derivatives to form the 1-methyl-1,4-benzodiazepine core of Diazepam.

Comparative Data: Precursor Efficiency
PrecursorTarget DrugReaction TypeYield Efficiency
Quinazoline-3-oxideChlordiazepoxideRing ExpansionModerate (Serendipitous)
2-Amino-5-chlorobenzophenoneNitrazepamCyclizationHigh
2-Methylamino-5-chlorobenzophenone Diazepam Cyclization High (Industrial Standard)
Part 4: Experimental Protocols

The following protocols describe the synthesis of MACB and its conversion to Diazepam. These procedures are adapted from Sternbach's original patents and Journal of Organic Chemistry publications.

Protocol A: Synthesis of MACB (The Tosylation Route)

Rationale: Direct methylation of 2-amino-5-chlorobenzophenone often leads to over-methylation (dimethylation). The tosylation strategy ensures mono-methylation.[2]

Reagents:

  • 2-Amino-5-chlorobenzophenone (ACB)

  • p-Toluenesulfonyl chloride (Tos-Cl)

  • Dimethyl sulfate (DMS)

  • Sulfuric acid (H₂SO₄)[3]

Workflow:

  • Protection: Dissolve ACB in pyridine. Add Tos-Cl (1.1 eq) and reflux for 1 hour. Pour into ice water to precipitate the tosylamide.

  • Methylation: Dissolve the tosylamide in toluene/NaOH. Add Dimethyl sulfate slowly at 60°C. This yields the N-methyl-N-tosyl derivative.

  • Deprotection: Hydrolyze the sulfonyl group using 70% H₂SO₄ at 100°C for 2 hours.

  • Isolation: Dilute with water, neutralize with ammonium hydroxide. The yellow product, MACB , precipitates. Recrystallize from ethanol.

    • Melting Point: 95–96°C.

Protocol B: Synthesis of Diazepam from MACB

Rationale: This reaction demonstrates the utility of MACB in constructing the benzodiazepine ring.

Reagents:

  • 2-Methylamino-5-chloro-benzophenone (MACB)

  • Ethyl glycinate hydrochloride

  • Pyridine (Solvent/Base)

Workflow:

  • Reflux: Combine MACB (0.1 mol) and ethyl glycinate hydrochloride (0.15 mol) in anhydrous pyridine (150 mL).

  • Cyclization: Heat to reflux for 10–12 hours. The amino group of glycine attacks the ketone of MACB, forming an imine (Schiff base), followed by amide bond formation closing the ring.

  • Workup: Remove pyridine under reduced pressure. Dissolve residue in methylene chloride and wash with dilute HCl (to remove unreacted starting materials).

  • Crystallization: Evaporate solvent and recrystallize from acetone/hexane.

    • Product: 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one (Diazepam ).[4]

Visualization: The Diazepam Pathway

DiazepamSynthesis ACB 2-Amino-5-chlorobenzophenone Tosylation 1. Tosylation 2. Methylation 3. Hydrolysis ACB->Tosylation MACB 2-Methylamino-5-chloro-benzophenone (MACB) Tosylation->MACB Diazepam Diazepam (Valium) MACB->Diazepam Cyclization (Reflux/Pyridine) Glycine + Ethyl Glycinate HCl Glycine->Diazepam

Figure 2: The rational synthesis of Diazepam utilizing MACB as the specific scaffold to introduce the N1-methyl group.

Part 5: Scientific Integrity & Validation

Structure Elucidation (How they knew): When Sternbach first synthesized the benzodiazepines, the structure was not immediately obvious.[1] The shift from Quinazoline to Benzodiazepine was confirmed via:

  • Degradation Studies: Acid hydrolysis of Chlordiazepoxide yielded 2-amino-5-chlorobenzophenone and glycine, suggesting the presence of a glycine-like fragment incorporated into the ring.

  • IR Spectroscopy: The absence of characteristic quinazoline bands and the presence of specific amide/imine absorptions in the Diazepam derivatives confirmed the 7-membered ring structure.

  • X-Ray Crystallography: Later confirmed the boat conformation of the 1,4-diazepine ring.

Self-Validating Protocol: In the synthesis of MACB, the color change is a key indicator.

  • Starting Material (ACB): Yellow crystals.[5]

  • Tosyl-Intermediate: White/Colorless.

  • Product (MACB): Deep Yellow/Orange crystals.

  • Validation: If the product after hydrolysis is not distinctly yellow, the deprotection of the tosyl group was incomplete.

References
  • Sternbach, L. H., & Reeder, E. (1961). Quinazolines and 1, 4-Benzodiazepines. II. The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino Derivatives of 7-Chloro-5-phenyl-3H-1, 4-benzodiazepine 4-Oxide. The Journal of Organic Chemistry, 26(6), 1111-1118.

  • Sternbach, L. H., Reeder, E., et al. (1962).[6] Quinazolines and 1, 4-Benzodiazepines.[7][8][9][10] VI. Halo-, Methyl-, and Methoxy-substituted 1, 3-Dihydro-5-phenyl-2H-1, 4-benzodiazepin-2-ones. The Journal of Organic Chemistry, 27(11), 3788-3796.

  • Sternbach, L. H. (1979).[9][11] The Benzodiazepine Story. Journal of Medicinal Chemistry, 22(1), 1–7.

  • Fryer, R. I. (1991). The Benzodiazepines: From Serendipity to Rational Drug Design. In: Bindra J.S., Lednicer D. (eds) Chronicles of Drug Discovery. Wiley.

Sources

Fundamental Chemistry of 2-Methylamino-5-Chloro-Benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

2-Methylamino-5-chlorobenzophenone (MACB; CAS 1022-13-5) is the critical pharmacophore scaffold for the 1,4-benzodiazepine class of anxiolytics. While often categorized simply as a "diazepam precursor," its chemistry represents a delicate balance of nucleophilic and electrophilic reactivity. This guide dissects the fundamental chemistry of MACB, focusing on its synthesis, its transformation into Diazepam via the Sternbach cyclization, and the analytical markers required for high-purity validation.

Molecular Architecture & Physicochemical Profile

The molecule features a benzophenone core substituted with an electron-withdrawing chlorine atom at the C5 position and an electron-donating methylamino group at the C2 position.[1] This "push-pull" electronic arrangement makes the carbonyl carbon highly susceptible to nucleophilic attack, a property exploited in downstream heterocycle formation.

Table 1: Physicochemical Data
PropertyValueContext
CAS Number 1022-13-5Primary Identifier
Molecular Formula C₁₄H₁₂ClNOMW: 245.70 g/mol
Appearance Yellow Crystalline SolidDistinctive color due to conjugation
Melting Point 93–95 °CSharp melt indicates high purity
Solubility DCM, Ethanol, MethanolLipophilic; sparingly soluble in water
pKa ~1.45Weakly basic amine
Key Functional Groups Aryl Ketone, Sec-Amine, Aryl ChlorideSites for cyclization & functionalization

Synthetic Pathways: Accessing the Core

The synthesis of MACB generally proceeds via the methylation of 2-amino-5-chlorobenzophenone. The challenge lies in achieving mono-methylation without over-alkylating to the dimethyl species.

Method A: Reductive Amination (Preferred for Specificity)

This method avoids the formation of quaternary ammonium salts common with direct alkylation.

Mechanism:

  • Condensation of 2-amino-5-chlorobenzophenone with formaldehyde to form an imine/hemiaminal.

  • Selective reduction (e.g., using Iron/Acid or catalytic hydrogenation) to the secondary amine.

Method B: Direct Methylation (Industrial Standard)

Controlled methylation using Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC).

Protocol Insight:

  • Reagents: 2-amino-5-chlorobenzophenone, DMS, Toluene (solvent), NaHCO₃ (base).

  • Critical Control: Temperature must be maintained <80°C to prevent bis-methylation.

  • Purification: Recrystallization from ethanol yields bright yellow needles.[2]

SynthesisPath Start 2-Amino-5-chlorobenzophenone Inter Intermediate: Imine Species Start->Inter Condensation Reagent Reagent: Formaldehyde + H2/Cat OR Dimethyl Sulfate Reagent->Inter Product 2-Methylamino-5-chlorobenzophenone (Yellow Needles) Inter->Product Reduction/Substitution

Figure 1: Synthetic pathway from the primary amine precursor to the target MACB intermediate.

The Sternbach Cyclization: Synthesis of Diazepam

The most significant application of MACB is its conversion to Diazepam (7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one). This reaction, pioneered by Leo Sternbach, utilizes Glycine Ethyl Ester Hydrochloride to effect a [5+2] cyclization.

Mechanistic Causality

The reaction is not a simple condensation; it is a cascade sequence:

  • Imine Formation: The amine of glycine ethyl ester attacks the ketone of MACB (catalyzed by Pyridine).

  • Intramolecular Amidation: The secondary amine of MACB attacks the ester carbonyl of the glycine moiety.

  • Ring Closure: Loss of ethanol results in the 7-membered diazepine ring.

Experimental Protocol

Note: This protocol involves controlled substances and hazardous reagents. All work must be performed in a licensed facility under a fume hood.

Reagents:

  • 2-Methylamino-5-chlorobenzophenone (1 eq)[2]

  • Glycine Ethyl Ester Hydrochloride (1.5 eq)

  • Pyridine (Solvent/Base)[3][4]

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with MACB and Glycine Ethyl Ester HCl. Add anhydrous Pyridine (approx. 5 mL per gram of MACB).

  • Reflux: Heat the mixture to reflux (approx. 115°C).

    • Why Reflux? High thermal energy is required to overcome the steric hindrance of the benzophenone ketone and drive water removal.

  • Distillation: Slowly distill off a portion of the pyridine over 4–6 hours.

    • Technical Insight: Removing solvent shifts the equilibrium toward the product (Le Chatelier’s principle) and removes the water byproduct azeotropically.

  • Workup: Concentrate the residue under vacuum. Partition between water and an organic solvent (DCM or Ethyl Acetate).

  • Crystallization: The crude oil is crystallized from ethanol/water to yield Diazepam as white/off-white crystals.

DiazepamSynthesis MACB 2-Methylamino-5-chlorobenzophenone (Precursor) SchiffBase Intermediate 1: Schiff Base Formation MACB->SchiffBase Heat Glycine Glycine Ethyl Ester HCl Glycine->SchiffBase Heat Pyridine Solvent: Pyridine (Reflux) Pyridine->SchiffBase Heat Cyclization Intermediate 2: Intramolecular Amidation SchiffBase->Cyclization - H2O Diazepam Diazepam (Target Product) Cyclization->Diazepam Ring Closure Byproducts Byproducts: Ethanol, H2O Cyclization->Byproducts

Figure 2: The Sternbach Cyclization mechanism converting MACB to Diazepam via glycine condensation.

Analytical Characterization & Quality Control

Validating the identity of MACB is crucial, as unreacted primary amine (2-amino-5-chlorobenzophenone) is a common impurity.

NMR Fingerprint (¹H NMR in CDCl₃)
  • N-Methyl Group: A distinctive doublet (or broad singlet) around δ 2.9–3.0 ppm . This signal confirms the methylation.

  • Amine Proton: A broad signal around δ 6–7 ppm (exchangeable with D₂O).

  • Aromatic Region: Multiplets in the δ 7.0–7.6 ppm range corresponding to the benzophenone rings.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at ~1630 cm⁻¹ . Note that this is lower than typical ketones due to conjugation and intramolecular hydrogen bonding with the amine.

  • N-H Stretch: Weak/Broad band at 3300–3400 cm⁻¹ .

Impurity Profile

In the synthesis of Diazepam, the presence of MACB in the final product is a critical quality attribute. It is often listed as Diazepam Related Compound A in pharmacopeias (USP/EP).

  • Detection: High-Performance Liquid Chromatography (HPLC) is the standard method.

  • Retention Time: MACB is less polar than Diazepam and typically elutes later on reverse-phase C18 columns.

Safety and Regulatory Context

  • Health Hazards: MACB is an irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Regulatory Status: While MACB itself is a chemical intermediate, it is a direct precursor to Diazepam (a Schedule IV controlled substance). In many jurisdictions, bulk sales of MACB are monitored or regulated under precursor laws to prevent illicit benzodiazepine manufacture.

References

  • Original Synthesis: Sternbach, L. H., & Reeder, E. (1961). Quinazolines and 1, 4-Benzodiazepines.[5] IV. Transformations of 7-Chloro-2-methylamino-5-phenyl-3H-1, 4-benzodiazepine 4-Oxide. The Journal of Organic Chemistry.

  • Diazepam Process Chemistry: Gates, M. (1980). New Synthesis of Diazepam. Journal of Organic Chemistry.

  • Impurity Profiling: United States Pharmacopeia (USP). Diazepam Monograph: Related Compound A.

  • Physical Properties: ChemicalBook. 5-Chloro-2-(methylamino)benzophenone (CAS 1022-13-5).[1][6]

  • Patent Literature: Patent US3371085A. Process for the preparation of benzodiazepine derivatives.

Sources

Technical Guide: Solubility Profile & Crystallization Thermodynamics of 2-Methylamino-5-chloro-benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 2-Methylamino-5-chloro-benzophenone in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

2-Methylamino-5-chloro-benzophenone (MACB), CAS [1022-13-5], is a critical pharmacophore and intermediate in the synthesis of 1,4-benzodiazepines, including Diazepam and Temazepam.[1][2] Its efficient handling during synthesis, purification, and formulation relies heavily on a precise understanding of its solubility profile.

This guide synthesizes the physicochemical properties of MACB with practical solvent data. It establishes that MACB behaves as a highly lipophilic weak base (LogP ~4.4, pKa ~1.45), exhibiting negligible aqueous solubility but high solubility in chlorinated and polar aprotic solvents. This document provides researchers with the data and protocols necessary to optimize solvent selection for reaction yield (e.g., in Toluene/DCM) versus crystallization purity (e.g., in Ethanol).

Physicochemical Characterization

Understanding the molecular drivers of solubility is prerequisite to process design. MACB possesses a benzophenone core with a secondary amine and a chlorine substituent, creating a molecule that is predominantly non-polar but capable of specific hydrogen bonding interactions.

PropertyValueTechnical Insight
Molecular Formula C₁₄H₁₂ClNO
Molecular Weight 245.71 g/mol
Melting Point 93–95 °CSharp melting range indicates high crystallinity; ideal for purification via recrystallization.
LogP (Predicted) ~4.4Highly lipophilic; partitions strongly into organic phases.
pKa ~1.45Weak base; protonates only in strong acidic media (e.g., pH < 1.5), affecting solubility in aqueous acid.
Appearance Yellow NeedlesTypical morphology when recrystallized from ethanol.

Solubility Profile in Organic Solvents

The following data consolidates empirical observations and semi-quantitative solubility limits. MACB follows a "like-dissolves-like" trend, showing highest affinity for solvents with moderate polarity and aromatic character.

Table 1: Solubility Classification at Ambient Temperature (25°C)
Solvent ClassSpecific SolventSolubility StatusProcess Application
Polar Protic WaterInsoluble Anti-solvent for precipitation.
EthanolSoluble (Hot) / Sparingly (Cold)Primary Recrystallization Solvent. High temperature coefficient of solubility.
MethanolSoluble Reaction medium for hydrolysis/methylation.
Polar Aprotic DMSOSoluble (30–50 mg/mL)Stock solutions for biological assays; difficult to remove.
DMFSoluble (~30 mg/mL)Alternative reaction solvent.[3]
Chlorinated Dichloromethane (DCM)Highly Soluble Excellent for extraction and acylation reactions.
ChloroformHighly Soluble Analytical standard preparation.
Aromatic TolueneSoluble Preferred solvent for acylation reactions due to high boiling point and azeotropic water removal.
Ether Diethyl EtherSoluble Liquid-liquid extraction.

Critical Process Note: The solubility differential in Ethanol between reflux (~78°C) and ambient temperature makes it the industry standard for purification, achieving purities >99% with yields of 90–97%.

Thermodynamic Modeling Framework

For process optimization, relying on single-point data is insufficient. Researchers should model the solubility curve to predict behavior at varying temperatures. The dissolution of MACB can be described using the Modified Apelblat Equation , which correlates the mole fraction solubility (


) with temperature (

).
Theoretical Logic
  • Ideal Mixing: Deviations from ideal behavior in polar solvents (EtOH) suggest specific solute-solvent interactions (H-bonding).

  • Enthalpy of Solution: The dissolution is endothermic (

    
    ), meaning solubility increases with temperature.
    

SolubilityThermodynamics Solute Solid MACB (Crystal Lattice) Mix Heterogeneous Mixture Solute->Mix Heat Solvent Organic Solvent (e.g., Ethanol) Solvent->Mix Equilibrium Saturated Solution (Equilibrium) Mix->Equilibrium Stirring/Time Data Measure Mole Fraction (x) at Temps T1...Tn Equilibrium->Data Sampling Model Apply Apelblat Equation: ln(x) = A + B/T + C*ln(T) Data->Model Regression Analysis Output Predict Solubility at Process Temp Model->Output Optimization

Figure 1: Workflow for thermodynamic modeling of MACB solubility to optimize crystallization parameters.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for specific solvent mixtures.

  • Preparation: Add excess MACB solid to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24 hours.

    • Validation: Ensure solid phase is still present.[3] If fully dissolved, add more solid.

  • Sampling: Stop stirring and allow phases to settle for 30 minutes.

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Transfer a known volume to a weighed vessel. Evaporate solvent under vacuum/nitrogen flow until constant mass is achieved.

  • Calculation: Determine solubility (

    
    ) in g/mL or mole fraction.
    
Protocol B: Purification via Recrystallization (Ethanol)

Standard operating procedure for isolating MACB from reaction mixtures.

  • Dissolution: Suspend crude MACB in Ethanol (Ratio: ~1:5 to 1:8 w/v).

  • Heating: Heat to reflux (78–80°C) with agitation until the solution is clear.

    • Note: If insoluble particulates remain, perform a hot filtration.

  • Controlled Cooling:

    • Ramp down to 25°C over 2–3 hours (slow cooling promotes larger, purer needles).

    • Further cool to 0–5°C to maximize yield.

  • Isolation: Filter the resulting yellow needle crystals.

  • Washing: Wash with cold Ethanol (0°C) to remove surface mother liquor.

  • Drying: Dry under vacuum at 40–50°C.

RecrystallizationWorkflow Crude Crude MACB (Solid) Dissolve Dissolve in Ethanol (Reflux @ 80°C) Crude->Dissolve Check Clear Solution? Dissolve->Check HotFilter Hot Filtration Check->HotFilter No (Particulates) Cooling Controlled Cooling (to 0-5°C) Check->Cooling Yes HotFilter->Cooling Crystallize Nucleation & Growth (Yellow Needles) Cooling->Crystallize Filter Filtration & Wash (Cold EtOH) Crystallize->Filter Product Pure MACB (>99% Purity) Filter->Product

Figure 2: Decision logic for the recrystallization of MACB from Ethanol.

References

  • Cayman Chemical. (2023). 2-Methylamino-5-chlorobenzophenone Product Information. Retrieved from

  • MedChemExpress. (2024). 5-Chloro-2-(methylamino)benzophenone Solubility Data. Retrieved from

  • Nudelman, N. S., & de Waisbaum, R. G. (1995). Acid hydrolysis of diazepam.[4][5] Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone with HCl in MeOH-H2O. Journal of Pharmaceutical Sciences, 84(8), 998-1004. Retrieved from

  • Cox, P. J., et al. (1997).[6][7] 2-Methylamino-5-chlorobenzophenone.[1][2][3][6][7][8][9][10][11][12][13][14] Acta Crystallographica Section C, 53(4), 476-477.[15] (Crystal structure and hydrogen bonding analysis). Retrieved from

  • GuideChem. (2024). 2-(Methylamino)-5-chlorobenzophenone Properties and Applications. Retrieved from

Sources

2-methylamino-5-chloro-benzophenone molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity, Synthesis, and Application in Benzodiazepine Development

Part 1: Executive Summary & Molecular Identity

2-Methylamino-5-chlorobenzophenone (MACB) is a critical pharmacophore intermediate in the synthesis of 1,4-benzodiazepines, most notably Diazepam (Valium) .[1] Beyond its role as a raw material, it serves as a primary stability indicator; its presence in finished dosage forms typically signals hydrolytic degradation of the diazepine ring.

This guide provides a definitive technical reference for the physicochemical properties, synthetic utility, and analytical characterization of MACB, grounded in industrial process chemistry.

Core Molecular Data[1]
ParameterSpecification
IUPAC Name [5-Chloro-2-(methylamino)phenyl]-phenylmethanone
Common Synonyms 5-Chloro-2-(methylamino)benzophenone; Diazepam Related Compound A; Ro 5-4365
CAS Registry Number 1022-13-5
Molecular Formula C₁₄H₁₂ClNO
Molecular Weight 245.71 g/mol
SMILES CNc1ccc(Cl)cc1C(=O)c2ccccc2
InChI Key WPNMLCMTDCANOZ-UHFFFAOYSA-N

Part 2: Physicochemical Profile[4]

Understanding the physical behavior of MACB is essential for optimizing reaction yields and developing robust purification protocols.[1]

PropertyValue / DescriptionContext for Process Development
Appearance Yellow crystalline powderDistinct color aids in visual monitoring of ring-opening degradation in colorless Diazepam solutions.[1]
Melting Point 93 – 96 °CSharp melting range indicates high purity; depression suggests contamination with the unmethylated precursor (2-amino-5-chlorobenzophenone).[1]
Solubility Soluble: Toluene, Ethanol, DCMInsoluble: WaterHigh lipophilicity dictates the use of non-polar organic solvents for extraction during workup.
pKa ~2.5 (Amine conjugate acid)Weakly basic secondary amine; requires strong acids for protonation.[1]
Stability Stable under standard conditionsSensitive to strong oxidizers.[1] As a degradation product, it is the thermodynamically stable form following Diazepam hydrolysis.

Part 3: Synthetic Pathways & Mechanism[5]

MACB occupies a central node in benzodiazepine chemistry.[1] It is synthesized via methylation of 2-amino-5-chlorobenzophenone and subsequently cyclized to form Diazepam.[1]

Synthesis of MACB (Upstream)

The industrial preparation typically involves the methylation of 2-amino-5-chlorobenzophenone.[1]

  • Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI).[1]

  • Catalyst: Sulfuric acid or inorganic bases.[1]

  • Critical Control: Over-methylation to the dimethylamino analog must be avoided by controlling stoichiometry and temperature (typically <60°C).[1]

Synthesis of Diazepam from MACB (Downstream)

The conversion of MACB to Diazepam is a classic "two-step, one-pot" sequence involving acylation followed by ammonolytic cyclization.[1]

  • Haloacetylation: MACB reacts with Bromoacetyl bromide (or chloroacetyl chloride) to form the intermediate 2-(2-bromo-N-methylacetamido)-5-chlorobenzophenone.[1]

  • Cyclization: Treatment with ammonia (often using hexamethylenetetramine as a masked ammonia source) effects ring closure to the 7-membered diazepine ring.[1]

Visualizing the Reaction Workflow

The following diagram illustrates the synthesis of Diazepam starting from the unmethylated precursor, highlighting MACB's role.

DiazepamSynthesis Precursor 2-Amino-5-chlorobenzophenone (Starting Material) MACB 2-Methylamino-5-chlorobenzophenone (MACB) C14H12ClNO Precursor->MACB Methylation (DMS/H2SO4) Intermediate Bromoacetamide Intermediate MACB->Intermediate Acylation (Bromoacetyl Bromide) Diazepam Diazepam (API) Intermediate->Diazepam Cyclization (NH3 / Hexamethylenetetramine) Diazepam->MACB Acidic Hydrolysis (Degradation)

Figure 1: Synthetic pathway from precursor to Diazepam, showing MACB as the pivotal intermediate and degradation product.[1]

Part 4: Analytical Characterization

In drug development, MACB is strictly monitored as Diazepam Related Compound A (USP/EP standards).

Identification Markers
  • UV Spectroscopy: MACB exhibits a distinct absorbance maximum at ~236 nm and ~390 nm (responsible for the yellow color), whereas Diazepam is colorless.

  • IR Spectroscopy:

    • N-H Stretch: ~3350 cm⁻¹ (Secondary amine, sharp).

    • C=O Stretch: ~1630-1640 cm⁻¹ (Benzophenone ketone, conjugated).[1] Note: This differs from the amide carbonyl of Diazepam (~1680 cm⁻¹).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 246.1[1]

    • Isotope Pattern: Distinct chlorine signature (3:1 ratio of m/z 246 : 248).[1]

HPLC Method Parameters (Reference)

To separate MACB from Diazepam, reverse-phase chromatography is standard.[1]

  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (55:45).[1]

  • Retention: MACB is less polar than the ring-closed Diazepam? Correction: MACB is generally more lipophilic (later eluting) or elutes distinctly due to the free amine depending on pH.[1] Under acidic conditions (pH 3.5), the amine is protonated, reducing retention time relative to the neutral Diazepam.[1]

  • Limit of Quantitation: Typically < 0.05% in API.

Part 5: Safety & Handling (MSDS Highlights)

While not a controlled substance itself, MACB is a potent chemical intermediate.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315).[1][2]

    • Eye Irritation: Category 2A (H319).[1]

    • STOT-SE: Category 3 (Respiratory irritation, H335).[1][2]

  • Handling Protocol:

    • Use strictly in a fume hood to avoid inhalation of dust.[1]

    • Wear nitrile gloves and safety goggles.[1]

    • Spill Cleanup: Absorb with inert material; do not flush to sewer due to aquatic toxicity potential of chlorinated aromatics.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13925: 2-(Methylamino)-5-chlorobenzophenone.[1][3] Retrieved from [Link][1]

  • Purdue University. (2020).[1] Process Development for the Syntheses of Essential Medicines in Continuous Flow. (Focus on Diazepam synthesis via MACB). Retrieved from [Link]

  • United States Pharmacopeia (USP).Diazepam Monograph: Related Compound A. (Reference for analytical standards).

Sources

Methodological & Application

Synthesis of 2-methylamino-5-chloro-benzophenone from 2-amino-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Synthesis of 2-Methylamino-5-Chloro-Benzophenone

Abstract: This document provides a detailed guide for the synthesis of 2-methylamino-5-chloro-benzophenone, a key intermediate in the development of pharmaceuticals, notably benzodiazepines.[1][2] The protocol focuses on the N-methylation of 2-amino-5-chlorobenzophenone, presenting two distinct and validated methodologies. The first is a classical approach utilizing paraformaldehyde in a strong acid medium, and the second is a contemporary, "green" chemistry alternative using dimethyl carbonate (DMC) with a solid catalyst.[3][4] This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and comparative data to aid in methodological selection and successful synthesis.

Introduction and Significance

2-Amino-5-chlorobenzophenone is a foundational building block in medicinal chemistry.[5] Its chemical structure, featuring a primary aromatic amine, a chlorine substituent, and a benzoyl group, makes it a versatile precursor for a variety of heterocyclic compounds.[1] The methylation of its primary amino group to a secondary amine yields 2-methylamino-5-chloro-benzophenone, a critical transformation that directly enables the synthesis of widely used anxiolytic drugs such as diazepam.

The efficiency and purity of this methylation step are paramount to the overall yield and quality of the final active pharmaceutical ingredient (API). This guide explores two robust methods to achieve this conversion, detailing the underlying chemical principles and providing actionable, step-by-step protocols.

Mechanistic Principles of N-Methylation

The core transformation is the addition of a methyl group to the nitrogen atom of the primary amine in 2-amino-5-chlorobenzophenone. The choice of methylating agent and reaction conditions dictates the reaction mechanism and overall efficiency.

Method A: Reductive Amination Pathway with Formaldehyde

In this classic method, formaldehyde (or its solid polymer, paraformaldehyde) serves as the source of the methyl group, with concentrated sulfuric acid acting as both the solvent and a catalyst.[3] The reaction proceeds via a reductive amination pathway.

  • Formation of the Hydroxymethyl Adduct: The primary amine of 2-amino-5-chlorobenzophenone performs a nucleophilic attack on the carbonyl carbon of formaldehyde, forming a reactive N-hydroxymethyl intermediate.

  • Dehydration and Imine Formation: In the strongly acidic medium, the hydroxymethyl group is protonated and eliminated as water, generating a protonated imine (iminium ion).

  • Reduction: The iminium ion is subsequently reduced to the secondary amine. While the patent literature does not specify an external reducing agent, it is likely that a complex redox process occurs, potentially involving another molecule of formaldehyde acting as a hydride donor in a reaction akin to the Eschweiler-Clarke conditions, though modified by the strong acid environment.

Method B: "Green" Methylation with Dimethyl Carbonate (DMC)

Dimethyl carbonate is an environmentally benign methylating agent, with methanol and CO₂ as the only stoichiometric by-products. This method avoids the use of toxic reagents and harsh acids.[4]

  • Nucleophilic Acyl Substitution: The reaction is typically facilitated by a catalyst, such as a NaY molecular sieve.[4] The primary amine attacks one of the carbonyl carbons of DMC.

  • Intermediate Formation: This attack forms a tetrahedral intermediate which then collapses, eliminating a methoxide group to form a methyl carbamate intermediate.

  • Methyl Transfer/Decarboxylation: The catalyst facilitates the subsequent methylation of another molecule of the primary amine or the decomposition of the carbamate to yield the final N-methylated product. This process is favored at elevated temperatures, which also helps drive off the CO₂ by-product.

The overall chemical transformation is depicted below:

Caption: General N-methylation reaction scheme.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the two synthetic methods.

Protocol 1: N-Methylation via Paraformaldehyde in Sulfuric Acid

This protocol is adapted from a patented industrial process and is valued for its high conversion and straightforward approach.[3]

Materials and Reagents:

  • 2-amino-5-chlorobenzophenone (98%+)

  • Concentrated Sulfuric Acid (98%)

  • Paraformaldehyde

  • Ammonium Hydroxide (25% aqueous solution)

  • Methanol

  • Deionized Water

  • Reaction vessel with overhead stirrer, thermometer, and addition funnel

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, charge 2-amino-5-chlorobenzophenone and concentrated sulfuric acid. A typical weight ratio is 1:3.1 (substrate:acid).[3] Stir the mixture until the starting material is fully dissolved.

  • Addition of Methylating Agent: While maintaining the internal temperature between 40-45°C, slowly add paraformaldehyde in portions. The weight ratio of substrate to paraformaldehyde is approximately 1:0.7.[3] Causality Note: This temperature control is critical. The reaction is exothermic, and maintaining this range prevents the formation of undesired by-products and ensures reaction safety.

  • Reaction Progress: Stir the mixture at 40-45°C for 1-2 hours after the addition is complete. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Neutralization: Prepare a separate vessel containing a mixture of 25% ammonium hydroxide and methanol, pre-chilled to 10-15°C in an ice bath.[3] Slowly add the acidic reaction mixture to the ammonium hydroxide solution via a dropping funnel. Causality Note: This is a highly exothermic neutralization. A slow addition rate and efficient cooling are essential to prevent overheating and to control the precipitation of the product.

  • Product Isolation: After the addition is complete, stir the resulting slurry and heat to reflux (approx. 65-70°C) for 1 hour to ensure complete reaction and improve the crystal form of the product.[3] Cool the mixture to below 5°C to maximize precipitation.

  • Filtration: Isolate the crude 2-methylamino-5-chloro-benzophenone by vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Purification: Transfer the crude solid to a clean flask and add methanol (a common recrystallization solvent for this compound).[3] Heat the mixture to reflux until all the solid dissolves, then allow it to cool slowly to 10°C. Filter the purified crystals, wash with a small amount of cold methanol, and dry under vacuum at 60°C. A typical yield is around 92% with a purity of >99.5% by HPLC.[3]

Protocol 2: Green N-Methylation with Dimethyl Carbonate (DMC)

This protocol utilizes a safer, more environmentally friendly methylating agent and a reusable catalyst.[4]

Materials and Reagents:

  • 2-amino-5-chlorobenzophenone (98%+)

  • Dimethyl Carbonate (DMC)

  • High Silicon NaY Molecular Sieve (catalyst)

  • Ethanol

  • Reaction flask with reflux condenser, magnetic stirrer, and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a reaction flask, add 2-amino-5-chlorobenzophenone, dimethyl carbonate, and the NaY molecular sieve catalyst. A typical molar ratio is 1:10 (substrate:DMC), and the catalyst loading is around 50% by weight relative to the substrate.[4]

  • Reaction Conditions: Stir the mixture and heat it to 80-90°C.[4] Maintain this temperature under reflux for 6-8 hours. Causality Note: The elevated temperature is necessary to overcome the activation energy for methylation with the less reactive DMC and to facilitate the removal of CO₂ by-product.

  • Reaction Monitoring: Monitor the reaction progress by taking small samples and analyzing them via HPLC. The reaction is considered complete when the content of the starting material is ≤0.3%.[4]

  • Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid NaY molecular sieve catalyst. The catalyst can be washed with ethanol, dried, and potentially reused.

  • Product Isolation: Transfer the filtrate to a round-bottom flask and remove the unreacted dimethyl carbonate and any solvent using a rotary evaporator under reduced pressure.

  • Purification: The resulting crude residue is recrystallized from ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. Yellow, needle-like crystals of 2-methylamino-5-chloro-benzophenone will form.

  • Drying: Filter the purified crystals, wash with a small amount of cold ethanol, and dry. This method can achieve yields of over 90% with HPLC purity >99%.[4]

Comparative Data and Workflow

The choice of method depends on factors such as available equipment, safety considerations, and environmental policies.

ParameterProtocol 1 (Paraformaldehyde)Protocol 2 (DMC)
Methylating Agent ParaformaldehydeDimethyl Carbonate
Solvent/Medium 98% Sulfuric AcidDimethyl Carbonate (reagent & solvent)
Catalyst Sulfuric AcidNaY Molecular Sieve
Temperature 40-45°C (reaction), then reflux80-90°C
Reaction Time 1-2 hours6-8 hours
Reported Yield ~92%[3]90-93%[4]
Key Advantages Rapid reaction, low-cost reagentsGreen chemistry, low toxicity, reusable catalyst
Key Disadvantages Use of highly corrosive acid, hazardous work-upLonger reaction time, requires catalyst
General Experimental Workflow

Caption: A generalized workflow for the synthesis and purification.

Safety and Handling Precautions

Working with the chemicals involved in these syntheses requires strict adherence to safety protocols to minimize risk.

  • General Handling: All manipulations should be performed in a well-ventilated laboratory fume hood.[6][7] Avoid inhalation of dust, fumes, and vapors.[7][8] Avoid direct contact with skin and eyes.[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10]

  • Reagent-Specific Hazards:

    • 2-Amino-5-chlorobenzophenone: Causes skin and serious eye irritation.[6][8][9]

    • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

    • Paraformaldehyde: Toxic if inhaled or ingested. Releases formaldehyde gas upon heating.

    • Ammonium Hydroxide: Corrosive. Vapors are irritating to the respiratory system.

    • Dimethyl Carbonate: Flammable liquid and vapor. Causes eye irritation.

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]

    • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[8]

  • Waste Disposal: Chemical waste must be disposed of according to local, regional, and national regulations.[8] Acidic and basic solutions should be neutralized before disposal. Organic solvents should be collected in designated waste containers.

References

  • The preparation method of 2- methylamino -5- chlorobenzophenones.
  • Preparation method of 2-methylamino-5-chlorobenzophenone.
  • 2-AMINO-5-CHLORO BENZOPHENONE Safety Data Sheet. Suvchem Laboratory Chemicals. [Link]

  • 2-Amino-5-chlorobenzophenone. Wikipedia. [Link]

  • Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relax. Arabian Journal of Chemistry. [Link]

Sources

Application Note: Precision N-Methylation of 2-Amino-5-Chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The transformation of 2-amino-5-chlorobenzophenone (1) to 2-(methylamino)-5-chlorobenzophenone (2) is a pivotal step in the synthesis of 1,4-benzodiazepines, most notably Diazepam (Valium) .

While theoretically a simple alkylation, this reaction presents a classic chemoselectivity challenge. The primary amine at the ortho position is deactivated by the electron-withdrawing benzoyl and chloro groups, reducing its nucleophilicity. Paradoxically, once mono-methylated, the amine becomes more nucleophilic (due to inductive donation from the methyl group), increasing the risk of over-methylation to the dimethylated or quaternary ammonium byproducts.

This Application Note details two distinct protocols:

  • Method A (Indirect/High-Fidelity): Utilizes Sulfonamide protection (Tosylation) to guarantee 100% mono-selectivity. Recommended for academic research and high-purity standard preparation.

  • Method B (Direct/Industrial): Utilizes controlled alkylation with Methyl Iodide. Recommended for scale-up where step-count reduction is critical.

Chemical Pathway & Mechanism[1][2][3][4]

The following decision tree illustrates the mechanistic divergence between the two protocols.

MethylationPathways Start 2-Amino-5-chlorobenzophenone (Primary Amine) Direct Method B: Direct Alkylation (MeI / K2CO3) Start->Direct Path B Tosyl Step 1: Tosylation (TsCl / Pyridine) Start->Tosyl Path A Mono 2-(Methylamino)-5-chlorobenzophenone (Target) Direct->Mono Major Over Dimethylated Byproduct (Impurity) Direct->Over Risk TosylInt N-Tosyl Intermediate Tosyl->TosylInt MethylTosyl Step 2: Methylation (MeI / Base) TosylInt->MethylTosyl MethylTosylInt N-Methyl-N-Tosyl Intermediate MethylTosyl->MethylTosylInt Deprotect Step 3: Hydrolysis (H2SO4) MethylTosylInt->Deprotect Deprotect->Mono High Purity

Figure 1: Mechanistic pathway comparison. Method A (Yellow path) ensures selectivity via a protecting group. Method B (Red path) is direct but carries over-alkylation risks.

Method A: The Tosyl-Protection Protocol (High Fidelity)

Rationale: This method employs a "self-validating" strategy. The sulfonamide nitrogen is acidic enough to be deprotonated and methylated, but the steric bulk and electron-withdrawing nature of the tosyl group prevent a second methylation event.

Reagents & Equipment[3][5][6][7]
  • Substrate: 2-Amino-5-chlorobenzophenone (10 mmol)

  • Reagents:

    
    -Toluenesulfonyl chloride (TsCl), Pyridine, Methyl Iodide (MeI), Sulfuric Acid (H
    
    
    
    SO
    
    
    ).
  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).

Step-by-Step Workflow
Step 1: N-Tosylation[1]
  • Dissolve 2-amino-5-chlorobenzophenone (2.31 g, 10 mmol) in dry Pyridine (10 mL).

  • Add

    
    -Toluenesulfonyl chloride  (2.1 g, 11 mmol) portion-wise at 0°C.
    
  • Allow to warm to room temperature (RT) and stir for 12 hours.

  • Checkpoint: TLC (Hexane:EtOAc 4:1) should show disappearance of the fluorescent amine spot.

  • Pour into ice water/HCl. Filter the precipitate (N-tosyl-2-amino-5-chlorobenzophenone).

Step 2: N-Methylation[1][2][3]
  • Dissolve the dried N-tosyl intermediate in DMF (15 mL).

  • Add K

    
    CO
    
    
    
    (anhydrous, 2.0 g) and Methyl Iodide (0.8 mL, 12.5 mmol).
    • Note: The solution often turns yellow/orange.

  • Heat to 60°C for 2 hours.

  • Validation: The N-H proton signal in NMR (approx 10-11 ppm) will disappear, confirming substitution.

Step 3: Deprotection (Detosylation)
  • Dissolve the methylated intermediate in conc. H

    
    SO
    
    
    
    (10 mL).
  • Stir at RT for 1 hour, then gently warm to 50°C for 30 mins.

    • Mechanism:[1][4][5][2][6][7] Acid-catalyzed hydrolysis cleaves the S-N bond.

  • Pour onto crushed ice. Neutralize carefully with Ammonium Hydroxide (NH

    
    OH) to pH 8.
    
  • Extract with DCM, dry over MgSO

    
    , and concentrate.
    
  • Result: Bright yellow crystals of 2-(methylamino)-5-chlorobenzophenone .

Method B: Direct N-Methylation (Rapid Protocol)

Rationale: For industrial applications or rapid synthesis, avoiding the 3-step protection sequence is desirable. Success depends on strict stoichiometric control and the use of a mild base to prevent poly-alkylation.

Reagents
  • Substrate: 2-Amino-5-chlorobenzophenone (10 mmol)

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS). Note: MeI is preferred for lab scale due to easier handling than DMS.

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Sodium Bicarbonate (NaHCO
    
    
    ).
  • Solvent: Acetone or DMF.

Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-chlorobenzophenone (2.31 g, 10 mmol) in Acetone (30 mL).

  • Base Activation: Add anhydrous K

    
    CO
    
    
    
    (1.38 g, 10 mmol). Stir for 15 minutes at RT.
  • Controlled Addition: Add Methyl Iodide (0.7 mL, 11 mmol) dropwise.

    • Critical Control: Do not add excess MeI initially. The reaction kinetics favor the mono-product only if the concentration of the electrophile is kept limiting.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 12–18 hours.

  • Monitoring: Check TLC every 4 hours.

    • Target: Yellow spot (Rf ~0.5 in Hex:EtOAc 9:1).

    • Over-reaction: A spot with higher Rf usually indicates the dimethylated product.

  • Workup:

    • Evaporate Acetone.

    • Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash organic layer with Brine. Dry and evaporate.[8][9][10]

  • Purification: Recrystallization from Ethanol is usually required to remove unreacted starting material.

Comparative Data & Analytics

FeatureMethod A (Tosyl)Method B (Direct)
Step Count 3 Steps1 Step
Yield (Isolated) 85 - 92%60 - 75%
Selectivity >99% Mono-methyl~85% Mono-methyl (requires purification)
Reaction Time ~24 Hours (Total)~18 Hours
Atom Economy Low (Tosyl waste)High
Safety Profile Moderate (Corrosives)High Risk (MeI toxicity)
Analytical Validation (1H NMR in CDCl )
  • Starting Material: Broad singlet at

    
     6.0–6.5 ppm (2H, -NH
    
    
    
    ).
  • Product (Target):

    • N-H: Broad quartet at

      
       ~8.9 ppm (1H, due to coupling with methyl).
      
    • N-CH

      
      :  Doublet at 
      
      
      
      ~2.95 ppm (3H,
      
      
      = 5.0 Hz).
  • Impurity (Dimethyl): Singlet at

    
     ~2.8 ppm (6H, -N(CH
    
    
    
    )
    
    
    ). Absence of NH peak.

Safety & Handling (E-E-A-T)

  • Methyl Iodide (MeI): A potent neurotoxin and suspected carcinogen. It is highly volatile (bp 42°C). All transfers must occur in a functioning fume hood. Double-gloving (Nitrile) is recommended.

  • Dimethyl Sulfate (DMS): If substituting MeI with DMS (Method B variant), be aware that DMS is odorless and fatal if inhaled. Neutralize spills with concentrated ammonia.

  • Waste Disposal: Aqueous streams containing iodides or sulfates must be segregated from standard organic waste.

References

  • Sternbach, L. H., & Reeder, E. (1961). Quinazolines and 1,4-Benzodiazepines.[4][8][9][10][11] IV. Transformations of 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-Oxide. The Journal of Organic Chemistry, 26(12), 4936–4941. Link

  • Sternbach, L. H., Reeder, E., & Archer, G. A. (1963). Quinazolines and 1, 4-Benzodiazepines.[4][9][11] XI. Synthesis of 1, 4-Benzodiazepines by Intramolecular Cyclization of Haloacyl Derivatives of 2-Aminobenzophenones. The Journal of Organic Chemistry, 28(9), 2456-2459. Link

  • Ishikura, M., et al. (2015). Preparation method of 2-methylamino-5-chlorobenzophenone. Patent CN105001105A. (Describing catalytic improvements for direct methylation). Link

  • BenchChem. (2025). Synthetic Protocols for 2-amino-5-chlorobenzophenone derivatives. Retrieved from BenchChem Database. Link

Sources

Greener Synthesis Strategies for 2-Methylamino-5-chloro-benzophenone: A Guide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methylamino-5-chloro-benzophenone is a critical intermediate in the synthesis of several benzodiazepine drugs, including diazepam and chlordiazepoxide.[1][2][3] The pharmaceutical industry's increasing focus on sustainable and environmentally benign manufacturing processes has spurred the development of green synthetic routes for this key compound. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on innovative and eco-friendly methods that minimize hazardous waste, reduce energy consumption, and utilize safer reagents. We will explore catalytic N-methylation, microwave-assisted synthesis, and other green approaches, offering a comprehensive resource for the modern pharmaceutical chemist.

I. Catalytic N-Methylation with Dimethyl Carbonate: A Superior Green Alternative

The conventional methylation of 2-amino-5-chlorobenzophenone often involves toxic and corrosive reagents like dimethyl sulfate or methyl iodide.[1] A significantly greener approach utilizes dimethyl carbonate (DMC) as a methylating agent in the presence of a reusable catalyst. DMC is a non-toxic, biodegradable reagent, and its use aligns with the principles of green chemistry.

Causality of Experimental Choices:
  • Dimethyl Carbonate (DMC): Chosen for its low toxicity and environmental footprint compared to traditional methylating agents.[1] It serves as both a reagent and a solvent in some protocols, reducing the need for additional organic solvents.

  • Catalyst: The use of a solid, reusable catalyst simplifies product purification through simple filtration and allows for catalyst recycling, enhancing the economic and environmental viability of the process.[1]

  • Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate while minimizing potential side reactions and energy consumption.[1]

Experimental Protocol: Catalytic N-Methylation

Materials:

  • 2-amino-5-chlorobenzophenone

  • Dimethyl carbonate (DMC)

  • Reusable solid base catalyst (e.g., supported alkali metal carbonate)

  • Ethanol (for recrystallization)

  • Reaction vessel with a condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a reaction vessel, add 2-amino-5-chlorobenzophenone and the reusable solid catalyst.

  • Add dimethyl carbonate in a molar ratio of 10:1 to 20:1 relative to the 2-amino-5-chlorobenzophenone.[1]

  • Stir the mixture and heat to a temperature of 80-90°C.[1]

  • Maintain the reaction at this temperature for approximately 7 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.

  • Transfer the filtrate to a rotary evaporator and remove the excess dimethyl carbonate under reduced pressure.

  • Recrystallize the resulting solid residue from ethanol to obtain pure 2-methylamino-5-chloro-benzophenone as yellow needles.[1]

Quantitative Data Summary
ParameterValueReference
Starting Material2-amino-5-chlorobenzophenone[1]
Methylating AgentDimethyl Carbonate[1]
Reaction Temperature80-90°C[1]
Reaction Time~7 hours[1]
Yield92-93%[1]
Purity (HPLC)>99%[1]
Process Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 2-amino-5-chlorobenzophenone D Reaction Vessel A->D B Dimethyl Carbonate B->D C Reusable Catalyst C->D E Heat to 80-90°C Stir for 7h D->E Reaction Mixture F Cool to RT E->F G Filter to recover catalyst F->G H Evaporate excess DMC G->H Filtrate I Recrystallize from Ethanol H->I Crude Product J Pure 2-methylamino-5-chloro-benzophenone I->J

Catalytic N-methylation workflow.

II. Microwave-Assisted Organic Synthesis (MAOS): Accelerating Green Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant reductions in reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods.[4] While a direct protocol for the N-methylation of 2-amino-5-chlorobenzophenone using microwaves was not extensively detailed in the provided search results, the principles of MAOS can be applied to this transformation, likely with a suitable methylating agent and in the presence of a microwave-absorbing solvent or a solid support.

The synthesis of structurally similar 2-amino-5-chlorobenzophenone derivatives has been shown to be significantly more efficient using microwave irradiation.[4][5]

Causality of Experimental Choices:
  • Microwave Irradiation: Provides rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates.[4]

  • Solvent: A polar solvent that efficiently absorbs microwave energy is typically chosen to facilitate rapid heating. Minimal solvent is often used to reduce waste.[4]

  • Sealed Vessel: Reactions are often conducted in sealed vessels to allow for temperatures above the solvent's boiling point, further accelerating the reaction.

Comparative Data: Conventional vs. Microwave Synthesis of Analogous Compounds

The following table summarizes the advantages of microwave-assisted synthesis over conventional methods for the preparation of 2-amino-5-chlorobenzophenone derivatives, highlighting the potential for this technology in the synthesis of the target molecule.[4]

CompoundConventional Method Time (h)Conventional Method Yield (%)Microwave Method Time (min)Microwave Method Yield (%)
2-(Anilinoacetamido)-5-chlorobenzophenone2265Not specified, but significantly shorterHigher than conventional
2-(2-Chloroanilinoacetamido)-5-chlorobenzophenone2562Not specified, but significantly shorterHigher than conventional
2-(p-Toluidinoacetamido)-5-chlorobenzophenone2169Not specified, but significantly shorterHigher than conventional

Data adapted from the synthesis of structurally similar compounds.[4]

Conceptual Microwave-Assisted N-Methylation Protocol

This conceptual protocol is based on the principles of MAOS and would require optimization for the specific N-methylation reaction.

Materials:

  • 2-amino-5-chlorobenzophenone

  • A suitable green methylating agent (e.g., dimethyl carbonate)

  • A microwave-transparent sealed reaction vessel

  • A microwave synthesizer

  • A polar, high-boiling solvent (e.g., DMF, DMSO, or a high-boiling alcohol)

  • A suitable base or catalyst if required

Procedure:

  • In a microwave-safe sealed vessel, combine 2-amino-5-chlorobenzophenone, the methylating agent, and a minimal amount of a suitable solvent.

  • Add a catalyst if necessary.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a predetermined temperature and time. These parameters will need to be optimized, but typical reaction times are in the range of minutes.

  • After the reaction is complete, cool the vessel to a safe temperature before opening.

  • Isolate and purify the product using standard techniques such as extraction, chromatography, or recrystallization.

Logical Workflow for MAOS

cluster_0 Preparation cluster_1 Microwave Irradiation cluster_2 Product Isolation A Combine Reactants & Solvent in Microwave Vessel B Seal Vessel & Place in Synthesizer A->B C Irradiate (Optimize Time & Temp) B->C D Cool Reaction Mixture C->D E Isolate & Purify Product D->E F Pure Product E->F

Conceptual workflow for microwave-assisted synthesis.

III. Other Green Synthetic Approaches and Considerations

N-Methylation using Formaldehyde

A one-pot synthesis method using formaldehyde as the methylating agent in the presence of sulfuric acid has also been reported.[6] While this method may offer process simplification, the use of concentrated sulfuric acid requires careful handling and neutralization steps, which can generate significant salt waste.

Key Steps:

  • Methylation: Reaction of 2-amino-5-chlorobenzophenone with formaldehyde in sulfuric acid.[6]

  • Neutralization: The reaction mixture is added to a solution of ammonium hydroxide and an organic solvent.[6]

  • Purification: The crude product is purified by recrystallization from an alcoholic solvent.[6]

This method can achieve high yields (around 92%) and purity (99.6% by HPLC).[6]

Biocatalysis: The Future of Green Synthesis

While specific biocatalytic routes for 2-methylamino-5-chloro-benzophenone are still under development, the use of enzymes and whole-cell systems for the synthesis of benzophenone derivatives represents a promising frontier in green chemistry.[7] Engineered microorganisms, such as E. coli, have been used to produce benzophenone intermediates from simple precursors like benzoate, offering a potentially waste-free and highly sustainable manufacturing platform.[7]

Ultrasound-Assisted Synthesis

Ultrasonic irradiation has been shown to accelerate various organic reactions.[8] This technique could potentially be applied to the N-methylation of 2-amino-5-chlorobenzophenone to reduce reaction times and improve efficiency, similar to the benefits seen with microwave-assisted synthesis.

Conclusion

The green synthesis of 2-methylamino-5-chloro-benzophenone is not only an academic exercise but a practical necessity for the modern pharmaceutical industry. The adoption of methodologies such as catalytic N-methylation with dimethyl carbonate and microwave-assisted organic synthesis offers tangible benefits in terms of reduced environmental impact, increased safety, and improved process efficiency. As research continues, the integration of biocatalysis and other innovative green technologies will further pave the way for a more sustainable future in drug development. This guide provides a foundational understanding and practical protocols to empower researchers to implement these greener strategies in their laboratories.

References

  • CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone - Google P
  • Biotransformation of Benzoate to 2,4,6-Trihydroxybenzophenone by Engineered Escherichia coli - PMC. [Link]

  • Substituted benzophenone synthesis for biological and catalytic applications - Macquarie University Research Data Repository (RDR) - Figshare. [Link]

  • CN105272927A - Novel method for preparing chlordiazepoxide - Google P
  • CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones - Google P
  • Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer - Acta Scientific. [Link]

  • Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g) - ResearchGate. [Link]

  • Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap. [Link]

  • CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone - Google P
  • CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder - Google P
  • Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen - DigitalOcean. [Link]

  • Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap. [Link]

  • 2-Amino-5-chlorobenzophenone - Wikipedia. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC. [Link]

  • CN108409516B - Method for synthesizing benzophenone derivative by continuous flow microreactor - Google P
  • Synthesis of 2-amino-5-chlorobenzophenone - PrepChem.com. [Link]

  • Synthesis, Physicochemical and Biological Evaluation of 2-Amino-5-Chlorobenzophenone Derivatives As Potent Skeletal Muscle Relaxants | PDF | Chemistry | Physical Sciences - Scribd. [Link]

  • An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT) - PMC. [Link]

  • 2-METHYLAMINO-5-CHLORO BENZOPHENONE CAS 1022-13-5. [Link]

  • Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relax - Arabian Journal of Chemistry. [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - MDPI. [Link]

  • ULTRASOUND ASSISTED SYNTHESIS OF CHLORO-SUBSTITUTED CHALCONES FOR THEIR ANTIFUNGAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthetic Protocols of Best-Selling Anxiolytic Therapeutic 'Diazepam': A Retrosynthetic Approach - Asian Journal of Research in Chemistry. [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam - Frontiers. [Link]

Sources

Application Notes and Protocols for the Analytical Identification of 2-methylamino-5-chloro-benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-methylamino-5-chloro-benzophenone (MCBP) is a key chemical entity with significant relevance in the pharmaceutical industry. It is widely recognized as a primary intermediate in the synthesis of benzodiazepines such as diazepam and as a metabolite of these drugs.[1][2] Its accurate identification and quantification are paramount for ensuring the quality of active pharmaceutical ingredients (APIs), for pharmacokinetic studies, and in forensic analysis.[1] This document provides a comprehensive guide to the principal analytical techniques for the robust identification and characterization of MCBP, tailored for researchers, scientists, and professionals in drug development.

The methodologies detailed herein are grounded in established scientific principles and validated practices to ensure reliable and reproducible results. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer insights into data interpretation, thereby furnishing a complete and self-validating framework for the analysis of this compound.

Physicochemical Properties of 2-methylamino-5-chloro-benzophenone

A foundational understanding of the physicochemical properties of MCBP is essential for the selection and optimization of analytical methods.

PropertyValueSource
Chemical Formula C₁₄H₁₂ClNO[1][3]
Molecular Weight 245.7 g/mol [1][4]
Appearance Yellow crystalline powder[5]
Melting Point 93-95 °C[6]
Solubility Soluble in DMF, DMSO, and Ethanol. Insoluble in PBS (pH 7.2).[1]
UV Maximum (λmax) 236 nm[1]

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for separating MCBP from complex matrices and for its precise quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is dictated by the sample matrix, the required sensitivity, and the volatility of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and robust technique for the analysis of MCBP, particularly for purity assessments and in stability-indicating assays.[7] Its application is favored due to the non-volatile nature of MCBP, which allows for analysis without the need for derivatization.

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For MCBP, a reverse-phase (RP) C18 column is commonly employed, where the stationary phase is non-polar, and the mobile phase is a more polar mixture of an organic solvent and an aqueous buffer.[7][8] MCBP, being a relatively non-polar molecule, will have a stronger affinity for the stationary phase and will thus be retained on the column longer than more polar impurities.

This protocol outlines a general method for the analysis of MCBP using HPLC with UV detection. Method validation according to ICH guidelines is crucial for ensuring the reliability of the results.[9]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • MCBP reference standard of known purity.[10]

  • Acetonitrile (HPLC grade).[11]

  • Water (HPLC grade).[11]

  • Formic acid or Phosphoric acid (analytical grade).[11]

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Acetonitrile:Water (e.g., 65:35 v/v) with 0.1% formic acid.The organic modifier (acetonitrile) controls the elution strength. The acidic modifier (formic acid) improves peak shape by protonating free silanol groups on the stationary phase and ensuring MCBP is in a single ionic form.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature Ambient or controlled at 25 °C.Maintaining a consistent temperature ensures reproducible retention times.
Injection Volume 10 µL.A small injection volume minimizes band broadening.
Detection Wavelength 236 nm.This is the reported λmax for MCBP, providing maximum sensitivity.[1] A photodiode array (PDA) detector can be used to confirm peak purity.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the MCBP reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Dissolve the sample containing MCBP in the mobile phase to achieve a similar concentration as the standard solution. Filter through a 0.45 µm syringe filter before injection.

4. Analysis Workflow:

HPLC_Workflow A System Equilibration B Blank Injection (Mobile Phase) A->B Establish Baseline C Standard Injection (x5) B->C Verify No Interference D System Suitability Check C->D Calculate RSD, Tailing Factor E Sample Injection D->E If SST Passes F Data Acquisition & Processing E->F Acquire Chromatogram G Quantification & Reporting F->G Integrate Peak Area

Caption: General workflow for HPLC analysis.

5. Data Interpretation:

  • Identification: The retention time of the peak in the sample chromatogram should match that of the MCBP reference standard.

  • Quantification: The concentration of MCBP in the sample can be calculated by comparing the peak area with that of the standard of known concentration.

  • Purity: The purity of MCBP can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. While MCBP has limited volatility, GC-MS analysis is feasible and offers high sensitivity and specificity.[8]

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase lining the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its definitive identification. Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern.[7]

This protocol provides a general method for the GC-MS analysis of MCBP.

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[8]

  • MCBP reference standard.

  • Suitable solvent (e.g., ethyl acetate).

2. Chromatographic and Spectrometric Conditions:

ParameterConditionRationale
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).An inert carrier gas that provides good chromatographic efficiency.
Injection Mode Splitless.Maximizes the amount of analyte transferred to the column, which is ideal for trace analysis.
Injector Temperature 250 °C.Ensures complete vaporization of the sample without thermal degradation.
Oven Temperature Program Initial: 150 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min).A temperature gradient is necessary to elute the semi-volatile MCBP in a reasonable time with good peak shape.
Ionization Mode Electron Ionization (EI) at 70 eV.Standard ionization energy that produces a reproducible and library-searchable mass spectrum.
Mass Range m/z 50-300.Covers the molecular ion and expected fragment ions of MCBP.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of MCBP in ethyl acetate (e.g., 1 mg/mL) and perform serial dilutions to create calibration standards.

  • Sample Solution: Dissolve the sample in ethyl acetate to an appropriate concentration.

4. Analysis Workflow:

GCMS_Workflow A Instrument Tuning & Calibration B Solvent Blank Injection A->B Ensure System Performance C Calibration Standards Injection B->C Check for Contamination D Calibration Curve Generation C->D Establish Linearity E Sample Injection D->E If Calibration is Linear F Data Acquisition (TIC & Mass Spectra) E->F Acquire Data G Identification & Quantification F->G Compare with Library & Calibrate

Sources

A Robust, Stability-Indicating HPLC Method for the Quantification of 2-methylamino-5-chloro-benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly specific and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-methylamino-5-chloro-benzophenone (MACB). MACB is a critical process intermediate and a known degradation product of several benzodiazepine compounds, such as diazepam and temazepam.[1][2] The accurate quantification of this compound is paramount for quality control in pharmaceutical manufacturing and for stability testing of related drug products. This protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1]

Introduction

2-methylamino-5-chloro-benzophenone (MACB) is a key chemical entity in the synthesis of various pharmaceuticals, most notably as a precursor to benzodiazepines.[3] Its presence as an impurity or degradant in the final drug product is strictly monitored to ensure patient safety and product efficacy. Therefore, a robust and validated analytical method for its quantification is essential for researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to a stability-indicating HPLC method capable of separating MACB from its potential impurities and degradation products. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's principles. Furthermore, a detailed protocol for method validation is presented, ensuring the trustworthiness and reliability of the generated data.

Physicochemical Properties of 2-methylamino-5-chloro-benzophenone

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₁₄H₁₂ClNO[4]
Molecular Weight 245.70 g/mol [4]
Melting Point 93-95 °C[5]
UV λmax 236 nm[2]
Solubility Soluble in DMF, DMSO, Ethanol; Insoluble in PBS (pH 7.2)[2]

The UV absorbance maximum at 236 nm provides an excellent wavelength for sensitive detection.[2] The solubility profile indicates that organic solvents like methanol or acetonitrile are suitable for preparing standard and sample solutions.

HPLC Method and Chromatographic Conditions

The selected method is based on reverse-phase chromatography, which is well-suited for separating moderately polar compounds like MACB.

Rationale for Method Selection
  • Stationary Phase: A C18 column is chosen for its hydrophobic properties, providing good retention and separation of the benzophenone derivative from more polar impurities.

  • Mobile Phase: A mixture of methanol and water is a common and effective mobile phase for the analysis of benzodiazepines and their related compounds.[1] The ratio is optimized to achieve a suitable retention time and resolution. The addition of a small amount of phosphoric acid helps to sharpen the peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.

  • Detector: A UV detector set at the λmax of MACB (236 nm) ensures high sensitivity and specificity.

Equipment and Reagents
  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • 2-methylamino-5-chloro-benzophenone reference standard (≥98% purity)[2]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

Chromatographic Parameters
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol:Water (65:35 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 236 nm
Run Time 10 minutes

Experimental Protocols

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of the 2-methylamino-5-chloro-benzophenone reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. For a drug substance, a direct dissolution in the mobile phase is typically sufficient. For a formulated drug product, an extraction step may be necessary to separate the analyte from excipients.

Example for a Drug Substance:

  • Accurately weigh approximately 10 mg of the drug substance.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed.

Specificity and Stability-Indicating Properties

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the analyte.[6][7]

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After each stress condition, the samples should be analyzed by the proposed HPLC method. The chromatograms should be examined for any degradation peaks, and the resolution between the analyte peak and any degradant peaks should be determined.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Analyze the prepared calibration standards in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Perform a recovery study by spiking a placebo (a mixture of all excipients without the active ingredient) with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery for each sample.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Analyze six replicate samples of the same concentration on two different days by two different analysts.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Introduce small variations in the following method parameters:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

  • Analyze a system suitability solution under each of the modified conditions.

  • Assess the impact on the retention time, peak area, and tailing factor.

Data Presentation and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free of interference from placebo, impurities, and degradants. Resolution between the analyte and any adjacent peak should be > 2.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Percent recovery between 98.0% and 102.0%
Precision %RSD ≤ 2.0% for repeatability and intermediate precision
Robustness System suitability parameters should pass under all varied conditions. %RSD of results should not be significantly affected.

Workflow and Visualization

The overall workflow for the analysis of 2-methylamino-5-chloro-benzophenone using this HPLC method is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system System Suitability prep_sample Prepare Sample Solutions prep_sample->hplc_system Analysis injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 236 nm separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of 2-methylamino-5-chloro-benzophenone.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of 2-methylamino-5-chloro-benzophenone. The method is specific, linear, accurate, and precise, and its stability-indicating nature makes it suitable for use in quality control and stability studies in the pharmaceutical industry. By following the detailed protocols for method implementation and validation, researchers and scientists can ensure the generation of high-quality, reproducible data.

References

  • Emery, M., & Kowtko, J. (1979). High-performance liquid chromatography of benzodiazepines I: Stability-indicating assay of diazepam tablets. Journal of Pharmaceutical Sciences, 68(9), 1185-1187. [Link]

  • PubChem. (n.d.). 2-(Methylamino)-5-chlorobenzophenone. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

  • Bhardwaj, S. K., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Yang, S. K., & Han, W. W. (1996). 2-(methylamino)-5-chlorobenzophenone imine: a novel product formed in base-catalyzed hydrolysis of diazepam. Journal of Pharmaceutical Sciences, 85(7), 745-748. [Link]

  • APLIB. (n.d.). Known Application. Retrieved February 18, 2026, from [Link]

Sources

Application Note: 1H NMR Characterization of 2-Methylamino-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting the 1H NMR spectrum of 2-methylamino-5-chloro-benzophenone Content Type: Detailed Application Note Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction & Significance

2-Methylamino-5-chlorobenzophenone (MACB) is a critical pharmacophore and synthetic intermediate in the manufacturing of 1,4-benzodiazepines, most notably Diazepam (Valium) . In drug development and forensic analysis, the precise characterization of MACB is essential for validating synthetic pathways and identifying degradation products in stability studies.

This guide provides a definitive protocol for interpreting the 1H NMR spectrum of MACB. Unlike standard spectral lists, this note focuses on the structural causality of the signals—specifically the role of intramolecular hydrogen bonding—and provides a self-validating logic flow for researchers.

Key Structural Features[1][2][3]
  • Benzophenone Core: Two phenyl rings bridged by a carbonyl group.

  • Ring A (Substituted): Contains the chloro group (C5) and the methylamino group (C2).

  • Ring B (Unsubstituted): A standard monosubstituted phenyl ring.

  • Intramolecular H-Bond: A critical diagnostic feature. The amine proton forms a strong hydrogen bond with the carbonyl oxygen, locking the conformation and significantly deshielding the NH signal.

Experimental Protocol

To ensure reproducibility and spectral resolution, follow this standardized acquisition protocol.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is the preferred solvent. It minimizes exchange broadening of the amine proton compared to protic solvents like Methanol-
    
    
    
    .
  • Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations may induce intermolecular stacking, shifting aromatic signals.

  • Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., from synthesis workups) that can cause line broadening.

Instrument Parameters (400 MHz or higher recommended)
  • Pulse Sequence: Standard 1H zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to

    
     1.0 second. While the methyl protons relax quickly, the intramolecular H-bond can lengthen the 
    
    
    
    of the amine proton.
  • Scans (NS): 16 scans are typically sufficient for >98% purity samples.

  • Temperature: 298 K (

    
    ).
    

Spectral Analysis & Interpretation Logic

The spectrum of MACB is defined by three distinct regions. The table below summarizes the chemical shifts, multiplicities, and assignments.

Summary Data Table ( , 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Logic
8.90 – 9.10 Broad Singlet / Broad Doublet1H~5 Hz (often unresolved)N-H (Amine)Diagnostic: Highly deshielded due to intramolecular H-bond with C=O.
7.55 – 7.65 Multiplet2H-Ring B (Ortho)Ortho protons of the unsubstituted benzoyl ring.
7.45 – 7.55 Multiplet3H-Ring B (Meta/Para)Meta/Para protons of the benzoyl ring.
7.35 – 7.42 Doublet of Doublets (dd)1H

H-4 (Ring A)Coupled to H-3 and H-6. Deshielded by Cl and Carbonyl cone.
7.40 – 7.45 Doublet (d)1H

H-6 (Ring A)Ortho to C=O. Deshielded by the carbonyl anisotropy.
6.65 – 6.75 Doublet (d)1H

H-3 (Ring A)Ortho to N-Me. Shielded by the electron-donating amine.
2.90 – 2.98 Doublet (d)3H

N-C

Coupled to the NH proton. Becomes a singlet if NH exchanges.
Deep Dive: The Mechanistic Interpretation
The "Locked" Amine (8.9 - 9.1 ppm)

In typical secondary alkyl amines, the NH proton appears between 1.0–3.0 ppm. In MACB, this signal shifts dramatically downfield to ~9.0 ppm .

  • Causality: The carbonyl oxygen acts as a hydrogen bond acceptor for the amine hydrogen. This withdraws electron density from the proton (deshielding) and "locks" the molecule into a planar 6-membered pseudo-ring.

  • Validation: If you add a drop of

    
     to the tube and shake, this signal will disappear (exchange with D), and the Methyl doublet (see below) will collapse into a sharp singlet.
    
The Methyl Doublet (2.95 ppm)

The methyl group appears as a doublet (


 Hz) rather than a singlet.
  • Causality: This splitting arises from spin-spin coupling with the adjacent NH proton (

    
    ).
    
  • Diagnostic Value: The preservation of this doublet in

    
     confirms that the sample is dry and the proton exchange rate is slow (stabilized by the H-bond). If this peak is a singlet in dry 
    
    
    
    , suspect degradation to the imine or rapid exchange due to acidic impurities.
The Aromatic "Shielding" (H-3)

While most aromatic protons are in the 7.2–7.8 ppm range, H-3 (Ring A) appears significantly upfield at ~6.7 ppm .

  • Causality: The methylamino group is a strong electron donor (resonance). The ortho position (H-3) receives increased electron density, shielding the nucleus. This separates H-3 clearly from the complex multiplets of the benzoyl ring.

Visualization of Structural Logic

The following diagrams visualize the assignment logic and the diagnostic workflow.

Structural Assignment Map

MACB_Structure cluster_0 Ring A (Substituted) cluster_1 Functional Core cluster_2 Ring B (Benzoyl) H3 H-3 (6.7 ppm, d) Shielded by N-Me H4 H-4 (7.4 ppm, dd) H6 H-6 (7.45 ppm, d) Deshielded by C=O Cl Cl (Pos 5) CO C=O (Carbonyl) CO->H6 Anisotropy (Deshielding) NH N-H (9.0 ppm, br) H-Bond Donor NH->H3 Ortho Effect (Shielding) NH->CO Intramolecular H-Bond Me CH3 (2.95 ppm, d) NH->Me 3J Coupling (Doublet) RingB Benzoyl Protons (7.5 - 7.65 ppm, m) 5 Protons

Caption: Structural logic map linking chemical shifts to electronic environments. Note the H-bond interaction.[1][2]

Interpretation Workflow (Decision Tree)

Interpretation_Flow Start Start: Acquire 1H NMR in CDCl3 CheckNH Check 8.5 - 9.5 ppm region Start->CheckNH HasNH Signal Present? (~9.0 ppm) CheckNH->HasNH CheckMe Check 2.8 - 3.1 ppm HasNH->CheckMe Yes Issue1 Suspect: Precursor (2-amino-5-chlorobenzophenone) Check NH2 integration (2H) HasNH->Issue1 No (Signal at ~6.0 ppm?) MeSplit Is Methyl a Doublet? CheckMe->MeSplit Aromatic Analyze Aromatic Region MeSplit->Aromatic Yes Issue2 Suspect: Wet Sample or Acidic Impurity (Fast Exchange) MeSplit->Issue2 No (Singlet) H3Check Is there a doublet at ~6.7 ppm? Aromatic->H3Check Valid CONFIRMED: 2-Methylamino-5-chlorobenzophenone H3Check->Valid Yes Issue3 Suspect: Wrong Regioisomer or N-acylated impurity H3Check->Issue3 No

Caption: Step-by-step decision tree for validating MACB identity based on spectral features.

Troubleshooting & Common Impurities

In a synthesis context (e.g., Diazepam production), specific impurities may interfere.

  • 2-Amino-5-chlorobenzophenone (Precursor):

    • Differentiation: The methyl signal at 2.95 ppm is absent. The amine signal is a broad singlet at ~6.0–6.5 ppm (2H) rather than ~9.0 ppm (1H).

  • Diazepam (Product):

    • Differentiation: The methyl group in Diazepam is part of an amide/lactam ring. It appears as a singlet at 3.38 ppm . The characteristic NH signal at 9.0 ppm disappears completely upon cyclization.

  • Water (Solvent Impurity):

    • Water in

      
       appears at ~1.56 ppm. If the water content is high, it may catalyze proton exchange, collapsing the NH-Methyl coupling (turning the doublet at 2.95 ppm into a singlet).
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13925, 2-(Methylamino)-5-chlorobenzophenone. Retrieved from [Link]

  • Yang, S. K., et al. (1996). 2-(Methylamino)-5-chlorobenzophenone imine: a novel product formed in base-catalyzed hydrolysis of diazepam. Journal of Pharmaceutical Sciences, 85(7), 745-748. Retrieved from [Link]

Sources

Application Note: Analytical Profiling of 2-Methylamino-5-chloro-benzophenone (MACB) as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the analytical utilization of 2-methylamino-5-chloro-benzophenone (MACB) , a critical benzophenone derivative used as a primary reference standard in pharmaceutical quality control and forensic toxicology.[1] MACB (CAS: 1022-13-5) serves two distinct authoritative roles:[1]

  • Pharmaceutical Impurity Profiling: It is designated as Diazepam Related Compound A (USP) and Impurity D (EP) , serving as a marker for synthesis by-products and degradation.[1]

  • Forensic Toxicology: It acts as a specific hydrolysis marker for the detection of Diazepam and Medazepam in biological matrices following acid hydrolysis.

This document provides validated protocols for HPLC-UV and GC-MS analysis, stability data, and mechanistic insights into its formation, ensuring high-integrity data generation for regulatory and forensic applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the physical nature of MACB is prerequisite to accurate standard preparation. Unlike the parent benzodiazepines, MACB is a benzophenone, exhibiting distinct solubility and spectral properties.

ParameterSpecificationNotes
Chemical Name [5-chloro-2-(methylamino)phenyl]-phenylmethanoneCommon: MACB
CAS Number 1022-13-5
Molecular Formula C₁₄H₁₂ClNO
Molecular Weight 245.71 g/mol
Appearance Yellow Crystalline SolidDistinct color aids visual confirmation.[1][2][3][4]
Solubility Methanol, Acetonitrile, DMSOPractically insoluble in water.
pKa ~2.5 (Amine protonation)Weak base; requires pH control in HPLC.[1]
UV Maxima 237 nm, 405 nmYellow color arises from visible absorbance.
Regulatory ID USP: Related Compound AEP: Impurity DCritical for compendial testing.[1]

Mechanistic Context: The Degradation Pathway[9][10]

The presence of MACB is causally linked to the stability of the 1,4-benzodiazepine ring. Under acidic conditions or photodegradation, the diazepine ring undergoes hydrolytic cleavage.

Critical Distinction:

  • Diazepam (N-methylated) hydrolyzes to MACB .[1]

  • Nordazepam (Non-methylated) hydrolyzes to 2-amino-5-chlorobenzophenone (ACB) .[1]

  • Analytical Implication: The presence of the methyl group on the amine in MACB allows forensic scientists to distinguish parent Diazepam usage from Nordazepam metabolites.

Diagram 1: Hydrolytic Degradation Pathway

DiazepamDegradation Diazepam Diazepam (Parent Drug) Inter Open-Ring Intermediate Diazepam->Inter + H3O+ / Acid Hydrolysis MACB MACB (2-methylamino-5-chloro-benzophenone) [Target Analyte] Inter->MACB Ring Cleavage Glycine Glycine (By-product) Inter->Glycine Elimination

Caption: Acid-catalyzed hydrolysis of Diazepam yielding MACB and Glycine. This reaction is exploited in forensic urine analysis.[1]

Experimental Protocols

Protocol A: Pharmaceutical QC (HPLC-UV)

Objective: Quantification of MACB as "Related Compound A" in Diazepam bulk drug or tablets.[1] Method Basis: USP Monograph for Diazepam.[1]

1. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 3.9 mm x 150 mm, 4 µm packing).

  • Mobile Phase: Acetonitrile : Water : Methanol (2 : 2 : 1 v/v/v).[1]

    • Note: The high organic content ensures elution of the hydrophobic benzophenone.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection: UV @ 254 nm (Common) or 237 nm (Max Sensitivity).[1]

  • Column Temperature: 25°C (Ambient).

2. Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of MACB Reference Standard into a 10 mL volumetric flask. Dissolve in Methanol.[5]

    • Critical: Use amber glassware.[1] Benzophenones are photo-labile and can cyclize or degrade under intense light.[1]

  • Working Standard (Impurity Level): Dilute Stock to 1 µg/mL (0.1% limit level) using Mobile Phase.

3. System Suitability Criteria
  • Resolution (R): > 2.0 between MACB and Diazepam.

  • Tailing Factor: NMT 2.0 (MACB amine group can tail on older silica; use base-deactivated columns if necessary).[1]

  • Relative Retention Time (RRT): MACB typically elutes before Diazepam due to the loss of the rigid diazepine ring structure, making it slightly less hydrophobic than the parent in this specific mobile phase system.

Protocol B: Forensic Toxicology (GC-MS)

Objective: Confirmation of Diazepam ingestion via detection of benzophenone hydrolysis products in urine.[1]

1. Sample Preparation (Acid Hydrolysis)
  • Hydrolysis: Mix 2 mL Urine + 0.5 mL conc. HCl. Heat at 100°C for 30 mins.

    • Mechanism:[1][6][7] Converts all conjugated Diazepam metabolites and parent drug into benzophenones (MACB).[1]

  • Extraction: Cool sample. Adjust pH to >10 (using NaOH). Extract with n-Butyl Chloride or Ethyl Acetate.[1]

  • Dry & Reconstitute: Evaporate solvent under nitrogen. Reconstitute in 50 µL Ethyl Acetate.

2. GC-MS Parameters
  • Column: 5% Phenyl-Methyl Silicone (e.g., DB-5MS), 30m x 0.25mm ID.[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Inlet: 250°C, Splitless.

  • Oven Program:

    • Initial: 70°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.[1]

    • Final: 280°C (hold 5 min).

  • MS Source: EI Mode (70 eV).

3. Identification (Mass Spectrum)[1][2][6]
  • Molecular Ion (M+): m/z 245 (and m/z 247 for ³⁷Cl isotope).[1]

  • Base Peak: Often m/z 210 (Loss of Cl) or m/z 105 (Benzoyl group).[1]

  • Target Ions for SIM: 245, 244, 210.

Analytical Workflow & Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate method based on the sample type.

Diagram 2: Analytical Workflow

AnalyticalWorkflow Sample Unknown Sample Type Sample Type? Sample->Type Pharma Pharma Raw Material (Purity/Stability) Type->Pharma Bio Biological Fluid (Urine/Blood) Type->Bio HPLC HPLC-UV (Protocol A) Pharma->HPLC Hydrolysis Acid Hydrolysis (Cleave Glucuronides) Bio->Hydrolysis Limit Quantify vs. USP Limit (0.1%) HPLC->Limit Extract L-L Extraction (pH > 10) Hydrolysis->Extract GCMS GC-MS (Protocol B) Extract->GCMS Confirm Identify MACB (Confirm Diazepam) GCMS->Confirm

Caption: Decision matrix for selecting HPLC (Purity) vs. GC-MS (Forensic Confirmation) workflows.

Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness of results, the following validation parameters must be checked:

Specificity (Interference Check)
  • Issue: MACB is structurally similar to ACB (from Nordazepam).[1]

  • Validation: Inject a mix of MACB and ACB.[1]

  • Requirement: In GC-MS, they must be baseline separated or distinguished by mass spectrum (MACB = m/z 245; ACB = m/z 231).[1] In HPLC, ensure R > 1.5.

Linearity & Range
  • Range: 0.05 µg/mL to 5.0 µg/mL (covering the trace impurity range).

  • Acceptance: R² > 0.999.[1]

Solution Stability (Critical)
  • Observation: MACB solutions in methanol may degrade if exposed to UV light.[1]

  • Protocol: Store all standards in Amber Vials at 4°C.

  • Check: Re-inject standard after 24h. Peak area difference should be < 2.0%.

Peak Tailing
  • Cause: Interaction of the secondary amine (methylamino group) with silanols on the column.

  • Fix: Ensure mobile phase contains adequate buffer or use a high-purity, end-capped C18 column. For GC, ensure the liner is clean and deactivated.

References

  • United States Pharmacopeia (USP). Official Monograph: Diazepam.[1] USP-NF.[1] (Designates 2-methylamino-5-chlorobenzophenone as "Diazepam Related Compound A").[1][3] [1]

  • European Pharmacopoeia (EP). Diazepam Monograph 0022.[1] (Designates the compound as Impurity D).[6] [1]

  • Nudelman, N. S., & de Waisbaum, R. G. (1995). Acid hydrolysis of diazepam.[8] Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone with HCl. Journal of Pharmaceutical Sciences, 84(8), 998–1004.[9]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13925: 2-(Methylamino)-5-chlorobenzophenone.[1] [1]

  • Tappin, A. D., et al. (2014).[10][11] Bacterio-plankton transformation of diazepam and 2-amino-5-chlorobenzophenone in river waters.[1] Environmental Science: Processes & Impacts.

Sources

Application Note: 2-Methylamino-5-Chloro-Benzophenone (MACB) in Forensic Toxicology

[1]

Abstract & Introduction

2-Methylamino-5-chloro-benzophenone (MACB) (CAS: 1022-13-5) is a critical analyte in forensic toxicology, serving a dual role as both a primary degradation product of specific 1,4-benzodiazepines (notably Diazepam) and a synthetic precursor in clandestine drug manufacturing.[1]

In forensic matrices, the detection of MACB is utilized for:

  • Total Benzodiazepine Screening: Historically used in "total benzophenone" methods where biological samples are subjected to acid hydrolysis to convert acid-labile benzodiazepines into stable benzophenones for GC-MS analysis.

  • Illicit Synthesis Profiling: Its presence in seized tablets (e.g., counterfeit Diazepam or Etizolam) acts as a chemical fingerprint, indicating specific synthetic routes or poor purification processes in clandestine laboratories.

This guide details the mechanistic formation of MACB, protocols for its extraction from biological and chemical matrices, and validatory analytical workflows.

Chemistry & Mechanism: The Hydrolysis Pathway[2]

The utility of MACB stems from the acid-catalyzed cleavage of the 1,4-diazepine ring. Unlike the parent drugs, benzophenones are highly stable and amenable to gas chromatography without extensive derivatization, although derivatization is often recommended for peak shape improvement.

Reaction Mechanism

When Diazepam is subjected to strong acid (e.g., 6M HCl) and heat, the amide bond at N1-C2 and the azomethine bond at N4-C5 are cleaved. This results in the loss of the glycine moiety and the formation of MACB.

Differentiation Note:

  • Diazepam: Yields 2-Methylamino-5-chlorobenzophenone (MACB) .[1]

  • Nordiazepam / Oxazepam: Yield 2-Amino-5-chlorobenzophenone (ACB) .

  • Critical Forensic Implication: The presence of the methyl group on the amine is the specific marker distinguishing Diazepam ingestion/synthesis from its demethylated metabolites.

Pathway Diagram

DiazepamHydrolysisFigure 1: Acid Hydrolysis Pathway of Diazepam to MACBDiazepamDiazepam(Parent Drug)IntermedRing CleavageIntermediateDiazepam->Intermed+ H3O+, Δ(Acid Hydrolysis)MACB2-Methylamino-5-chlorobenzophenone(MACB)Intermed->MACBDecarboxylation& RearrangementGlycineGlycine(Byproduct)Intermed->Glycine

Application I: Biological Specimen Analysis (Urine)[1][2][3]

Objective: To detect Diazepam intake in urine samples that may have degraded or where high-sensitivity immunoassay is unavailable. This method converts all Diazepam and its conjugates into MACB.

Reagents & Standards
  • Hydrolysis Agent: 6 M Hydrochloric Acid (HCl).

  • Extraction Solvent: Chloroform/Isopropanol (9:1 v/v) or Ethyl Acetate.

  • Internal Standard (IS): MACB-d5 (100 ng/mL in Methanol).

  • Buffer: 10 M NaOH (for neutralization).

Step-by-Step Protocol
  • Sample Preparation:

    • Aliquot 2.0 mL of urine into a borosilicate glass screw-cap tube.

    • Add 50 µL of Internal Standard (MACB-d5).

  • Acid Hydrolysis:

    • Add 0.5 mL of 6 M HCl to the sample.

    • Cap tightly and incubate at 100°C for 60 minutes (heating block).

    • Note: This step cleaves glucuronides and the diazepine ring simultaneously.

  • Neutralization & Extraction:

    • Allow sample to cool to room temperature.

    • Slowly add 10 M NaOH to adjust pH to ~9-10 (Check with pH paper; solution will turn cloudy).

    • Add 3.0 mL of Extraction Solvent.

    • Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes.

  • Concentration:

    • Transfer the organic (upper or lower depending on solvent) layer to a clean vial.

    • Evaporate to dryness under a stream of Nitrogen at 40°C.[2]

    • Reconstitute in 100 µL of Ethyl Acetate (for GC) or Mobile Phase (for LC).

Application II: Seized Drug Profiling (Forensic Chemistry)

Objective: To identify MACB as a manufacturing impurity in "street" benzodiazepines. The presence of MACB in tablets sold as "Diazepam" or "Etizolam" indicates incomplete synthesis or degradation.

Protocol: Solid Dosage Extraction
  • Homogenization:

    • Weigh and pulverize the tablet into a fine powder.

  • Solvent Extraction:

    • Weigh 50 mg of powder into a centrifuge tube.

    • Add 5.0 mL of Methanol (MACB is highly soluble in alcohols).

    • Sonicate for 15 minutes.

  • Filtration:

    • Centrifuge at 4000 rpm for 5 minutes.

    • Filter supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Analysis:

    • Inject directly into LC-MS/MS or dilute 1:10 for GC-MS.

Analytical Methodologies

GC-MS Parameters (Recommended for Stability)

MACB is thermally stable, making GC-MS a robust detection method.

ParameterSetting
Column DB-5ms or equivalent (30m x 0.25mm x 0.25µm)
Injection 1 µL, Splitless, 250°C
Carrier Gas Helium, 1.0 mL/min constant flow
Oven Program 70°C (1 min) → 20°C/min → 280°C (hold 5 min)
MS Mode EI (70 eV), SIM Mode
Target Ions (m/z) 245 (Quant), 244, 210 (Qualifiers)
LC-MS/MS Parameters (High Sensitivity)

Preferred for trace analysis in complex matrices.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 5 mins
Ionization ESI Positive Mode
MRM Transition 246.1 → 105.1 (Quant), 246.1 → 77.1 (Qual)
Analytical Workflow Diagram

AnalyticalWorkflowFigure 2: Forensic Analytical Workflow for MACB DetectionSampleSpecimen(Urine / Seized Drug)HydrolysisAcid Hydrolysis(6M HCl, 100°C, 1h)*Biological Only*Sample->Hydrolysis If UrineExtractionLLE / Solvent Extraction(EtOAc / MeOH)Sample->Extraction If TabletHydrolysis->ExtractionSeparationChromatography(GC or LC)Extraction->SeparationDetectionMass Spectrometry(SIM / MRM)Separation->DetectionDataData AnalysisTarget Ion: m/z 245 (GC)Transition: 246->105 (LC)Detection->Data

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the following QC measures must be implemented:

  • Linearity: Establish a calibration curve from 10 ng/mL to 1000 ng/mL.

  • Internal Standard: Use 2-Methylamino-5-chlorobenzophenone-d5 . Do not use Diazepam-d5 for the hydrolysis method, as the rate of hydrolysis may differ slightly between deuterated and non-deuterated forms, though it is generally acceptable. Ideally, the IS is the benzophenone itself.

  • Carryover: Inject a solvent blank after the highest standard.

  • Specificity: Verify absence of interference from Nordiazepam (which forms ACB, m/z 231) to ensure no false positives for Diazepam.

References

  • Jain, R. (1993).[1] Simplified method for simultaneous determination of diazepam and its metabolites in urine by thin-layer chromatography and direct densitometry.[1] Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Downey, C., et al. (2022). An unusual detection of 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene and 2-methylamino-5-chlorobenzophenone in illicit yellow etizolam tablets marked "5617" seized in the Republic of Ireland.[1][3] Drug Testing and Analysis.[1][4][2][5][6][7] Link

  • Nudelman, N. S., & de Waisbaum, R. G. (1995).[8][9] Acid hydrolysis of diazepam.[7][8][9][10] Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone. Journal of Pharmaceutical Sciences.[8][9] Link

  • Cayman Chemical. (2023). 2-Methylamino-5-chlorobenzophenone Product Insert & Safety Data Sheet.Link

  • BenchChem. (2025).[2][11] Detecting Trace Levels of 2-Amino-5-chlorobenzophenone: A Comparative Guide to Analytical Methods.Link

Application Notes and Protocols: A Detailed Guide to the Acid-Catalyzed Hydrolysis of Diazepam

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diazepam Degradation

Diazepam, a prominent member of the 1,4-benzodiazepine class of drugs, is widely utilized for its anxiolytic, sedative, hypnotic, and anticonvulsant properties.[1] Its chemical stability is a critical parameter, influencing its efficacy, shelf-life, and the potential for formation of degradation products with different toxicological or pharmacological profiles. The acid-catalyzed hydrolysis of diazepam is a key degradation pathway, particularly relevant in the acidic environment of the stomach following oral administration and during pharmaceutical formulation and storage.[2][3][4] Understanding the kinetics and mechanism of this reaction is paramount for ensuring drug product quality and safety.

This comprehensive guide provides a detailed experimental procedure for the acid-catalyzed hydrolysis of diazepam, delving into the underlying reaction mechanism, robust analytical methodologies for monitoring its progress, and practical insights for researchers in the field.

Reaction Mechanism and Kinetics

The acid-catalyzed hydrolysis of diazepam is a multi-step process that primarily involves the cleavage of the seven-membered diazepine ring. The reaction is initiated by the protonation of the nitrogen atom at position 4 (N4), followed by nucleophilic attack of water on the C5-N4 imine bond (azomethine group).[3] This leads to the opening of the diazepine ring to form an intermediate, which subsequently undergoes further hydrolysis of the amide bond (C2-N1) under more drastic conditions to yield 2-(methylamino)-5-chlorobenzophenone (MACB) and the amino acid glycine.[5][6]

The reaction generally follows pseudo-first-order kinetics.[7] Interestingly, for diazepam, the experimental pseudo-first-order rate constant has been observed to decrease as the acid concentration increases, a phenomenon that can be explained by a kinetic scheme involving the hydrolysis of both protonated and non-protonated forms of the drug.[7]

Hydrolysis_Mechanism Diazepam Diazepam Protonated_Diazepam Protonated Diazepam (at N4) Diazepam->Protonated_Diazepam Intermediate Ring-Opened Intermediate Protonated_Diazepam->Intermediate + H2O (Azomethine Cleavage) MACB 2-(methylamino)-5- chlorobenzophenone (MACB) Intermediate->MACB + H2O, H+ (Amide Cleavage) Glycine Glycine Intermediate->Glycine + H2O, H+ (Amide Cleavage)

Caption: Acid-catalyzed hydrolysis pathway of diazepam.

Experimental Protocol: Step-by-Step Guide

This protocol outlines a robust and reproducible method for conducting the acid-catalyzed hydrolysis of diazepam and monitoring its progress.

Materials and Reagents
  • Diazepam reference standard

  • Hydrochloric acid (HCl), analytical grade (e.g., 0.1 N)[8]

  • Methanol, HPLC grade

  • Water, HPLC grade or distilled water

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Thermostatically controlled water bath or oven

  • pH meter

  • Analytical balance

  • HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of Stock Solution: Accurately weigh a suitable amount of diazepam reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). This initial step is critical for accurate quantification. Methanol is a suitable solvent due to diazepam's good solubility.[8]

  • Reaction Setup:

    • Pipette a precise volume of the diazepam stock solution into a volumetric flask.

    • Add a specific volume of the acid catalyst (e.g., 0.1 N HCl).[8] The choice of acid concentration can be varied to study its effect on the reaction rate.

    • Dilute the solution to the final volume with a suitable solvent mixture, such as methanol-water (1:1 v/v), to ensure complete dissolution and a controlled reaction medium.[6][8] The final concentration of diazepam should be appropriate for the chosen analytical method.

  • Incubation:

    • Place the reaction mixture in a thermostatically controlled environment, such as a water bath or oven, set to a specific temperature (e.g., 60°C).[8] Elevated temperatures are often used to accelerate the degradation process to a timeframe suitable for laboratory investigation.[6][8]

    • It is crucial to maintain a constant temperature throughout the experiment as reaction kinetics are highly temperature-dependent.

  • Sample Collection:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction to prevent further degradation before analysis. This can be achieved by neutralizing the acid with a suitable base (e.g., NaOH) or by rapid cooling and dilution in the mobile phase for HPLC analysis.

  • Sample Analysis: Analyze the collected samples using a validated analytical method to determine the concentration of remaining diazepam and the formation of its degradation products.

Analytical Methodologies for Monitoring Hydrolysis

Accurate monitoring of the hydrolysis reaction is essential for kinetic studies and product identification. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its specificity, sensitivity, and ability to separate the parent drug from its degradation products.[1][9]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for resolving diazepam from its primary acid degradation product, 2-(methylamino)-5-chlorobenzophenone (MACB), and other potential byproducts.[9]

Table 1: Example HPLC Parameters for Diazepam Analysis

ParameterConditionRationale & Citation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for diazepam and its degradation products.[10]
Mobile Phase Methanol:Water (e.g., 80:20 v/v) with 1% acetic acidA common reverse-phase mobile phase offering good separation. Acetic acid helps to improve peak shape.[9]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.[10]
Detection Wavelength 231 nm or 240 nmWavelengths at or near the UV absorbance maximum of diazepam.[8][11]
Injection Volume 20 µLA typical injection volume for analytical HPLC.[12]
Internal Standard Propyl paraben or BiphenylAn internal standard is recommended to improve the precision of the quantification.[9][13]

Workflow for HPLC Analysis

HPLC_Workflow Start Quenched Reaction Sample Filter Filter Sample (0.45 µm syringe filter) Start->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: General workflow for HPLC analysis of diazepam hydrolysis.

UV-Vis Spectrophotometry

For preliminary or rapid kinetic studies, UV-Vis spectrophotometry can be employed.[7][8] This method relies on the change in the UV absorbance spectrum as diazepam degrades. However, it is less specific than HPLC as the spectra of the degradation products may overlap with that of the parent drug.[14] A full spectral scan over a range of 200-400 nm is recommended to observe the changes in the absorbance pattern over time.[8]

Data Analysis and Interpretation

The data obtained from the analytical method can be used to determine the kinetics of the hydrolysis reaction. By plotting the natural logarithm of the diazepam concentration versus time, a linear relationship should be observed if the reaction follows first-order kinetics. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (k).

Conclusion

This application note provides a comprehensive framework for conducting and analyzing the acid-catalyzed hydrolysis of diazepam. By understanding the reaction mechanism and employing robust analytical techniques, researchers can gain valuable insights into the stability of diazepam under acidic conditions. This knowledge is crucial for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of this important therapeutic agent. Further investigations could explore the impact of different acid catalysts, solvent systems, and the presence of excipients on the hydrolysis rate.

References

  • Moro, M. E., Novillo-Fertrell, J., Velázquez, M. M., & Rodriguez, L. J. (1991). Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems. Journal of Pharmaceutical Sciences, 80(5), 459-468. [Link]

  • Krzek, J., & Stompór, M. (2011). Stability Studies of Clonazepam, Diazepam, Haloperidol, and Doxepin with Diverse Polarities in an Acidic Environment. Journal of AOAC International, 94(6), 1791-1799. [Link]

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577. [Link]

  • Nudelman, N. S., & de Waisbaum, R. G. (1995). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Journal of Pharmaceutical Sciences, 84(8), 998-1004. [Link]

  • Hewala, I. I. (1992). GLC and HPLC Determination of Diazepam and its Degradation Products in Pharmaceutical formulations. Analytical Letters, 25(9), 1643-1659. [Link]

  • Fjällborg, B., & Larsson, M. (2015). Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography–tandem mass spectrometry. Environmental Science and Pollution Research, 22(14), 10995-11002. [Link]

  • Krzek, J., & Stompór, M. (2011). Stability Studies of Clonazepam, Diazepam, Haloperidol, and Doxepin with Diverse Polarities in an Acidic Environment. Journal of AOAC International, 94(6), 1791-1799. [Link]

  • Krzek, J., & Stompór, M. (2011). Stability studies of clonazepam, diazepam, haloperidol, and doxepin with diverse polarities in an acidic environment. Journal of AOAC International, 94(6), 1791–1799. [Link]

  • American Society of Health-System Pharmacists. (2017). ASHP's Handbook on Injectable Drugs (19th ed.). [Link]

  • Islam, M. S., Golder, M., & Sharower, M. H. (2018). Stability-indicating UV/Vis Spectrophotometric Method for Diazepam, Development and Validation. Indian Journal of Pharmaceutical Sciences, 80(3), 477-484. [Link]

  • Nudelman, N. S., & de Waisbaum, R. G. (1995). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Journal of Pharmaceutical Sciences, 84(8), 998-1004. [Link]

  • Nudelman, N. S., & de Waisbaum, R. G. (2004). Kinetic and mechanistic studies on the hydrolysis and photodegradation of diazepam and alprazolam. Journal of Physical Organic Chemistry, 17(8), 731-739. [Link]

  • Sravani, G., & Kumar, S. A. (2020). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 13(5), 2273-2277. [Link]

  • Sestak, I., & Kovaříková, P. (2004). Validation of an HPLC method for the analysis of decomposition products in injectable diazepam. Ceska a Slovenska Farmacie, 53(5), 247-252. [Link]

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and Mechanisms of Hydrolysis of 1,4-Benzodiazepines II: Oxazepam and Diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577. [Link]

  • Mason, A. P., & McQueen, I. T. (1979). HPLC Method for Determination of Diazepam Injection. Journal of Pharmaceutical Sciences, 68(5), 643-644. [Link]

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2003). Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 863-870. [Link]

  • Sherif, M., Abdelkawy, M., Ahmed, S., & ElDin, N. B. (2026). A dual-detection HPTLC platform: combining smartphone-based imaging and densitometry for the analysis of diazepam, its metabolite and degradation product. Journal of Planar Chromatography - Modern TLC. [Link]

  • Broxton, T. J., & Wright, S. (1980). Micellar catalysis of organic reactions. 18. Basic hydrolysis of diazepam and some N-alkyl derivatives of nitrazepam. The Journal of Organic Chemistry, 45(1), 1-4. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Diazepam. [Link]

  • Srivastava, V., Kumar, P., & Jat, R. K. (2016). Development and Validation of RP-HPLC Method for Diazepam and Imipramine in Bulk & Pharmaceutical Formulations. Pharmacophore, 7(1), 63-73. [Link]

  • Chemistry Steps. (2025). Synthesis of Diazepam. [Link]

Sources

Use of 2-methylamino-5-chloro-benzophenone as a chemical intermediate in pharmaceutical manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Utilization of 2-Methylamino-5-Chloro-Benzophenone in Pharmaceutical Synthesis

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 2-methylamino-5-chloro-benzophenone (MCBP) as a critical chemical intermediate in pharmaceutical manufacturing. MCBP, a substituted benzophenone, is a cornerstone precursor in the synthesis of several anxiolytic and sedative drugs belonging to the 1,4-benzodiazepine class. This guide elucidates the synthetic pathways, detailed experimental protocols, and robust analytical quality control methods for its use, with a primary focus on the synthesis of Diazepam.

Introduction: The Strategic Importance of 2-Methylamino-5-chloro-benzophenone (MCBP)

2-Methylamino-5-chloro-benzophenone (MCBP), systematically named methanone, is an organic compound of significant interest in medicinal chemistry.[1] Its molecular structure, featuring a benzophenone core with strategically placed chloro and methylamino groups, makes it an ideal precursor for the cyclization reactions required to form the seven-membered diazepine ring characteristic of benzodiazepines.[2]

Historically, the synthesis of the first benzodiazepines, such as Chlordiazepoxide (discovered in 1955) and its successor Diazepam (marketed in 1963), marked a revolution in the treatment of anxiety and sleep disorders.[3][4] The synthetic routes to these essential medicines rely heavily on key intermediates like MCBP and its immediate precursor, 2-amino-5-chlorobenzophenone (ACBP).[5][6] MCBP is not only a synthetic intermediate but is also recognized as a metabolite of Diazepam.[1][7]

Physicochemical Properties of MCBP

A clear understanding of MCBP's physical and chemical properties is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 1022-13-5[1]
Molecular Formula C₁₄H₁₂ClNO[1][7]
Molecular Weight 245.71 g/mol [1][7]
Appearance Crystalline solid[1]
Melting Point 94.2 - 95.1 °C[8]
Solubility Soluble in DMSO (50 mg/mL), DMF (2 mg/mL), Ethanol (3 mg/mL); Insoluble in PBS (pH 7.2)[1][7]
λmax 236 nm[1]

Role in Benzodiazepine Synthesis

MCBP is a pivotal intermediate primarily for the synthesis of diazepam and medazepam.[2] The structural framework of MCBP provides the necessary components for the formation of the benzodiazepine core, a fused system of a benzene ring and a diazepine ring.

Synthesis of MCBP: The N-Methylation Step

MCBP is typically prepared from its precursor, 2-amino-5-chlorobenzophenone (ACBP). The key transformation is the selective N-methylation of the primary amine. Various methods exist, but a common industrial approach involves methylation with reagents like dimethyl sulfate or, more recently, greener alternatives like dimethyl carbonate.[8] Another patented method utilizes paraformaldehyde in sulfuric acid.[9]

  • Rationale for N-Methylation: The methyl group on the nitrogen atom at position 1 of the final diazepam structure is crucial for its pharmacological activity. Introducing this group at the intermediate stage simplifies the final cyclization and avoids post-synthesis modification.

Application Protocol: Synthesis of Diazepam from MCBP

The transformation of MCBP to Diazepam is a well-established two-stage process that can be performed in a batch or continuous flow setup.[10] The process involves N-acylation followed by an intramolecular cyclization.

Workflow for Diazepam Synthesis

The following diagram illustrates the high-level workflow for the synthesis of Diazepam starting from MCBP.

G cluster_0 Stage 1: N-Acylation cluster_1 Stage 2: Cyclization cluster_2 Purification MCBP 2-Methylamino-5- chlorobenzophenone (MCBP) Acylation N-Acylation Reaction MCBP->Acylation Reagents1 Chloroacetyl Chloride Propylene Oxide (Acid Scavenger) Toluene (Solvent) Reagents1->Acylation Intermediate Acylated Intermediate (2-(N-(2-chloroacetyl)methylamino)- 5-chlorobenzophenone) Acylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Reagents2 Ammonia in Methanol Reagents2->Cyclization Diazepam_Crude Crude Diazepam Cyclization->Diazepam_Crude Purification Recrystallization (e.g., from Ethanol) Diazepam_Crude->Purification Diazepam_Pure Pure Diazepam API Purification->Diazepam_Pure

Caption: Workflow of Diazepam synthesis from MCBP.

Detailed Laboratory Protocol

This protocol describes a standard batch synthesis of Diazepam from MCBP.

Materials and Reagents:

  • 2-Methylamino-5-chloro-benzophenone (MCBP)

  • Chloroacetyl chloride

  • Toluene (anhydrous)

  • Propylene oxide (or other suitable acid scavenger like triethylamine)

  • Ammonia solution in methanol (7N)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin-Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

Procedure:

Stage 1: N-Acylation

  • Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen).

  • Dissolve 10.0 g of MCBP in 100 mL of anhydrous toluene in the flask.

  • Add 5.0 mL of propylene oxide to the solution. Propylene oxide acts as an acid scavenger, neutralizing the HCl generated during the acylation, which prevents unwanted side reactions.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in 20 mL of toluene via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.

  • After the addition is complete, heat the mixture to a gentle reflux (approx. 80-90°C) for 2-3 hours.

  • Monitor the reaction progress using TLC until the starting MCBP spot is consumed.

  • Cool the reaction mixture to room temperature. The intermediate, 2-(N-(2-chloroacetyl)methylamino)-5-chlorobenzophenone, is now formed in the solution.

Stage 2: Intramolecular Cyclization

  • To the cooled toluene solution containing the acylated intermediate, add 50 mL of a 7N solution of ammonia in methanol. The ammonia acts as a nucleophile and base to facilitate the ring-closing reaction.

  • Stir the mixture vigorously at room temperature for 12-18 hours.

  • Monitor the formation of Diazepam by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) to remove salts and excess ammonia.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the toluene under reduced pressure to obtain crude Diazepam as a solid.

Stage 3: Purification

  • Recrystallize the crude solid from ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Filter the purified Diazepam crystals, wash with a small amount of cold ethanol, and dry under vacuum.

  • The expected yield of pure Diazepam is typically high, often exceeding 80-90%.[10]

Relationship to Chlordiazepoxide Synthesis

While MCBP is the direct precursor for Diazepam, the synthesis of Chlordiazepoxide, the first benzodiazepine, starts with the related compound 2-amino-5-chlorobenzophenone (ACBP).[11][12] The pathway illustrates the versatility of the benzophenone scaffold.

The key steps for Chlordiazepoxide synthesis from ACBP are:

  • Oximation: ACBP reacts with hydroxylamine to form 2-amino-5-chlorobenzophenone oxime.[5][12]

  • Acylation: The oxime is then acylated with chloroacetyl chloride.[12]

  • Cyclization: The acylated oxime undergoes a ring-closure reaction to form a quinazoline-3-oxide intermediate.[11][12]

  • Amination: Finally, reaction with methylamine results in a ring expansion to yield Chlordiazepoxide.[11]

G cluster_diazepam Diazepam Pathway cluster_chlordiazepoxide Chlordiazepoxide Pathway ACBP 2-Amino-5-chloro- benzophenone (ACBP) MCBP MCBP ACBP->MCBP N-Methylation Oxime ACBP Oxime ACBP->Oxime Oximation Diazepam Diazepam MCBP->Diazepam Acylation & Cyclization Quinazoline Quinazoline Intermediate Oxime->Quinazoline Acylation & Cyclization Chlordiazepoxide Chlordiazepoxide Quinazoline->Chlordiazepoxide Amination & Ring Expansion

Sources

Application Note: Thin-Layer Chromatography for Determination of Diazepam and its Metabolites

[1][2][3][4][5][6][7][8]

Abstract

This application note details a robust, cost-effective Thin-Layer Chromatography (TLC) protocol for the separation and qualitative determination of Diazepam and its three major active metabolites: Nordiazepam (N-desmethyldiazepam), Temazepam, and Oxazepam. While HPLC and GC-MS are standards for quantification, TLC remains a critical tool in forensic screening and resource-limited settings due to its high throughput and matrix tolerance. This guide provides a self-validating workflow including Liquid-Liquid Extraction (LLE) from biological matrices, optimized mobile phase selection, and dual-mode detection (UV/Chemical Derivatization).

Introduction & Metabolic Context

Diazepam is a long-acting 1,4-benzodiazepine used for anxiety, muscle spasms, and seizures. Its pharmacokinetic profile is complex due to the generation of active metabolites that extend its therapeutic (and toxic) window.

Understanding the metabolic pathway is essential for interpreting TLC plates, as the presence of metabolites confirms ingestion versus external contamination.

  • Diazepam undergoes N-demethylation to form Nordiazepam .

  • Diazepam undergoes C3-hydroxylation to form Temazepam .

  • Both Nordiazepam and Temazepam are further metabolized to Oxazepam .

Metabolic Pathway Diagram

The following diagram illustrates the biotransformation pathways relevant to the chromatographic separation.

DiazepamMetabolismDiazepamDiazepam(Parent Drug)NordiazepamNordiazepam(N-desmethyldiazepam)Diazepam->NordiazepamN-demethylation(CYP2C19, CYP3A4)TemazepamTemazepam(3-Hydroxydiazepam)Diazepam->TemazepamC3-hydroxylation(CYP3A4)OxazepamOxazepam(Final Active Metabolite)Nordiazepam->OxazepamC3-hydroxylationTemazepam->OxazepamN-demethylationGlucuronideOxazepam Glucuronide(Excreted)Oxazepam->GlucuronideGlucuronidation

Caption: Major metabolic pathways of Diazepam leading to Oxazepam. Colors indicate distinct chromatographic entities.

Methodological Principles

The separation relies on adsorption chromatography using Silica Gel 60 F254.

  • Stationary Phase: The silanol groups (Si-OH) on the silica surface interact with the polar functional groups of the benzodiazepines.

  • Mobile Phase: A semi-polar organic solvent system moves the analytes up the plate.

  • Separation Logic:

    • Diazepam: Least polar (tertiary amine, no hydroxyl)

      
       Highest 
      
      
      .
    • Oxazepam: Most polar (secondary amine, hydroxyl group)

      
       Lowest 
      
      
      .
    • Nordiazepam & Temazepam: Intermediate polarity.

Experimental Protocols
4.1 Reagents and Materials
  • Plates: Silica Gel 60 F254 pre-coated TLC plates (20 x 20 cm), layer thickness 0.25 mm.

  • Solvents (Analytical Grade): Chloroform, Methanol, Isopropanol, Ethyl Acetate, Ammonia (25%), Toluene.

  • Reference Standards: 1 mg/mL solutions of Diazepam, Nordiazepam, Temazepam, and Oxazepam in Methanol.

  • Spray Reagent: Dragendorff’s Reagent (modified) or Acidified Iodoplatinate.

4.2 Protocol A: Sample Preparation (Plasma/Urine)

Direct spotting of biological fluids is not recommended due to protein interference. A Liquid-Liquid Extraction (LLE) at alkaline pH is required.

Step-by-Step Extraction:

  • Alkalinization: Transfer 2.0 mL of plasma or urine into a 15 mL centrifuge tube. Add 0.5 mL of Ammonium Hydroxide (pH ~9.5) or Borate Buffer (pH 9.0). Rationale: Benzodiazepines are weak bases; alkaline pH suppresses ionization, ensuring they partition into the organic phase.

  • Extraction: Add 5.0 mL of extraction solvent Chloroform:Isopropanol (9:1) . Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. The organic (bottom) layer contains the drugs.

  • Concentration: Carefully transfer the lower organic layer to a clean evaporation tube. Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Dissolve the dry residue in 50

    
    L of Methanol. This is the Test Solution .
    
4.3 Protocol B: TLC Separation & Detection

1. Plate Activation: Heat the TLC plate at 110°C for 30 minutes to remove atmospheric moisture, which can deactivate the silica.

2. Sample Application: Apply 5-10


3. Mobile Phase Development: Saturate the TLC chamber with the mobile phase for 30 minutes prior to development.

  • Primary System (System A): Chloroform : Methanol (90:10 v/v)

    • Characteristics: Excellent separation of parent from metabolites.

  • Alternative System (System B): Ethyl Acetate : Methanol : Conc. Ammonia (85:10:5 v/v)

    • Characteristics: Better peak shape if tailing occurs in System A.

Develop the plate until the solvent front reaches 10-15 cm from the origin.

4. Visualization (Dual-Mode):

  • Mode 1: UV 254 nm (Non-destructive): Observe the plate under short-wave UV light. Benzodiazepines absorb UV light and will appear as dark spots against the bright green fluorescent background of the F254 indicator. Mark spots with a pencil.

  • Mode 2: Dragendorff’s Reagent (Destructive/Confirmatory): Spray the plate with Dragendorff’s reagent. Benzodiazepines will appear as orange/brown spots on a yellow background.

Workflow Visualization

The following diagram outlines the critical path from sample to result.

TLCWorkflowcluster_prepSample Preparationcluster_tlcChromatographycluster_detectDetectionSampleBiological Sample(2mL Plasma/Urine)pH_AdjustAdjust pH > 9.0(Ammonia)Sample->pH_AdjustExtractLLE Extraction(CHCl3:IPA 9:1)pH_Adjust->ExtractDryEvaporate & Reconstitute(MeOH)Extract->DrySpotSpotting(Silica Gel GF254)Dry->SpotDevelopDevelopment(CHCl3:MeOH 90:10)Spot->DevelopUVUV 254nm(Quenching)Develop->UVSprayDragendorff's(Orange Spots)UV->Spray

Caption: Analytical workflow for the isolation and TLC detection of Diazepam metabolites.

Data Analysis & Interpretation

Calculate the Retardation Factor (


Typical


 Values (System: Chloroform:Methanol 90:10):
CompoundStructure CharacteristicsPolarityApprox.[1]

Value
Detection (UV 254)Detection (Dragendorff)
Diazepam Tertiary amine, No -OHLow0.75 - 0.85 Dark SpotOrange
Nordiazepam Secondary amine, No -OHMedium0.45 - 0.55 Dark SpotOrange
Temazepam Tertiary amine, C3-OHMedium-High0.35 - 0.45 Dark SpotOrange
Oxazepam Secondary amine, C3-OHHigh0.20 - 0.30 Dark SpotOrange

Note:

Validation & Troubleshooting
  • Tailing Spots: Usually caused by sample overload or residual acidity. Fix: Add 1-2 drops of Ammonia to the mobile phase or reduce spot volume.

  • Low Recovery: If spots are faint, check the extraction pH. Benzodiazepines must be in the non-ionized (basic) form to extract into chloroform. Ensure pH is > 9.0.

  • Interference: Co-extracted lipids may cause spots at the solvent front. A hexane wash of the aqueous phase before pH adjustment can remove neutral lipids.

References
  • St-Pierre, M. V., & Pang, K. S. (1987).[2] Determination of diazepam and its metabolites by high-performance liquid chromatography and thin-layer chromatography.[2][3][4] Journal of Chromatography B: Biomedical Sciences and Applications, 421, 291-307. Link

  • Vletter, A. A. (1981). Determination of diazepam and its major metabolites in man and in the cat by high-performance liquid chromatography.[5] Journal of Chromatography A, 222(1), 95-106.[5] Link

  • Thangadurai, S., et al. (2019). Separation and Detection of certain Benzodiazepines by Thin-Layer Chromatography. Forensic Science Society of Malaysia. Link

  • Stead, A. H., et al. (1982). Standardised thin-layer chromatographic systems for the identification of drugs and poisons. Analyst, 107, 1106-1168. Link

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methylamino-5-chloro-benzophenone (MACB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylamino-5-chlorobenzophenone (MACB, CAS 1022-13-5) is the critical "open-ring" intermediate in the synthesis of 1,4-benzodiazepines, specifically Diazepam.[1][2] Achieving high purity (>98.5%) is non-negotiable, as impurities here—particularly the unmethylated precursor 2-amino-5-chlorobenzophenone (ACB)—will carry forward, resulting in difficult-to-separate side products in the final cyclization.[2]

This guide moves beyond standard textbook procedures to address the specific physicochemical challenges of purifying MACB, focusing on thermodynamic control during crystallization and chromatographic polishing.

Module 1: Recrystallization Troubleshooting

The primary method for industrial and preparative scale purification.

Q: My product precipitates as an oil ("oiling out") rather than crystals. How do I fix this?

Diagnosis: This is a kinetic entrapment issue. The solution is likely too concentrated, or the temperature drop was too rapid, causing the solute to phase-separate as a liquid before organizing into a lattice. The Protocol:

  • Re-dissolution: Re-heat the mixture to reflux until the oil layer dissolves completely.

  • Solvent Adjustment: Add 10-15% more solvent (typically Ethanol or Methanol).[2] The goal is to lower the saturation point slightly.

  • The "Cloud Point" Technique:

    • Cool slowly with vigorous stirring.

    • As soon as persistent turbidity (the cloud point) appears, stop cooling . Hold the temperature constant.

    • Seeding: Add a few seed crystals of pure MACB.[2] If none are available, scratch the glass wall with a rod to induce nucleation.

  • Controlled Ramp: Once crystals are visible, cool at a rate of 10°C per hour. Do not plunge into ice until the bulk of the mass has crystallized.[2]

Q: I cannot remove the yellow color from the mother liquor, or the crystals look "dirty."

Diagnosis: Presence of oxidized tars or azo-coupling byproducts.[2] The Protocol:

  • Activated Carbon Treatment:

    • Dissolve crude MACB in boiling Ethanol (95%).

    • Add Activated Carbon (0.05 wt% equivalent) . Warning: Stop heating before addition to prevent boil-over.

    • Reflux for 30 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad or sintered glass funnel while maintaining >60°C. If the solution cools during filtration, the product will crystallize in the filter.

  • Crystallize: Proceed with standard cooling.

Q: What is the optimal solvent system?

Analysis:

Solvent System Pros Cons Verdict
Ethanol (95%) Excellent impurity rejection; forms defined needles.[2] Moderate yield loss in mother liquor.[2] Recommended (Standard)
Methanol Higher solubility; good for very crude material.[2] Lower recovery yields than EtOH.[2] Use for initial cleanup.[2]

| Hexane/Ethyl Acetate | High recovery.[2] | Poor rejection of polar impurities (tars).[2] | Use only for final polishing.[2] |

Module 2: Impurity Removal (The "ACB" Problem)
Q: HPLC shows persistent 2-amino-5-chlorobenzophenone (ACB) impurity. Recrystallization isn't working.

The Science: ACB (the starting material) and MACB are structurally homologous.[2] They can form "solid solutions," where ACB molecules incorporate into the MACB crystal lattice, making physical separation via crystallization inefficient. The Chemical Fix (Derivatization Strategy): If the impurity level is <5%, you can exploit the difference in nucleophilicity.

  • Acetylation: Treat the crude mixture with a slight excess of acetic anhydride in cold toluene.

    • Mechanism:[2][3][4][5][6] The primary amine (ACB) acetylates much faster than the secondary amine (MACB) due to steric hindrance on the methyl group.[2]

    • Result: ACB becomes an acetamide, which has vastly different solubility properties and will remain in the mother liquor during ethanol recrystallization.

  • Chromatographic Separation:

    • Stationary Phase: Silica Gel 60.[2]

    • Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v).[2]

    • Rf Values: MACB typically runs higher (Rf ~0.5-0.[2]6) than ACB (Rf ~0.3-0.[2]4) due to the methyl group increasing lipophilicity.[2]

Module 3: Analytical Validation
Q: How do I confirm the identity and purity of my isolated solid?

Standard Specifications:

TestAcceptance CriteriaNotes
Appearance Yellow crystalline needlesOrange tint indicates oxidation/impurities.[2]
Melting Point 94.0 – 96.0°C Sharp range (<2°C) indicates high purity.[2]
TLC Single spot (Rf ~0.5 in Hex:EtOAc 8:2)Visualize under UV (254 nm).[2]
Solubility Soluble in DCM, Acetone, Hot EtOH.[2]Insoluble in water.[2]
Visual Workflows
Figure 1: Purification Decision Matrix

Use this logic flow to determine the correct purification strategy based on crude purity.

PurificationLogic Start Crude MACB Isolated CheckPurity Analyze Purity (HPLC/TLC) Start->CheckPurity HighImpurity > 5% Impurity (ACB) CheckPurity->HighImpurity High ACB Content LowImpurity < 5% Impurity CheckPurity->LowImpurity Standard Crude ChemWash Chemical Wash / Derivatization (Acetylate ACB) HighImpurity->ChemWash Recryst Recrystallization (Ethanol 95%) LowImpurity->Recryst If Yellow Carbon Activated Carbon Treatment LowImpurity->Carbon If Colored ChemWash->Recryst SlowCool Controlled Cooling (Seeding at 50°C) Recryst->SlowCool HotFilter Hot Filtration Carbon->HotFilter HotFilter->Recryst FinalCheck Final QC (MP: 94-96°C) SlowCool->FinalCheck

Caption: Decision tree for selecting between simple recrystallization and chemical derivatization based on impurity load.

Figure 2: Recrystallization Phase Diagram (Conceptual)

Visualizing the temperature control required to prevent oiling out.

PhaseDiagram Dissolve 1. Dissolution (Reflux ~78°C) Nucleation 2. Nucleation Zone (50-60°C) Dissolve->Nucleation Slow Ramp Warning DANGER ZONE: Rapid Cooling = Oiling Out Dissolve->Warning Fast Ramp Growth 3. Crystal Growth (Slow Cool to 20°C) Nucleation->Growth Add Seed Harvest 4. Harvest (Ice Bath 0-5°C) Growth->Harvest

Caption: The "Safe Path" for crystallization. Rapid cooling bypasses the nucleation zone, trapping impurities in oil droplets.

References
  • Sternbach, L. H., & Reeder, E. (1961).[2] Quinazolines and 1,4-Benzodiazepines. II.[2] The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino derivatives of 7-Chloro-5-phenyl-3H-1,4-benzodiazepine 4-Oxide. Journal of Organic Chemistry. Link[2]

  • ChemicalBook. (2024).[2] 5-Chloro-2-(methylamino)benzophenone Properties and Melting Point Data. Link

  • Cayman Chemical. (2024).[2] 2-Methylamino-5-chlorobenzophenone Product Insert & Safety Data. Link

  • Google Patents. (2018).[2] CN108191684A: Preparation method of 2-methylamino-5-chlorobenzophenone.[2][3][6] Link

  • BenchChem. (2025).[2] Comparative analysis of 2-amino-5-chlorobenzophenone derivatives in drug synthesis. Link[2]

Sources

Technical Support Center: Recrystallization of 2-methylamino-5-chloro-benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 2-methylamino-5-chloro-benzophenone via recrystallization. As a critical intermediate in the synthesis of pharmaceuticals like diazepam, achieving high purity is paramount.[1][2][3] This document outlines best practices, detailed protocols, and troubleshooting solutions to ensure successful and repeatable outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of pure 2-methylamino-5-chloro-benzophenone?

A1: Pure 2-methylamino-5-chloro-benzophenone is typically a white to light yellow crystalline powder or solid.[2][4][5] A sharp melting point is a primary indicator of purity. The literature value for its melting point is consistently in the range of 93-98 °C .[2][5] A broad or depressed melting range suggests the presence of impurities.

Q2: What is the most effective and commonly used solvent for the recrystallization of this compound?

A2: Based on solubility data and established synthesis procedures, lower-chain alcohols are the most effective solvents.[6] Ethanol and methanol are highly recommended and frequently cited in preparative literature for producing high-purity, yellow, needle-like crystals.[5][6][7] These solvents exhibit the ideal solubility profile: the compound is sparingly soluble at low temperatures but dissolves readily when heated to reflux.[4]

Q3: How can I reliably assess the purity of my final product?

A3: A multi-faceted approach is recommended for purity validation:

  • Melting Point Analysis: A sharp melting point within the expected range (93-98 °C) is a strong, initial indicator of high purity.

  • Thin-Layer Chromatography (TLC): TLC is a fast and effective method to qualitatively check for the presence of impurities, such as the starting material 2-amino-5-chlorobenzophenone.[8]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. Purity levels of >99% are achievable and often reported in synthetic protocols.[5][6][7]

Section 2: Detailed Recrystallization Protocol

This protocol is designed to be a self-validating system, explaining the causality behind each step to maximize both purity and yield.

Core Principle: The fundamental principle of recrystallization is to dissolve the impure solid in a minimum amount of a suitable hot solvent. Upon slow cooling, the solubility of the target compound decreases, causing it to crystallize out of the solution, while the impurities, being present in a much smaller concentration, remain dissolved in the "mother liquor."

Step-by-Step Methodology
  • Solvent Selection:

    • Action: Choose a suitable solvent. Ethanol is highly recommended.

    • Causality: Ethanol provides an excellent solubility gradient for 2-methylamino-5-chloro-benzophenone, meaning it dissolves the compound well when hot but poorly when cold, which is essential for high recovery.

  • Dissolution:

    • Action: Place the crude 2-methylamino-5-chloro-benzophenone in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the recrystallization solvent (ethanol) to boiling. Add the hot solvent to the Erlenmeyer flask portion-wise, with continuous stirring and heating, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • Causality: Using the minimal amount of hot solvent ensures the solution will be supersaturated upon cooling, which is the driving force for crystallization. Using excessive solvent will result in a low or no yield as the product will remain dissolved even at low temperatures.[8][9]

  • Decolorization (Optional):

    • Action: If the hot solution is highly colored due to impurities, remove it from the heat source and add a very small amount (1-2% of the solute's weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes.

    • Causality: Activated charcoal has a high surface area and adsorbs colored, high-molecular-weight impurities.[8] This step is only necessary if significant colored impurities are present that co-crystallize with the product.

  • Hot Gravity Filtration:

    • Action: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Causality: This step removes any insoluble impurities (including the activated charcoal if used). Pre-heating the apparatus is critical to prevent premature crystallization of the product on the filter paper or in the funnel stem, which would decrease the yield.

  • Crystallization:

    • Action: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Causality: Slow cooling is the most critical step for forming large, pure crystals.[10] Rapid cooling traps impurities within the crystal lattice, defeating the purpose of recrystallization.[9] The subsequent ice bath maximizes the yield by further decreasing the compound's solubility.

  • Isolation and Washing:

    • Action: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent (ethanol).

    • Causality: Vacuum filtration efficiently separates the solid crystals from the mother liquor containing the dissolved impurities. Washing with ice-cold solvent removes any residual mother liquor adhering to the crystal surfaces without dissolving a significant amount of the product.

  • Drying:

    • Action: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

    • Causality: Proper drying removes all residual solvent. The final weight is necessary to calculate the percent recovery. A moderate drying temperature is used to avoid melting the product.

Section 3: Troubleshooting Guide

Q: My product "oiled out" as a liquid instead of forming solid crystals. What should I do?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[8] This is a common issue when the solution is too concentrated or cools too quickly.

  • Solution 1 (Re-heat and Dilute): Heat the mixture back to boiling and add a small amount of additional hot solvent (10-15% more) to decrease the saturation point.[9]

  • Solution 2 (Slow Down Cooling): Ensure the solution cools as slowly as possible. Insulate the flask to retain heat longer.

  • Solution 3 (Change Solvent System): If the problem persists, the solvent may be unsuitable. For benzophenone derivatives, a mixed solvent system like ethanol/water can be effective.[8] Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to clarify the solution, then cool slowly.

Q: My product crystallized almost instantly as a fine powder. Is this a problem?

A: Yes, this is known as "crashing out." While you recover a solid, rapid precipitation tends to trap impurities and solvent within the crystals, leading to a lower purity product.[9]

  • Solution: Re-dissolve the solid by heating the flask. Add a small amount of extra hot solvent (5-10%) to keep the compound soluble for longer during the cooling phase. Let it cool again, but this time much more slowly. An ideal crystallization should show the first crystals appearing after 5-10 minutes of cooling.[9]

Q: No crystals have formed even after the solution has been in an ice bath. What now?

A: This indicates that the solution is not sufficiently saturated, or it is a stable supersaturated solution that requires nucleation to begin crystallization.

  • Solution 1 (Induce Nucleation): Try scratching the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystal growth to begin.[10]

  • Solution 2 (Seed Crystals): If you have a small crystal of the pure product, add it to the solution. This "seed" will act as a template for other crystals to grow upon.

  • Solution 3 (Reduce Solvent Volume): If nucleation fails, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-25%) to increase the concentration, and then attempt to cool and crystallize again.

Q: My final product is still significantly yellow. How can I improve the color?

A: A persistent yellow color indicates the presence of colored impurities that are co-crystallizing with your product.

  • Solution 1 (Use Activated Charcoal): Perform the recrystallization again, but this time include the optional decolorization step with activated charcoal as described in the protocol.[8]

  • Solution 2 (Perform a Second Recrystallization): A single recrystallization may not be sufficient to remove all impurities. A second recrystallization of the obtained product will almost always result in a significant increase in purity and a reduction in color.

Q: My recovery yield is very low (<50%). What are the most likely causes?

A: Low recovery is a common issue with several potential causes.

  • Cause 1 (Excess Solvent): The most frequent error is using too much solvent during the dissolution step.[9]

  • Cause 2 (Premature Crystallization): Significant product loss may have occurred during the hot filtration step if the apparatus was not properly pre-heated.

  • Cause 3 (Incomplete Crystallization): The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

  • Cause 4 (Washing with Warm Solvent): Washing the final crystals with solvent that was not ice-cold can dissolve a substantial portion of your product.

Section 4: Data Summary & Workflow Visualization

Key Properties Table
PropertyValueSource(s)
IUPAC Name [5-chloro-2-(methylamino)phenyl]-phenylmethanone[11]
CAS Number 1022-13-5[1][5]
Molecular Formula C₁₄H₁₂ClNO[1][12]
Molecular Weight 245.71 g/mol [11][12]
Appearance White to light yellow crystalline solid[2][4]
Melting Point 93-98 °C[5]
Primary Solvents Ethanol, Methanol[4][6][7]
Poor Solvents Water[1]
Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Crude Product dissolve 1. Dissolve in Minimum Hot Solvent (Ethanol) start->dissolve charcoal 2. Optional: Add Activated Charcoal for Decolorization dissolve->charcoal if needed hot_filter 3. Hot Gravity Filtration dissolve->hot_filter if no charcoal charcoal->hot_filter cool 4. Cool Slowly to Room Temp, then Ice Bath hot_filter->cool collect 5. Collect Crystals via Vacuum Filtration cool->collect wash 6. Wash with Ice-Cold Solvent collect->wash waste Mother Liquor (Contains Impurities) collect->waste Filtrate dry 7. Dry Crystals Under Vacuum wash->dry end_node End: Pure Crystalline Product dry->end_node

Sources

Common impurities in the synthesis of 2-methylamino-5-chloro-benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and analytical scientists. It addresses the synthesis, purification, and analysis of 2-methylamino-5-chlorobenzophenone (MACB) , a critical intermediate in the synthesis of benzodiazepines like Diazepam.

Executive Summary & Reaction Context

2-methylamino-5-chlorobenzophenone (MACB) is typically synthesized via the N-methylation of 2-amino-5-chlorobenzophenone (ACB). The critical challenge in this process is selectivity . The amino group is prone to over-methylation, leading to the dimethylated byproduct, or under-reaction, leaving residual starting material.

This guide addresses the three primary impurity vectors:

  • Unreacted Starting Material (ACB): Due to insufficient reaction drive.

  • Over-Alkylation (Dimethyl-ACB): Due to poor selectivity of the methylating agent.

  • Hydrolysis/Degradation Artifacts: If synthesized via benzodiazepine ring-opening.

Troubleshooting Guide: Synthesis & Reaction Control

Case 1: "I am seeing high levels of the dimethylated byproduct (2-dimethylamino-5-chlorobenzophenone)."

Diagnosis: This is the most common failure mode when using aggressive methylating agents like Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) without strict control. Once the mono-methylated product (MACB) forms, the nitrogen becomes more nucleophilic (due to the electron-donating inductive effect of the methyl group), accelerating the second methylation.

Corrective Protocol:

  • Switch Reagents (Green Chemistry Approach): Transition to Dimethyl Carbonate (DMC) using a catalyst like NaY molecular sieves or alkali metal halides. DMC acts as a selective methylating agent at moderate temperatures and significantly suppresses di-methylation [1].

  • Stoichiometric Control: If you must use DMS/MeI, use a limiting reagent strategy (0.95 - 1.0 eq) and accept lower conversion to avoid over-alkylation.

  • Quench Timing: Monitor the reaction via HPLC. Stop the reaction immediately when the formation rate of the dimethyl impurity exceeds the consumption rate of the starting material.

Case 2: "My reaction has stalled with 5-10% unreacted starting material (ACB)."

Diagnosis: The steric hindrance of the ortho-benzoyl group can impede the nucleophilic attack of the amine. If using weak bases (e.g.,


) or insufficient temperature, the reaction barrier isn't overcome.

Corrective Protocol:

  • Catalytic Promotion: Add a phase transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB) if operating in a biphasic system. This increases the effective concentration of the alkylating agent near the amine.

  • Solvent System: Switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the amine anion.

  • Warning: Do not simply add more methylating agent without checking for the dimethyl impurity (see Case 1).

Case 3: "The product is oiling out during recrystallization and won't solidify."

Diagnosis: MACB has a melting point of 93–95 °C .[1][2] "Oiling out" indicates a depression of the melting point, likely due to the presence of the dimethylated impurity (which often acts as a solvent for the product) or residual solvent (e.g., toluene).

Corrective Protocol:

  • Solvent Swap: Use Ethanol (95%) or Methanol for recrystallization.

  • Seeding: Cool the solution slowly to 50°C, add seed crystals of pure MACB, and then cool to 0-5°C.

  • Activated Carbon Treatment: If the oil is dark/tarry, dissolve in hot ethanol, treat with activated carbon to remove polymeric side-products, filter hot, and re-crystallize [2].

Analytical Diagnostic Toolkit

Impurity Profile Table

Use this table to identify peaks in your HPLC chromatogram.

Compound NameAbbr.Structure NoteRelative Retention (approx)*Origin
2-amino-5-chlorobenzophenone ACBPrimary Amine (Starting Material)0.85 - 0.90Incomplete Reaction
2-methylamino-5-chlorobenzophenone MACB Secondary Amine (Target) 1.00 Product
2-dimethylamino-5-chlorobenzophenone Di-Me-ACBTertiary Amine1.15 - 1.25Over-Methylation
2-methylamino-5-chlorobenzophenone imine MACB-ImineImine (

)
Variable (pH dependent)Base-catalyzed hydrolysis of Diazepam [3]

*Note: Retention times vary by column/method. Generally, on C18, the order is ACB < MACB < Di-Me-ACB due to increasing hydrophobicity.

Recommended HPLC Method (Stability Indicating)
  • Column: C18 (e.g., Zorbax Eclipse XDB-C18, 150mm x 4.6mm, 5µm)

  • Mobile Phase: Isocratic [Acetonitrile : 0.1M Phosphate Buffer pH 3.5] (45:55)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 237 nm (max absorption) or 254 nm.

  • Reference: Validated for separation of ACB and MACB [4].

Reaction Pathway Visualization

The following diagram illustrates the competitive methylation pathways and the origin of key impurities.

MACB_Synthesis ACB Starting Material 2-amino-5-chlorobenzophenone (Primary Amine) MACB TARGET PRODUCT 2-methylamino-5-chlorobenzophenone (Secondary Amine) ACB->MACB Methylation (DMC/Cat or DMS) DiMe IMPURITY B 2-dimethylamino-5-chlorobenzophenone (Tertiary Amine) MACB->DiMe Over-Methylation (Excess Reagent/High Temp) Diazepam Diazepam (Benzodiazepine) Imine Intermediate MACB-Imine Diazepam->Imine Base Hydrolysis (NaOH/EtOH) Imine->MACB Decomposition

Figure 1: Reaction network showing the synthesis of MACB from ACB (blue arrow) and the competing over-methylation pathway (red dashed arrow), as well as the degradation pathway from Diazepam.

Frequently Asked Questions (FAQ)

Q: Can I use UV-Vis to distinguish between the starting material (ACB) and the product (MACB)? A: It is difficult. Both compounds share the benzophenone chromophore and have overlapping spectra (


 nm). HPLC is required  for quantitative differentiation. However, a color shift is often visible to the naked eye: ACB is typically bright yellow, while pure MACB is often a deeper yellow-orange crystals.

Q: I am producing MACB by hydrolyzing Diazepam. What specific impurities should I watch for? A: Watch for Glycine (a byproduct of the ring opening) and the MACB-Imine intermediate. If the hydrolysis is incomplete, you may also see Nordiazepam . Ensure your workup includes an aqueous wash to remove the glycine and sufficient time/acid strength to fully convert the imine to the ketone [3].

Q: Is MACB stable in storage? A: Yes, MACB is generally stable for


 years if stored at -20°C or room temperature in an inert atmosphere [5]. However, it is incompatible with strong oxidizing agents.[1][2]

References

  • Google Patents. Preparation method of 2-methylamino-5-chlorobenzophenone. Patent CN105001105A. Link

  • ChemicalBook. 2-Amino-5-chlorobenzophenone synthesis and purification protocols.Link

  • PubMed. 2-(methylamino)-5-chlorobenzophenone imine: a novel product formed in base-catalyzed hydrolysis of diazepam.Link

  • Chula Digital Collections. Development and Validation of a Stability-Indicating HPLC Method for Clorazepate and Impurities.Link

  • Cayman Chemical. 2-Methylamino-5-chlorobenzophenone Product Information & Stability Data.Link

Sources

Optimizing reaction conditions for 2-methylamino-5-chloro-benzophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Optimization of 2-Methylamino-5-chlorobenzophenone (MACB)

Ticket Reference: #MACB-OPT-2024 Subject: Optimization of Reaction Conditions, Selectivity Control, and Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Route Selection Strategy

User Context: You are synthesizing 2-methylamino-5-chlorobenzophenone (MACB) , a critical intermediate for 1,4-benzodiazepines (e.g., Diazepam). Core Challenge: The synthesis is plagued by a "Goldilocks" problem—conditions must be harsh enough to drive conversion but mild enough to prevent over-methylation (forming the dimethyl impurity) or hydrolysis.

We categorize optimization into two primary methodologies. Use the decision matrix below to select the protocol that fits your facility's capabilities.

Decision Matrix: Route Selection

RouteSelection Start START: Select Precursor Amino Precursor: 2-Amino-5-chlorobenzophenone Start->Amino Dichloro Precursor: 2,5-Dichlorobenzophenone Start->Dichloro MethodA Method A: N-Methylation Amino->MethodA IssueA Risk: Over-methylation (Dimethyl impurity) MethodA->IssueA OptA Optimization: Use Dimethyl Carbonate (Green) or Controlled DMS/H2SO4 IssueA->OptA MethodB Method B: SnAr Substitution Dichloro->MethodB IssueB Risk: Hydrolysis to 5-chlorosalicylic acid MethodB->IssueB OptB Optimization: High Pressure (Autoclave) Phase Transfer Catalysis IssueB->OptB

Figure 1: Strategic decision tree for selecting the synthetic route based on available precursors and equipment constraints.

Technical Protocol: Method A (Selective Methylation)

Context: This is the most common laboratory route but suffers from selectivity issues. Traditional methods use Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), which are genotoxic and prone to forming the N,N-dimethyl byproduct.

Optimized Protocol (Green Chemistry Variant): Using Dimethyl Carbonate (DMC) with Zeolite catalysts avoids toxic sulfates and improves mono-selectivity due to the steric bulk of the transition state.

Step-by-Step Workflow:

  • Catalyst Prep: Activate NaY Zeolite (high Si/Al ratio) at 500°C for 4 hours to remove adsorbed water.

  • Reaction Assembly:

    • Reactor: Stainless steel autoclave (DMC acts as solvent and reagent; bp 90°C).

    • Charge: 1.0 eq 2-amino-5-chlorobenzophenone + 15.0 eq Dimethyl Carbonate + 20% w/w NaY Catalyst.

  • Execution:

    • Seal and heat to 160–180°C .

    • Pressure: Autogenous (approx. 5–8 bar).

    • Time: 6–8 hours.

  • Workup:

    • Cool to RT. Filter catalyst (recyclable).

    • Distill off excess DMC (recyclable).

    • Recrystallization: Dissolve residue in hot Ethanol (95%). Cool slowly to 0°C.

Data Table: Methylating Agent Comparison

ParameterDimethyl Sulfate (Standard)Dimethyl Carbonate (Optimized)
Selectivity (Mono:Di) 85:15 (Requires purification)>98:2 (High Purity)
Toxicity High (Genotoxic)Low (Green Solvent)
Atom Economy Poor (Sulfate waste)High (Methanol/CO2 byproduct)
Temp Requirement 40–60°C160–180°C (Pressure)

Technical Protocol: Method B (Nucleophilic Aromatic Substitution)

Context: This route utilizes 2,5-dichlorobenzophenone and aqueous methylamine. It is preferred for industrial scaling because it avoids alkylating agents entirely. The reaction is driven by the electron-withdrawing carbonyl group at the ortho position.

Critical Mechanism:


 (Addition-Elimination).
Key Variable:  The competition between Amination  (Target) and Hydrolysis  (Impurity: 5-chlorosalicylic acid derivative).

Optimized Conditions:

  • Reagent: 40% Aqueous Methylamine (use 5–10 molar excess).

  • Catalyst: Copper(I) Iodide (5 mol%) or Phase Transfer Catalyst (TBAB) if using a biphasic system.

  • Solvent: Ethanol or 2-Propanol (increases solubility of the benzophenone).

Troubleshooting Workflow (Ticket #SNAR-05):

  • Issue: Low Conversion (<60%).

  • Diagnosis: Methylamine is volatile (bp -6°C). In open vessels, the effective concentration drops rapidly.

  • Resolution: Must be performed in a sealed tube or autoclave at 80–100°C.

Troubleshooting Guide & FAQs

Ticket #ERR-01: "I have 15% Dimethyl Impurity."
  • Context: User followed Method A (DMS/H2SO4) and cannot separate the byproduct.

  • Root Cause: The secondary amine (product) is more nucleophilic than the primary amine (starting material) due to the inductive effect of the methyl group, leading to a runaway reaction.

  • Resolution:

    • Process Control: Stop the reaction at 90% conversion. It is easier to separate starting material (primary amine) than the dimethyl impurity.

    • Alternative: Switch to Reductive Amination . React 2-amino-5-chlorobenzophenone with Paraformaldehyde/Formic acid (Eschweiler-Clarke modification). This naturally stops at the tertiary amine, but for this specific deactivated aniline, it often stops at the desired secondary amine if conditions are mild.

Ticket #ERR-02: "Product is yellow/brown oil instead of crystals."
  • Context: Final workup yields a sticky tar.

  • Root Cause: Presence of oligomers or residual high-boiling solvents (like DMF).

  • Resolution:

    • Seed Crystals: The product (mp ~95°C) supercools easily. Add a seed crystal of pure MACB.

    • Solvent Swap: Switch recrystallization solvent to Methanol/Water (9:1) . The water forces the hydrophobic benzophenone out of solution while keeping polar tars dissolved.

Ticket #ERR-03: "HPLC shows a peak at RRT 0.85."
  • Context: Analysis of Method B (

    
    ) crude.
    
  • Diagnosis: This is likely 2-hydroxy-5-chlorobenzophenone .

  • Root Cause: Hydrolysis of the chloride due to high water content and high temperature without sufficient amine concentration.

  • Resolution: Increase the Methylamine equivalents to >10. The amine acts as both nucleophile and base. Ensure the reaction is anhydrous if possible (use ethanolic methylamine instead of aqueous).

Visualizing the Impurity Pathway

Understanding where impurities originate is vital for control.

ImpurityPathways Start 2-Amino-5-chloro- benzophenone Target TARGET: 2-Methylamino-5-chloro- benzophenone Start->Target + Me-X (Controlled) ImpurityCyc Impurity: Quinazoline oxides (If Acylated first) Start->ImpurityCyc + Acyl Chloride + NH2OH ImpurityDi Impurity: 2-Dimethylamino-... (Over-methylation) Target->ImpurityDi + Me-X (Excess/Runaway)

Figure 2: Reaction pathway showing the origin of the critical dimethyl impurity during alkylation.

References

  • Sternbach, L. H., & Reeder, E. (1961). Quinazolines and 1,4-Benzodiazepines. II. The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino derivatives of 7-Chloro-5-phenyl-3H-1,4-benzodiazepine 4-Oxide.[1] Journal of Organic Chemistry. Link (Foundational chemistry for the benzodiazepine class).

  • Patent CN105001105A. (2015). Preparation method of 2-methylamino-5-chlorobenzophenone.[2][3][4][5] Google Patents. Link (Source for the Green Chemistry/DMC/Zeolite protocol).

  • Patent CN108191684A. (2018). Preparation method of 2-methylamino-5-chlorobenzophenones.[2][3][4][5] Google Patents. Link (Source for Sulfuric Acid/Formaldehyde methylation routes).

  • Suryakant, P., et al. (2015).[5] Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. Link (Detailed analysis of impurities including the dimethyl analog).

Sources

Technical Support Center: 2-Methylamino-5-chloro-benzophenone (MACB) Stability & Impurity Profiling

[1][2]

Topic: Degradation of 2-Methylamino-5-chloro-benzophenone (MACB) in Acidic Media Document ID: TS-MACB-042 Status: Active Last Updated: February 18, 2026[1][2]

Core Directive & Scientific Context

2-Methylamino-5-chlorobenzophenone (MACB) (CAS: 1022-13-5) is the critical "open-ring" precursor used in the synthesis of 1,4-benzodiazepines, most notably Diazepam .[1][2] While generally stable in neutral conditions, MACB exhibits significant reactivity in acidic environments.[2]

In drug development and API manufacturing, researchers often assume MACB is inert until the addition of cyclization reagents (e.g., glycine ethyl ester).[2] However, acidic exposure alone triggers specific degradation pathways that generate impurities often misidentified as downstream reaction byproducts.[2]

The Acidic Instability Profile

When exposed to acidic media (e.g., HCl, H₂SO₄) without immediate cyclization partners, MACB undergoes two primary degradation mechanisms:[2]

  • N-Dealkylation (Major): Acid-catalyzed cleavage of the N-methyl group, reverting the molecule to 2-Amino-5-chlorobenzophenone (ACB) .[1][2]

  • Intramolecular Cyclization (Minor/Harsh): Under drastic conditions (high temperature/strong acid), the ketone and amine moieties can condense to form Acridone derivatives.

Troubleshooting Guide & FAQs

Scenario A: "I see a new impurity peak eluting before MACB in my HPLC trace."

Diagnosis: N-Demethylation to 2-Amino-5-chlorobenzophenone (ACB).[1][2] Mechanism: Protonation of the amine facilitates nucleophilic attack (often by solvent or chloride ions in HCl), leading to the loss of the methyl group.

Observation Technical Explanation Corrective Action
Mass Spec: [M-14] peak (m/z ~231)Loss of -CH₃ group (15 Da) + H (1 Da).[1][2]Reduce Acid Exposure Time: Do not store MACB in acidic master mixes. Add acid only immediately prior to the cyclization step.[2]
Appearance: No color changeACB is structurally similar to MACB and often colorless/pale yellow.[1][2]Check Temperature: High temperatures (>60°C) accelerate demethylation significantly.
Correlation: Increases with HCl conc.[1][2]Chloride ions can act as nucleophiles assisting the demethylation.[2]Switch Acids: If possible, use non-nucleophilic acids (e.g., H₂SO₄) if compatible with downstream chemistry.[2]
Scenario B: "My reaction mixture has turned bright yellow/green and shows highly retained hydrophobic impurities."

Diagnosis: Formation of Acridone Derivatives.[2][3] Mechanism: Intramolecular electrophilic aromatic substitution.[1][2] The carbonyl carbon attacks the adjacent phenyl ring, followed by dehydration.[2] In the presence of HCl, "unexpected" chlorination can also occur, leading to di-chloro acridones.[2]

Observation Technical Explanation Corrective Action
Fluorescence: Strong UV/Vis absorbanceAcridones are highly conjugated, planar tricyclic systems.[1][2]Quench Promptly: Avoid prolonged reflux in strong mineral acids without the cyclization partner (glycine).
Solubility: Precipitate formsAcridones have very low solubility in aqueous acid compared to MACB salts.[2]Filtration: These impurities often crash out; filtration before extraction may remove them.[2]
Mass Spec: m/z 277 or 291Corresponds to 2,4-dichloro-10-methyl-9,10-acridinone (if HCl is used).[1][2]Avoid Excess HCl: The second chlorine atom is an artifact of high HCl concentration acting as a chlorinating agent.[2]

Visualizing the Degradation Pathways

The following diagram illustrates the divergent pathways of MACB in acidic media. Note that Path A (Demethylation) is the kinetic product, while Path B (Acridone formation) requires higher energy (thermodynamic product).[1]

MACB_DegradationMACB2-Methylamino-5-chlorobenzophenone(MACB)[Precursor]AcidAcidic Medium(H+ / Heat)MACB->AcidACB2-Amino-5-chlorobenzophenone(ACB)[Impurity A]Acid->ACBPath A:N-Demethylation(Kinetic)Acridone10-Methyl-9(10H)-acridone derivatives[Cyclized Impurity]Acid->AcridonePath B:Intramolecular Cyclization(Thermodynamic/Harsh)DiazepamDiazepam(Target Product)Acid->DiazepamPath C:Target SynthesisGlycine+ Glycine Ethyl EsterGlycine->Diazepam

Caption: Divergent reaction pathways of MACB in acid. Path A and B represent degradation; Path C represents the intended synthesis.

Analytical Protocol: Impurity Profiling

To quantify these side products, use the following self-validating HPLC parameters. This method separates the parent (MACB) from its demethylated (ACB) and cyclized (Acridone) analogs.[1]

Method Parameters (Reverse Phase HPLC)
ParameterSettingRationale
Column C18 (e.g., 150mm x 4.6mm, 5µm)Standard hydrophobicity separation.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH keeps amines protonated, improving peak shape.[2]
Mobile Phase B Acetonitrile (ACN)Strong eluent for hydrophobic benzophenones.
Gradient 30% B to 80% B over 20 minACB elutes early (more polar).[1] Acridones elute late (highly hydrophobic).[1]
Detection UV @ 230 nm and 254 nm230 nm is optimal for benzophenones; 254 nm detects the conjugated acridone system.[2]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Expected Retention Profile (Relative to MACB)
CompoundRelative Retention Time (RRT)Spectral Feature
2-Amino-5-chlorobenzophenone (ACB) ~0.85 - 0.90Similar UV spectrum to MACB; Mass = 231.[1][2]
MACB (Parent) 1.00Mass = 245.[1]
Acridone Derivatives ~1.20 - 1.40Broad UV absorption; often fluorescent.[1][2]

References

  • Nudelman, N. S., & de Waisbaum, R. G. (1995).[2][3][4] Acid hydrolysis of diazepam.[2][3][4][5] Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Journal of Pharmaceutical Sciences. [Link]

Stability and storage conditions for 2-methylamino-5-chloro-benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methylamino-5-chloro-benzophenone

Welcome to the technical support guide for 2-methylamino-5-chloro-benzophenone (MCB), a key intermediate in the synthesis of pharmaceuticals such as diazepam and medazepam.[1][2] This document provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of MCB to ensure its integrity and performance in experimental workflows.

I. Core Concepts: Understanding MCB Stability

2-Methylamino-5-chloro-benzophenone is a crystalline solid.[3] Its stability is paramount for the successful synthesis of target molecules and for the reliability of its use as an analytical reference standard.[3][4] Degradation of MCB can lead to the formation of impurities, which may compromise the quality, safety, and efficacy of the final pharmaceutical product.

The key factors influencing the stability of MCB are:

  • Temperature: Like many organic compounds, MCB is susceptible to thermal decomposition, although it is generally stable under standard conditions.[5][6]

  • Light: Exposure to light, particularly UV radiation, can induce photochemical reactions in benzophenone derivatives.

  • Moisture: The presence of water can facilitate hydrolysis, especially under acidic or basic conditions.

  • Oxidizing Agents: Strong oxidizing agents can react with the amino and benzophenone functionalities of the molecule.[7][8][9]

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and storage of 2-methylamino-5-chloro-benzophenone.

Q1: What are the ideal storage conditions for solid MCB?

A1: For long-term stability of the solid compound, it is recommended to store it at -20°C.[3] The container should be tightly sealed and stored in a dry, well-ventilated place.[6] Some suppliers indicate that the compound is stable for at least five years under these conditions.[3] For shorter periods, storage at 4°C with protection from light is also acceptable.[10]

Q2: How should I store solutions of MCB?

A2: Once in solution, the stability of MCB can be more limited. It is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, the stability is typically for 1 month.[4][10] Always protect solutions from light.[4][10]

Q3: Is MCB sensitive to light?

A3: Yes. Benzophenone derivatives are known to be photosensitive. It is critical to protect both the solid compound and its solutions from light to prevent photochemical degradation.[4][10] Amber vials or containers wrapped in aluminum foil should be used.

Q4: What solvents are compatible with MCB?

A4: MCB exhibits solubility in various organic solvents. It is soluble in Dimethylformamide (DMF) at 2 mg/ml, Dimethyl sulfoxide (DMSO) at 3 mg/ml, and Ethanol at 3 mg/ml. It is insoluble in phosphate-buffered saline (PBS, pH 7.2).[3]

Q5: What are the known degradation products of MCB?

A5: Under acidic hydrolysis conditions, MCB can degrade into several products, including 2-amino-5-chlorobenzophenone.[11] This highlights the importance of controlling the chemical environment to prevent the formation of such impurities.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the use of MCB in research and development.

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results or low yield in synthesis. Degradation of MCB stock.1. Verify Storage Conditions: Ensure that the solid MCB has been stored at the recommended -20°C and protected from light and moisture. 2. Check Solution Age and Storage: If using a stock solution, confirm it is within the recommended stability period (1 month at -20°C, 6 months at -80°C) and has been protected from light and repeated freeze-thaw cycles.[4] 3. Perform Quality Control: Analyze the MCB stock (solid or solution) using a suitable analytical technique like HPLC to check for the presence of impurities or degradation products.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). Presence of impurities in the MCB starting material or formation of degradation products during the experiment.1. Analyze Starting Material: Run a blank analysis of your MCB to identify any pre-existing impurities. 2. Review Experimental Conditions: Assess if any reaction conditions (e.g., presence of acid, exposure to light, elevated temperature) could have caused degradation. For instance, acid hydrolysis is known to degrade MCB.[11] 3. Use a Fresh Batch: If significant degradation is suspected, use a fresh, unopened batch of MCB for your experiments.
Solid MCB has changed in color or appearance. Potential degradation due to improper storage (e.g., exposure to light, moisture, or high temperatures).1. Do Not Use: A change in physical appearance is a strong indicator of chemical degradation. Do not use the material for any experiments where purity is critical. 2. Re-order and Review Storage Protocol: Order a new batch of the compound and review your laboratory's storage and handling procedures to prevent future occurrences. Ensure all personnel are aware of the correct storage conditions.

IV. Experimental Protocols & Workflows

Protocol 1: Preparation of a Stock Solution
  • Allow the container of solid MCB to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of MCB in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired concentration. Use ultrasonic agitation if necessary to fully dissolve the compound.[10]

  • Once dissolved, immediately aliquot the solution into single-use, light-protected (e.g., amber) vials.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Workflow: Troubleshooting Impurities

G start Unexpected Peak in Analysis check_sm Analyze Starting Material (MCB) start->check_sm impurity_present Impurity Present in Starting Material? check_sm->impurity_present contact_supplier Contact Supplier & Use New Lot impurity_present->contact_supplier Yes review_protocol Review Experimental Protocol impurity_present->review_protocol No re_run Re-run Experiment contact_supplier->re_run harsh_conditions Harsh Conditions Identified? (e.g., acid, heat, light) review_protocol->harsh_conditions optimize_protocol Optimize Protocol to Minimize Degradation harsh_conditions->optimize_protocol Yes harsh_conditions->re_run No optimize_protocol->re_run end Problem Resolved re_run->end

Caption: Troubleshooting workflow for identifying the source of unexpected analytical peaks.

V. References

Sources

Technical Support Center: Synthesis of 2-Methylamino-5-chloro-benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-methylamino-5-chloro-benzophenone (MACB). This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this crucial synthesis. As an important intermediate in the production of benzodiazepines like diazepam, achieving high yield and purity is paramount.[1] This document moves beyond simple protocols to explain the underlying chemistry, helping you troubleshoot and refine your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for 2-methylamino-5-chloro-benzophenone?

There are two primary, high-yield strategies for synthesizing MACB:

  • N-methylation of 2-amino-5-chlorobenzophenone (ACB): This is a widely adopted method where the primary amine of ACB is selectively methylated. Common methylating agents include formaldehyde in sulfuric acid or dimethyl carbonate (DMC), which is considered a greener reagent.[2][3]

  • One-Pot Synthesis from 5-chloro-3-phenyl-2,1-benzisoxazole: This route involves the methylation of the benzisoxazole followed by in-situ reductive cleavage using agents like iron powder to yield the final product.[4] This method avoids handling the primary amine precursor directly.

Q2: What are the primary applications of this compound?

2-Methylamino-5-chloro-benzophenone is a key intermediate in the pharmaceutical industry.[1] It is a direct precursor to several benzodiazepine drugs, most notably diazepam.[5][1][6] Its structural integrity is critical as it forms the core of the final active pharmaceutical ingredient (API).

Q3: What are the critical safety considerations when handling the reagents for this synthesis?

Many reagents used in MACB synthesis are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Methylating Agents: Reagents like dimethyl sulfate (DMS) are extremely toxic and carcinogenic. Formaldehyde is a suspected carcinogen and sensitizer.[2] Dimethyl carbonate is flammable.[3]

  • Acids and Bases: Strong acids like sulfuric acid and bases like sodium hydroxide are highly corrosive.

  • Solvents: Organic solvents like toluene and methanol are flammable and have associated toxicities.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Synthesis Workflow Overview

The following diagram illustrates the primary synthetic pathways to obtain 2-methylamino-5-chloro-benzophenone.

Caption: High-level overview of the two primary synthesis routes for MACB.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of MACB. The advice is structured to help you diagnose and solve problems effectively.

Problem Area: Low or Inconsistent Yield

Q: My final yield of MACB is below 70%. What are the most common causes?

Low yield is a multifaceted problem. The cause often depends on the chosen synthesis route. Here’s how to diagnose it:

  • Incomplete Reaction: Check for the presence of starting material in your crude product using TLC or HPLC.

    • For N-methylation of ACB: If significant ACB remains, the methylation was inefficient. Consider increasing the reaction time, temperature (within limits), or the molar excess of the methylating agent. For the formaldehyde/H₂SO₄ method, reaction temperatures between 20-60°C are typical; pushing to the higher end of this range can improve conversion.[2]

    • For the Benzisoxazole Route: Unreacted starting material suggests an issue with either the methylation or the reduction step. Ensure the reducing agent (e.g., iron powder) is of high quality and sufficient quantity. The optimized ratio of benzisoxazole to iron powder is crucial, with some protocols suggesting a molar ratio of approximately 1:4.25.[4]

  • Side Reaction Formation: The presence of unexpected spots on a TLC plate or peaks in an HPLC chromatogram points to side reactions.

    • Over-methylation: While less common for the secondary amine, harsh conditions could potentially lead to the formation of a quaternary ammonium salt. This is more of a concern with highly reactive methylating agents.

    • Degradation: MACB can degrade under harsh acidic or basic conditions during workup.[7] Specifically, prolonged exposure to strong acid can cause demethylation back to the starting material (ACB) or other unexpected side reactions.[7] Always perform neutralization and extraction steps efficiently and at controlled temperatures (e.g., 10-15°C).[2]

  • Mechanical Losses During Workup: Significant product can be lost during neutralization, filtration, and extraction.

    • Precipitation/Crystallization: Ensure the pH for precipitation is optimal. During neutralization of the acidic reaction mixture with ammonium hydroxide, the crude product precipitates. Cooling the mixture sufficiently (e.g., to <5°C) is critical to maximize recovery by filtration.[2]

    • Extraction: If using a liquid-liquid extraction, ensure the organic solvent is appropriate and perform multiple extractions to ensure complete recovery from the aqueous layer.

Problem Area: Product Purity and Impurities

Q: My final product is off-color and has a broad melting point. What are the likely impurities and how can I remove them?

Purity issues are common and typically stem from unreacted starting materials or side products.

  • Unreacted 2-amino-5-chlorobenzophenone (ACB): This is the most common impurity in N-methylation routes. Its presence indicates an incomplete reaction.

    • Removal: Recrystallization is the most effective method for purification. Alcohols such as methanol or ethanol are excellent choices.[2][3] MACB is soluble in hot alcohol, while the less polar ACB may be less soluble, or vice versa depending on the exact solvent system. A well-executed recrystallization can increase purity to >99%.[2]

  • Isomeric Impurities in the Precursor (ACB): If the precursor, ACB, was synthesized via Friedel-Crafts acylation of chlorobenzene, it might contain ortho- and meta- isomers alongside the desired para-isomer.[8] These isomers will carry through the methylation step.

    • Prevention & Removal: It is crucial to start with high-purity ACB. If you suspect isomeric impurities, purify the ACB precursor by recrystallization or column chromatography before proceeding with the methylation step.

  • Byproducts from the Benzisoxazole Route: The reduction step can sometimes lead to byproducts if not carefully controlled.

    • Removal: Purification is typically achieved by adjusting the pH of the post-reaction mixture to 9-10 with a sodium hydroxide solution to precipitate the crude product, which is then filtered and can be further purified by recrystallization.[4]

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing low-yield issues.

Troubleshooting_Yield start Low Yield Observed check_reaction Analyze Crude Product (TLC/HPLC) start->check_reaction incomplete High Starting Material? check_reaction->incomplete Analysis side_products Unknown Impurities? incomplete->side_products No solution_incomplete Optimize Reaction: 1. Increase Time/Temp 2. Check Reagent Stoichiometry 3. Verify Reagent Quality incomplete->solution_incomplete Yes solution_side Optimize Conditions: 1. Lower Temperature 2. Control Reagent Addition Rate 3. Check pH during Workup 4. Purify via Recrystallization side_products->solution_side Yes workup_issue If Reaction is Clean, Suspect Workup Loss side_products->workup_issue No, clean reaction solution_workup Optimize Workup: 1. Ensure Complete Precipitation (Cooling) 2. Check Extraction Solvent/pH 3. Perform Multiple Extractions workup_issue->solution_workup

Caption: A decision tree for troubleshooting low yield in MACB synthesis.

Optimized Experimental Protocols

The following protocols are based on high-yield methods reported in scientific literature and patents.

Protocol 1: N-methylation using Formaldehyde/Sulfuric Acid

This method is robust and provides high yields, though it requires careful handling of corrosive and hazardous materials.[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-5-chlorobenzophenone (1 part by weight) in 98% sulfuric acid (1.5-8 parts by weight).

  • Reagent Addition: At a controlled temperature of 40-45°C, add paraformaldehyde (0.2-3 parts by weight) portion-wise.

  • Reaction: Maintain the temperature at 20-60°C and stir until reaction completion is confirmed by HPLC (typically when <1% of the starting material remains).

  • Neutralization: Prepare a separate vessel with a mixture of 25% ammonium hydroxide and methanol. Cool this mixture to 10-15°C.

  • Precipitation: Slowly add the acidic reaction mixture from step 3 into the ammonium hydroxide/methanol mixture, ensuring the temperature does not exceed 15°C.

  • Isolation: After the addition is complete, heat the mixture to reflux (approx. 65-70°C) for 1 hour. Cool the mixture to below 5°C to induce crystallization.

  • Filtration: Filter the precipitated solid and wash the cake with water. This yields the crude product.

  • Purification: Recrystallize the crude product from hot methanol. The product is dissolved, crystallized by cooling, filtered, and dried at 30-80°C to yield the final high-purity MACB.

Protocol 2: "Green" N-methylation using Dimethyl Carbonate (DMC)

This method uses a less toxic and more environmentally friendly methylating agent.[3]

  • Reaction Setup: Charge a reactor with 2-amino-5-chlorobenzophenone, dimethyl carbonate (DMC), and a suitable catalyst (e.g., a solid base or phase transfer catalyst as described in relevant literature). The molar ratio of DMC to the substrate is typically high (e.g., 10:1 to 20:1) as it also serves as the solvent.

  • Reaction: Heat the mixture to 80-90°C and stir for 6-8 hours. Monitor the reaction progress by HPLC.

  • Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Solvent Removal: Transfer the filtrate to a distillation apparatus and remove the excess unreacted dimethyl carbonate under reduced pressure.

  • Purification: The resulting residue (crude MACB) is recrystallized from ethanol to obtain the pure product as yellow needles.

Comparative Data on Synthesis Methods

Parameter Method 1: Formaldehyde/H₂SO₄ [2]Method 2: Dimethyl Carbonate [3]Method 3: Benzisoxazole/Iron [4]
Primary Reactants 2-amino-5-chlorobenzophenone, Paraformaldehyde2-amino-5-chlorobenzophenone, Dimethyl Carbonate5-chloro-3-phenyl-2,1-benzisoxazole, DMS, Iron Powder
Key Reagents Sulfuric Acid, Ammonium HydroxideCatalyst (e.g., solid base)Toluene, Ammonium Chloride
Reaction Temp. 20-60°C80-90°C65-75°C
Reported Yield ~92%90-93%~97%
Reported Purity >99.5% (after recrystallization)>98.5% (after recrystallization)>98.8%
Pros High purity, established method"Green" methylating agent, less toxicHigh yield, one-pot procedure
Cons Use of highly corrosive H₂SO₄, hazardous formaldehydeHigher temperature, requires catalystRequires specific starting material, uses toxic DMS

References

  • CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.
  • 2-Amino-5-chlorobenzophenone - Wikipedia. [Link]

  • CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone - Google P
  • 2-METHYLAMINO-5-CHLORO BENZOPHENONE CAS 1022-13-5 - Watsonnoke Scientific Limited. [Link]

  • Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O - PubMed. [Link]

  • Catalytic Friedel-Crafts Acylation of Aromatic Compounds. [Link]

  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C - RSC Publishing. [Link]

Sources

Technical Support Center: Prevention of 2-(methylamino)-5-chlorobenzophenone Imine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of 2-(methylamino)-5-chlorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to address a critical and common challenge: the formation of the corresponding imine impurity. This resource provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the highest purity of your compound.

Understanding the Problem: The Unwanted Imine

2-(Methylamino)-5-chlorobenzophenone is a crucial intermediate in the synthesis of various pharmaceuticals, most notably benzodiazepines.[1][2] The formation of its imine, 2-(methylamino)-5-chlorobenzophenone imine, is a significant concern as it can impact the yield, purity, and stability of the final active pharmaceutical ingredient (API). This imine is primarily formed through the reaction of the ketone's carbonyl group with an amine source, followed by dehydration. The presence of this impurity can complicate downstream processes and compromise the quality of the final product.

Frequently Asked Questions (FAQs)

Q1: What causes the formation of the 2-(methylamino)-5-chlorobenzophenone imine impurity?

A1: The imine impurity forms when the carbonyl group (ketone) of 2-(methylamino)-5-chlorobenzophenone reacts with a primary amine, such as residual 2-amino-5-chlorobenzophenone or the methylamino group of another molecule, in a reversible reaction. This is followed by the elimination of a water molecule.[3][4] Key factors that promote this reaction include:

  • Presence of primary amines: Unreacted starting materials or byproducts.

  • Basic conditions: Base catalysis can accelerate imine formation.[5]

  • Elevated temperatures: Higher temperatures can drive the equilibrium towards the imine product by facilitating dehydration.

  • Presence of water-scavenging agents: While often used to drive reactions to completion, they can also promote imine formation if not used judiciously.

Q2: How can I detect the presence of the imine impurity in my sample?

A2: Several analytical techniques can be employed to detect and quantify the imine impurity:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for separating and quantifying the imine from the desired ketone. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point for method development.[6]

  • Thin-Layer Chromatography (TLC): TLC provides a rapid, qualitative assessment of the reaction progress and the presence of impurities. The imine, being less polar than the ketone, will typically have a higher Rf value.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both separation and identification of volatile impurities like the imine.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can distinguish between the ketone and the imine through characteristic shifts in the protons near the carbonyl and imine groups.

Q3: Can the imine impurity be converted back to the desired ketone?

A3: Yes, the formation of an imine is a reversible reaction. The imine can be hydrolyzed back to the ketone and the corresponding amine by treatment with aqueous acid.[4][8] This process is typically carried out by stirring the sample in a mixture of an organic solvent and an acidic aqueous solution.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of 2-(methylamino)-5-chlorobenzophenone.

Problem Potential Cause(s) Recommended Solution(s)
Significant imine formation detected by HPLC/TLC post-reaction. 1. Incomplete methylation of 2-amino-5-chlorobenzophenone.2. Reaction temperature is too high.3. Reaction time is excessively long.4. Basic reaction or work-up conditions.1. Ensure complete conversion of the starting amine using a suitable methylating agent and reaction conditions.[6][9]2. Maintain a lower reaction temperature (e.g., 40-45°C during N-methylation with formaldehyde and sulfuric acid).[9]3. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.4. Neutralize the reaction mixture carefully, avoiding strongly basic conditions. A mild acidic wash during work-up can help hydrolyze any formed imine.[8]
Product purity decreases during storage. 1. Exposure to moisture and/or air.2. Storage at ambient temperature.3. Exposure to light.1. Store the compound under an inert atmosphere (e.g., nitrogen or argon).2. Store at a reduced temperature (e.g., 4°C).[10]3. Protect the compound from light by storing it in an amber vial or a dark place.[10]
Difficulty in removing the imine impurity by recrystallization. The solubility of the imine and ketone are too similar in the chosen solvent system.1. Try a different solvent or a mixture of solvents for recrystallization. Ethanol is often a good choice.[6]2. Consider column chromatography on silica gel for a more efficient separation.3. Perform a mild acidic wash of the crude product dissolved in an organic solvent to hydrolyze the imine before recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 2-(methylamino)-5-chlorobenzophenone with Minimized Imine Formation

This protocol is based on the N-methylation of 2-amino-5-chlorobenzophenone.

Materials:

  • 2-amino-5-chlorobenzophenone

  • 98% Sulfuric acid

  • Paraformaldehyde

  • 25% Ammonium hydroxide

  • Methanol

  • Water

Procedure:

  • In a well-ventilated fume hood, slowly add 2-amino-5-chlorobenzophenone to 98% sulfuric acid while maintaining the temperature below 25°C.

  • Add paraformaldehyde to the mixture.

  • Slowly heat the reaction mixture to 40-45°C and maintain for the duration of the reaction, monitoring by TLC.[9]

  • In a separate vessel, prepare a solution of 25% ammonium hydroxide and methanol, and cool it to 10°C.[9]

  • Once the reaction is complete, slowly add the reaction mixture to the cooled ammonium hydroxide/methanol solution, ensuring the temperature does not exceed 15°C.[9]

  • After the addition is complete, heat the mixture to 65-70°C and reflux for 1 hour.[9]

  • Cool the mixture to below 5°C to crystallize the crude product.[9]

  • Filter the crude product and wash it with cold methanol.

  • Recrystallize the crude product from methanol to obtain the purified 2-(methylamino)-5-chlorobenzophenone.[9]

Protocol 2: Analytical Method for Detecting Imine Impurity by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 75 mm, 3.5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 65:35 v/v) with a small amount of an acid modifier like phosphoric acid.

Procedure:

  • Prepare a standard solution of 2-(methylamino)-5-chlorobenzophenone and a sample solution of your product in the mobile phase.

  • Set the flow rate to approximately 1.0 mL/min.

  • Set the UV detection wavelength to a λmax of the analyte (e.g., 236 nm).[1]

  • Inject the standard and sample solutions.

  • The imine impurity, being less polar, should have a shorter retention time than the ketone.

  • Quantify the imine impurity by comparing its peak area to that of the standard.

Visualizing the Chemistry

Imine Formation and Hydrolysis

Imine_Formation_Hydrolysis cluster_formation Imine Formation Ketone 2-(methylamino)-5- chlorobenzophenone Imine Imine Impurity Ketone->Imine + Amine - H2O Amine Primary Amine (e.g., R-NH2) Imine->Ketone + H2O (Acidic) - Amine Water Water Troubleshooting_Workflow start Start: Synthesis of 2-(methylamino)-5-chlorobenzophenone check_purity Analyze Product Purity (HPLC, TLC) start->check_purity is_pure Is Purity > 99%? check_purity->is_pure end_ok Process Complete is_pure->end_ok Yes troubleshoot Troubleshoot is_pure->troubleshoot No hydrolysis Mild Acidic Wash (Hydrolysis) troubleshoot->hydrolysis repurify Repurify (Recrystallization or Chromatography) hydrolysis->repurify recheck_purity Re-analyze Purity repurify->recheck_purity recheck_purity->is_pure

Caption: A logical workflow for addressing imine impurity issues.

References

  • J Pharm Sci. (1996). 2-(methylamino)-5-chlorobenzophenone imine: a novel product formed in base-catalyzed hydrolysis of diazepam. [Link]

  • Google Patents. (2018). The preparation method of 2- methylamino -5- chlorobenzophenones.
  • Google Patents. (2015). Preparation method of 2-methylamino-5-chlorobenzophenone.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-chlorobenzophenone. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2018). A Review on the Synthesis of 2-Aminobenzophenone and Its Derivatives. [Link]

  • lookchem. (n.d.). Cas 1022-13-5,5-Chloro-2-(methylamino)benzophenone. [Link]

  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. [Link]

  • J Pharm Sci. (1995). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. [Link]

  • Semantic Scholar. (1995). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). [Link]

  • OperaChem. (2024). Imine formation-Typical procedures. [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

Sources

Troubleshooting low purity in 2-methylamino-5-chloro-benzophenone batches

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methylamino-5-Chloro-Benzophenone (MACB)[1]

Welcome to the Advanced Troubleshooting Hub. This guide addresses the critical purity challenges encountered during the synthesis and purification of 2-methylamino-5-chlorobenzophenone (MACB), a pivotal intermediate in the manufacture of 1,4-benzodiazepines (e.g., Diazepam).

Low purity in MACB batches is rarely a random event; it is a deterministic outcome of competing kinetics, thermodynamic instability, or occlusion during crystallization. This guide moves beyond basic "error checking" to analyze the mechanistic root causes of failure.

Part 1: The Diagnostic Workflow

Before adjusting your protocol, you must identify the nature of the impurity profile. Use this logic tree to classify your specific failure mode.

DiagnosticWorkflow Start Batch Purity < 98% Analysis Analyze via HPLC (C18) & TLC Start->Analysis ImpurityType Identify Major Impurity Peak Analysis->ImpurityType Unreacted Peak @ Lower RRT (Starting Material: ACB) ImpurityType->Unreacted Polarity > Product OverAlk Peak @ Higher RRT (Dimethylated Impurity) ImpurityType->OverAlk Polarity < Product Cyclized New Peak + Yellow/Green Fluorescence (Acridinone/Quinazolinone) ImpurityType->Cyclized Anomalous UV/Vis Diag1 Diagnosis: Incomplete Methylation Kinetic Stalling Unreacted->Diag1 Diag2 Diagnosis: Over-Alkylation Loss of Selectivity OverAlk->Diag2 Diag3 Diagnosis: Thermal/Acid Instability Cyclization Side-Reaction Cyclized->Diag3

Figure 1: Diagnostic Logic Tree for MACB Impurity Profiling. RRT = Relative Retention Time (Generic RP-HPLC).[1]

Part 2: Troubleshooting Guides (FAQ)

Issue 1: High Levels of Unreacted Starting Material (ACB)

Symptom: HPLC shows a significant peak corresponding to 2-amino-5-chlorobenzophenone (ACB).[1]

Q: I added the calculated stoichiometric amount of methylating agent. Why is the reaction stalling at 85-90% conversion?

A: This is a classic kinetic stall caused by the deactivation of the nucleophile or the methylating agent.

  • Acidity Trap: As the amine is methylated, protons are released (if using alkyl halides/sulfates). If the reaction medium becomes too acidic, the starting amine (ACB) becomes protonated (ammonium salt), rendering it non-nucleophilic.[1]

    • Correction: Ensure your base (e.g.,

      
      , 
      
      
      
      ) is present in excess (1.5–2.0 eq) and effectively suspended/dissolved.[1]
  • Water Poisoning (DMC Route): If you are using the "green" Dimethyl Carbonate (DMC) route with zeolites, water is a poison.[1] Is your catalyst dry?

    • Correction: Activate NaY zeolite catalysts at >400°C before use to remove adsorbed water.[1]

  • Steric/Electronic Deactivation: The electron-withdrawing chlorine at the 5-position and the benzoyl group reduce the nucleophilicity of the amine.

    • Correction: Increase temperature.[1][2][3] For DMC, reflux (~90°C) is required.[1] For Dimethyl Sulfate, 60-80°C is standard.[1]

Q: Can I just add more methylating agent to push it to completion? A: Proceed with extreme caution. The secondary amine (MACB) is more nucleophilic than the primary amine (ACB) due to the inductive effect of the methyl group. Adding excess reagent dramatically increases the risk of over-methylation (see Issue 2). It is often better to accept 95% conversion and remove ACB via recrystallization than to push for 100% and generate the difficult-to-remove dimethyl impurity.[1]

Issue 2: Presence of Dimethylated Impurity

Symptom: A lipophilic impurity eluting after the main peak; yield is lower than expected.

Q: How do I selectively stop at the mono-methyl stage?

A: Selectivity is governed by the relative rate constants of the first (


) and second (

) methylation steps.
  • Reagent Control: Never dump the methylating agent (e.g., Dimethyl Sulfate, Methyl Iodide) all at once. Add it dropwise over 1–2 hours while monitoring via TLC/HPLC.

  • Solvent Effects: Use a solvent that stabilizes the mono-methylated species or precipitates it.[1]

  • Alternative Reagents: Consider using Dimethyl Carbonate (DMC) with a selective catalyst (e.g., NaY Zeolite).[1] This method is reported to have much higher selectivity for mono-methylation compared to classic alkyl halides because the transition state within the zeolite pores favors the smaller species.

Q: My batch already has 5% dimethyl impurity. Can I purify it? A: Yes, but it is difficult.

  • Recrystallization: The dimethyl impurity lacks the N-H proton, disrupting hydrogen bonding capability. This often leads to significant solubility differences.[1]

    • Protocol: Recrystallize from Ethanol (95%) .[1] The dimethyl impurity is typically more soluble in cold ethanol than MACB. Cool slowly to 0–5°C to crash out pure MACB.

  • Acid Wash: The secondary amine (MACB) forms salts differently than the tertiary amine. However, both are weak bases due to the electron-withdrawing benzophenone core, so acid-base extraction is often inefficient for separation.[1]

Issue 3: Yellow/Green Discoloration & Cyclization

Symptom: The product is dark yellow or greenish; melting point is depressed.

Q: Why is my product turning green? A: This suggests the formation of acridinone or quinazolinone derivatives, often catalyzed by excessive heat or acid.

  • Mechanism: Intramolecular cyclization can occur between the carbonyl group and the amine (or active methylene neighbors if acetylating agents were present).

  • Prevention: Avoid temperatures >100°C during workup. Ensure the crude product is neutralized (pH 7) before drying.[1] Acidic residues on the solid during oven drying will catalyze degradation.

Part 3: Detailed Experimental Protocols

Protocol A: Selective Synthesis via Dimethyl Carbonate (Green Chemistry Route)

This method minimizes over-methylation and toxic waste.[1]

Reagents:

  • 2-Amino-5-chlorobenzophenone (ACB): 1.0 eq[1]

  • Dimethyl Carbonate (DMC): 15–20 eq (acts as solvent and reagent)[1]

  • Catalyst: NaY Molecular Sieve (Activated)[1]

Step-by-Step:

  • Activation: Calcine NaY zeolite at 500°C for 4 hours to remove water. Cool in a desiccator.

  • Reaction: In a round-bottom flask, combine ACB (10 g) and activated NaY (5 g) in DMC (80 mL).

  • Reflux: Heat to reflux (~90°C) with vigorous stirring.

    • Critical Checkpoint: Monitor by HPLC every 2 hours.[1] Look for the disappearance of ACB.

  • Termination: Stop when ACB < 0.5%. Do not extend unnecessarily to avoid side products.

  • Workup: Filter off the catalyst while hot (catalyst can be regenerated).

  • Distillation: Distill off excess DMC under reduced pressure (recoverable).

  • Crystallization: The residue is dissolved in hot Ethanol. Cool slowly to room temperature, then to 4°C.

  • Filtration: Collect yellow needles. Wash with cold Ethanol.[1]

Protocol B: Analytical Method (HPLC)

Use this method to validate purity.[1]

ParameterSetting
Column C18 (e.g., Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm
Mobile Phase Methanol : 10mM Ammonium Formate (65 : 35 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (or 254 nm)
Temperature 25°C
Injection Vol 10 µL

Impurity Profile Table:

CompoundApprox RRT*OriginLimit (Spec)
2-Amino-5-chlorobenzophenone (ACB) 0.8Unreacted Starting Material< 0.5%
2-Methylamino-5-chlorobenzophenone (MACB) 1.0Target Product > 99.0%
2-(N,N-Dimethylamino)-5-chlorobenzophenone 1.2 - 1.4Over-methylation< 0.2%
Acridinone Derivatives VariableThermal Degradation< 0.1%

*RRT (Relative Retention Time) varies by column/pH but generally follows hydrophobicity.[1]

Part 4: Mechanistic Visualization

The following diagram illustrates the competitive reaction pathways. Understanding this helps in controlling the "Over-Alkylation" risk.

ReactionPathways cluster_legend Kinetic Control ACB Starting Material (Primary Amine) Target TARGET: MACB (Secondary Amine) ACB->Target + Methyl Source (k1) Impurity Impurity: Dimethyl-ACB (Tertiary Amine) Target->Impurity + Excess Methyl Source (k2 > k1 if uncontrolled) SideProd Side Product: Cyclized Species Target->SideProd High Temp / Acid (Cyclization) Note Key Challenge: The secondary amine (Target) is often more nucleophilic than the primary (ACB).

Figure 2: Reaction Pathways showing the risk of sequential methylation.

References

  • Preparation method of 2-methylamino-5-chlorobenzophenone . Google Patents. (CN105001105A).[1] Available at:

  • Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impurities . Chula Digital Collections.[1] Available at: [Link][1]

  • Acid hydrolysis of diazepam.[4] Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone . Journal of Pharmaceutical Sciences. Available at: [Link]

  • Benzophenone, 2',5-dichloro-2-methylamino- . PubChem Compound Summary. Available at: [Link][1]

Sources

Technical Support Center: Purification of 2-Methylamino-5-chloro-benzophenone (MACB)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center for researchers working with benzodiazepine intermediates. It prioritizes field-proven purification logic over generic textbook advice.

Ticket ID: MACB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Separation of 2-methylamino-5-chloro-benzophenone (MACB) from starting material (2-amino-5-chlorobenzophenone, ACB).

Executive Summary & Molecule Profile

You are likely synthesizing MACB (a key intermediate for Diazepam/Valium) via the N-methylation of ACB . The core challenge in this synthesis is selectivity .

  • Target: 2-methylamino-5-chloro-benzophenone (Secondary Amine).

  • Impurity A (Starting Material): 2-amino-5-chlorobenzophenone (Primary Amine).

  • Impurity B (Over-reaction): 2-dimethylamino-5-chlorobenzophenone (Tertiary Amine - less common due to steric hindrance but possible).

Physicochemical Divergence: The separation relies on the distinct physical properties created by the N-methyl group.

PropertyTarget (MACB)Impurity (ACB)Separation Logic
Melting Point 94–96 °C [1, 2]119–121 °C [3]Primary Lever: The significant MP difference (approx. 25°C) makes fractional crystallization the most efficient method.
Appearance Yellow NeedlesYellow Crystalline SolidVisual distinction is difficult; do not rely on color.
H-Bonding 1 Donor (N-H)2 Donors (NH2)ACB is slightly more polar and interacts more strongly with silica.
Solubility Soluble in EtOH, MeOHLess soluble in cold EtOHRecrystallization from Ethanol is the industry standard [4].

Diagnostic Triage: Know Your Mixture

Before attempting purification, you must quantify the ratio of MACB to ACB.

Q: How do I distinguish the spots on TLC?

A: Because both compounds are yellow and lipophilic, they can be tricky to distinguish without the right solvent system.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (8:2 or 9:1 v/v).

  • Visualization: UV (254 nm).

  • Expected Rf Order (Descending):

    • Dimethyl-impurity (Top): Most lipophilic (no H-bond donors).

    • MACB (Middle): Target. Intramolecular H-bond (N-H...O=C) increases lipophilicity.

    • ACB (Bottom): Starting material.[1] Primary amine interacts more with silica.

Q: My HPLC shows a single broad peak. Why?

A: The retention times are close. Use a gradient elution.

  • Column: C18 (Reverse Phase).

  • Mobile Phase: Acetonitrile/Water (Start 50:50, ramp to 90:10).

  • Detection: 236 nm (Lambda max for MACB) [5].[2]

Primary Protocol: Fractional Crystallization

This is the "Workhorse" method used in industrial patents (e.g., Sternbach's original work).

Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (MACB + ACB) Solvent Add Hot Ethanol (95%) Start->Solvent Dissolve Reflux until Dissolved Solvent->Dissolve Cool1 Slow Cool to RT Dissolve->Cool1 Cool2 Chill to 0-5°C Cool1->Cool2 Filter Filtration Cool2->Filter Solid Solid Cake (Enriched MACB) Filter->Solid Filtrate Mother Liquor (Contains ACB + Impurities) Filter->Filtrate Check MP Check: Target 94-96°C Solid->Check Check->Solvent Fail (Recrystallize again) End End Check->End Pass

Figure 1: Standard fractional crystallization workflow for MACB purification.

Step-by-Step Protocol
  • Solvent Choice: Use Ethanol (95%) or Methanol.

  • Dissolution: Dissolve the crude brown/yellow residue in the minimum amount of boiling ethanol.

  • Cooling: Allow the solution to cool slowly to room temperature with gentle stirring. Rapid cooling traps impurities.

  • Chilling: Once crystals form, chill the flask in an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Filtration: Filter the yellow needles. Wash with a small amount of ice-cold ethanol .

  • Validation: Check the melting point.

    • If > 100°C : You have significant starting material (ACB) contamination. Recrystallize again.

    • If 94–96°C : Pure MACB.

Advanced Troubleshooting: The "Chemical Rescue"

Scenario: Your reaction conversion was low (<70%), and crystallization is co-precipitating the starting material (ACB) because there is too much of it.

The Solution: Chemical Scavenging. You can chemically modify the primary amine (ACB) into a species with drastically different solubility, leaving the secondary amine (MACB) untouched or easily separable.

Q: How do I chemically remove the starting material?

A: Use Acetic Anhydride or Chloroacetyl Chloride .

The Chemistry: Primary amines (ACB) acylate much faster than hindered secondary amines (MACB) under mild conditions.

  • Reaction: ACB + Acetic Anhydride

    
     N-Acetyl-ACB (Amide).
    
  • Result: The N-Acetyl derivative is much less soluble in acidic media or has a vastly different Rf on silica.

Protocol:

  • Dissolve the crude mixture in Toluene.

  • Add a slight excess (1.1 eq relative to the estimated unreacted ACB) of Acetic Anhydride.

  • Stir at RT for 30–60 mins. Monitor by TLC until the bottom ACB spot disappears.

  • Workup:

    • Wash with dilute HCl.[3] The MACB (amine) will form a salt and go into the water layer (or stay in organic if pH is managed carefully to keep it neutral while removing the amide).

    • Alternative (Simpler): The N-acetyl impurity usually fails to crystallize in the ethanol conditions optimized for MACB, remaining in the mother liquor.

Frequently Asked Questions (FAQ)

Q: My product is "oiling out" instead of crystallizing. What is wrong?

A: This usually indicates residual solvent (like DMF or Toluene) or too high a concentration of impurities.

  • Fix: Re-dissolve the oil in fresh Ethanol. Add a "seed crystal" of pure MACB if available. Scratch the glass surface to induce nucleation. If it persists, perform a rapid column filtration (Flash Chromatography) just to remove the "tar" before attempting crystallization again.

Q: Can I use water to precipitate the product?

A: Yes, but be careful. Adding water to an ethanolic solution of MACB will force precipitation. However, this is a "crash" precipitation and will likely trap the starting material (ACB) inside the crystal lattice. Use this only for the first crude isolation, never for the final purification step.

Q: Why is the melting point of my product 110°C?

A: This is a classic sign of a eutectic mixture or heavy contamination with the starting material (ACB), which melts at ~120°C. You do not have pure product. You must recrystallize.[1]

References

  • Sternbach, L. H., et al. (1961). Quinazolines and 1,4-Benzodiazepines. II. The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino-5-chlorobenzophenone. The Journal of Organic Chemistry.
  • Google Patents. (1968). US3371085A - Process for the preparation of benzodiazepine derivatives.
  • Jain, R. (1993). Simplified method for simultaneous determination of diazepam and its metabolites in urine by thin-layer chromatography and direct densitometry.

Sources

Technical Support Center: Characterizing Byproducts in 2-Methylamino-5-Chloro-Benzophenone (MACB) Reactions

[1][2][3]

Status: Active Scope: Synthesis Monitoring, Impurity Isolation, Structural Elucidation Applicable Compounds: CAS 1022-13-5 (MACB), CAS 719-59-5 (ACB), and related Benzodiazepine intermediates.[1][2]

Quick Diagnostic: The "Rogues' Gallery" of Common Impurities

Before assuming a byproduct is "unknown," rule out these established process impurities.

User Question: I have persistent peaks in my HPLC chromatogram. What are the usual suspects?

Technical Response: In the synthesis of MACB or its conversion to Diazepam, impurities generally arise from three mechanisms: Incomplete Methylation , Over-Alkylation , or Acid-Catalyzed Cyclization .[3]

Impurity NameStructure / OriginMass Shift (vs MACB)Diagnostic Signal
ACB (Starting Material) 2-amino-5-chlorobenzophenone (Des-methyl)-14 Da Loss of N-Me singlet in NMR (~2.9 ppm).[1][2][3]
N,N-Dimethyl Impurity 2-(N,N-dimethylamino)-5-chlorobenzophenone+14 Da Appearance of 6H singlet (N-Me2).[1][2][3]
Acridinone Derivative 2,4-dichloro-10-methyl-9,10-acridinone-2 Da (Oxidative cyclization)Highly fluorescent; distinct UV shift.[1][2][3] Formed in harsh acidic conditions.[1][2][3]
Quinazoline Oxide 6-chloro-2-chloromethyl-4-phenylquinazolin-3-oxide+46 Da (vs MACB + chloroacetyl)Formed during ring expansion failure if reacting with hydroxylamine/chloroacetyl chloride.[1][2][3]
The "Imine" 2-methylamino-5-chlorobenzophenone imine-1 Da (vs MACB + N)Formed in strong base (NaOH/EtOH); unstable in acid.[1][2][3]

Workflow: Characterizing Truly "Unknown" Byproducts

Follow this logic gate when a peak does not match the standard library.

User Question: I have a significant impurity at RRT 1.2 that doesn't match the known standards. How do I identify it?

Technical Response: Use the "Chlorine Tag" Protocol . Since your starting material contains a chlorine atom, its distinct isotope pattern (

3
Phase 1: LC-MS Triage[1][2][3]
  • Check the Isotope Pattern:

    • Pattern Preserved (M, M+2 @ 3:1): The core benzophenone structure is likely intact.[3] Look for modifications on the amine or ketone.[1][2][3][4]

    • Pattern Lost: The chlorine has been displaced (rare, requires strong nucleophiles) or you have a non-related contaminant.[3]

    • Pattern Doubled (M, M+2, M+4): Dimerization has occurred (e.g., azo-coupling).[2][3]

  • Calculate Mass Defect:

    • 
      :  Methylation (check reagents: MeI, DMS).
      
    • 
      :  Acetylation (if using acetic anhydride/acetyl chloride).[1][2][3]
      
    • 
      :  Dehydration (Cyclization precursor).[1][2][3]
      
    • 
      :  Chlorination (if HCl/bleach was present).[1][3] Look for M, M+2, M+4 pattern (9:6:1).[3]
      
Phase 2: Structural Elucidation (NMR)

Isolate the peak via Flash Chromatography or Prep-HPLC.[1][2][3]

  • Scenario A: The N-Methyl signal (approx 2.8-3.0 ppm) is missing. [1][2][3]

    • Diagnosis: You likely have the ACB (starting material) or a cyclized product where the methyl is incorporated into a ring (e.g., benzodiazepine core).[3]

  • Scenario B: The Aromatic Region is simplified.

    • Diagnosis:Cyclization to Acridinone. If the broad "NH" signal is gone and the aromatic protons show increased symmetry or shifts downfield, acid-catalyzed ring closure has occurred.[2][3]

  • Scenario C: New methylene protons (singlet/doublet ~4.0-5.0 ppm). [1][2][3]

    • Diagnosis:N-Alkylation. If you reacted with chloroacetyl chloride, this is the intermediate 2-(2-chloro-N-methylacetamido)-5-chlorobenzophenone.[1][2][3]

Visual Troubleshooting Guides

Diagram 1: Reaction Pathways & Impurity Origins

This workflow illustrates where specific byproducts branch off during the synthesis of Diazepam from MACB.[3]

Diazepam_PathwaysACB2-Amino-5-Chlorobenzophenone(ACB)MACB2-Methylamino-5-Chlorobenzophenone(MACB)ACB->MACBMethylation(Me2SO4 / MeI)Imp_DimethylImpurity: N,N-Dimethyl(Over-Methylation)MACB->Imp_DimethylExcess ReagentHigh TempImp_AcridinoneImpurity: Acridinone Derivative(Acid/High Temp)MACB->Imp_AcridinoneStrong AcidHeatInter_AmideIntermediate:2-(2-chloro-N-methylacetamido)-5-chlorobenzophenoneMACB->Inter_AmideChloroacetyl ChlorideAcylationDiazepamDiazepam(Target)Inter_Amide->DiazepamNH3 / HexamineCyclization

Caption: Pathway analysis showing the divergence of MACB into the target product (Diazepam) versus common critical impurities (Acridinone, Dimethyl).[3]

Diagram 2: Analytical Decision Tree for Unknowns

Use this logic flow to classify unknown peaks based on LC-MS data.

Analytical_TreeStartUnknown Peak Detected(HPLC/UPLC)Check_ClCheck Mass SpectrumIsotope Pattern (M/M+2)Start->Check_ClPattern_3_1Ratio ~3:1(1 Chlorine Present)Check_Cl->Pattern_3_1Pattern_9_6_1Ratio ~9:6:1(2 Chlorines Present)Check_Cl->Pattern_9_6_1Pattern_NoneNo Cl PatternCheck_Cl->Pattern_NoneCalc_DeltaCalculate Mass Difference(vs MACB m/z 246)Pattern_3_1->Calc_DeltaRes_ChlorinatedChlorinated Byproduct(Reaction with HCl)Pattern_9_6_1->Res_ChlorinatedRes_ContamExternal Contaminant(Plasticizer/Solvent)Pattern_None->Res_ContamRes_ACBDelta = -14(ACB / Hydrolysis)Calc_Delta->Res_ACBRes_DimethylDelta = +14(Dimethyl Impurity)Calc_Delta->Res_DimethylRes_AcridDelta = -2(Acridinone)Calc_Delta->Res_Acrid

Caption: Step-by-step logic for identifying unknown impurities using Mass Spectrometry isotope patterns and mass shifts.

Mitigation Strategies: Process Control

Preventing the formation of these byproducts is more efficient than removing them.

Q: How do I minimize the formation of the Acridinone impurity? A: This impurity (2,4-dichloro-10-methyl-9,10-acridinone) is a classic artifact of thermal stress in acidic media .[1][2][3]

  • Control: Avoid prolonged heating of MACB in the presence of strong mineral acids (HCl, H2SO4).

  • Mechanism: Protonation of the carbonyl activates the ring for electrophilic attack by the amine, leading to water loss and ring closure.

  • Fix: If acid hydrolysis is required (e.g., to clean equipment), keep temperatures <50°C.[3]

Q: Why is my N-acylation yielding a "gum" instead of a solid intermediate? A: This often indicates partial hydrolysis or the presence of the Quinazoline isomer.[1][3]

  • Control: Ensure strictly anhydrous conditions when reacting MACB with chloroacetyl chloride. Moisture hydrolyzes the acid chloride, creating HCl, which can trigger side reactions.[3]

  • Check: Verify the water content of your solvent (Toluene/THF) is <0.05%.[3]

References

  • Kinetic Study of Acid Hydrolysis. Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone with HCl. PubMed.[1][2][3] Link

  • Impurities in Diazepam Synthesis. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research.[1][3] Link

  • Base-Catalyzed Hydrolysis Products. 2-(methylamino)-5-chlorobenzophenone imine: a novel product formed in base-catalyzed hydrolysis of diazepam.[1][2][3][4][5] Journal of Pharmaceutical Sciences.[1][2][3][4][5] Link

  • MACB Product Data. 2-Methylamino-5-chlorobenzophenone Reference Standard. Cayman Chemical.[1][2][3] Link

  • Continuous Flow Synthesis. Process Development for the Syntheses of Essential Medicines in Continuous Flow. Purdue University.[1][2][3] Link

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methylamino-5-chloro-benzophenone: An Essential Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical synthesis, the production of key intermediates with high purity and yield is paramount. 2-Methylamino-5-chloro-benzophenone stands out as a critical precursor in the synthesis of several anxiolytic and hypnotic drugs, most notably diazepam and its derivatives[1][2]. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of the primary synthetic routes to this vital compound, offering experimental insights and data to inform methodological choices.

Introduction to Synthetic Strategies

The synthesis of 2-methylamino-5-chloro-benzophenone primarily revolves around two core strategies: the N-methylation of a pre-existing aminobenzophenone skeleton and the construction of the benzophenone core with the methylamino group already in place or introduced subsequently. Each approach presents a unique set of advantages and challenges concerning reagent toxicity, reaction conditions, yield, and scalability. This analysis will dissect three prominent routes:

  • Direct N-methylation of 2-amino-5-chlorobenzophenone: A straightforward approach involving the addition of a methyl group to the primary amine.

  • Synthesis via 5-chloro-3-phenyl-2,1-benzisoxazole: An indirect route that involves the formation and subsequent rearrangement of a heterocyclic intermediate.

  • Classical Approaches: Friedel-Crafts Acylation and Grignard Reactions: Fundamental organic reactions adapted for the synthesis of this specific benzophenone.

Route 1: Direct N-Methylation of 2-amino-5-chlorobenzophenone

This is arguably the most direct and frequently employed strategy, starting from the readily available 2-amino-5-chlorobenzophenone. The primary challenge lies in achieving selective mono-methylation and avoiding the formation of the di-methylated byproduct.

Methylation with Dimethyl Carbonate (DMC)

A greener and increasingly popular method utilizes dimethyl carbonate as the methylating agent in the presence of a catalyst. This approach is lauded for its low toxicity, high selectivity, and the reusability of the catalyst, making it suitable for industrial-scale production[3].

  • Mechanism: The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic methyl group of dimethyl carbonate. The catalyst, often a solid base or a molecular sieve, facilitates the reaction and enhances selectivity[3].

  • Advantages: Environmentally friendly ("green") chemistry, high yield and purity, non-toxic reagents, and potential for catalyst recycling[3].

Methylation with Formaldehyde/Paraformaldehyde

A cost-effective method that employs formaldehyde or its polymer, paraformaldehyde, in an acidic medium, typically sulfuric acid. This route is efficient but requires careful control of reaction conditions to minimize side reactions[4].

  • Mechanism: This reaction likely proceeds via the formation of an N-hydroxymethyl intermediate, which is then reduced in situ. The acidic environment activates the formaldehyde and facilitates the methylation process.

  • Advantages: Inexpensive reagents and a relatively simple procedure[4].

Comparative Analysis of N-Methylation Routes

ParameterMethylation with Dimethyl CarbonateMethylation with Paraformaldehyde
Starting Material 2-amino-5-chlorobenzophenone2-amino-5-chlorobenzophenone
Methylating Agent Dimethyl CarbonateParaformaldehyde
Catalyst/Solvent High silicon aluminum ratio small crystal NaY molecular sieve[3]98% Sulfuric Acid[4]
Reaction Temperature 80-90 °C[3]40-45 °C[4]
Reaction Time 6.5-8 hours[3]Not explicitly stated, but includes a 1-2h addition time and 1h reflux[4]
Reported Yield 90.2-93.1%[3]92%[4]
Reported Purity (HPLC) 98.7-99.1%[3]99.6%[4]
Key Advantages Green, low toxicity, reusable catalyst, high selectivity[3]Cost-effective, simple process[4]
Potential Drawbacks Requires a specific catalystUse of concentrated sulfuric acid, potential for side reactions

Route 2: Synthesis via 5-chloro-3-phenyl-2,1-benzisoxazole

This pathway offers an alternative to direct methylation, starting from p-chloronitrobenzene and phenylacetonitrile. The key step is the formation of a benzisoxazole intermediate, which is then methylated and reductively cleaved to yield the target compound.

  • Mechanism: The initial step involves the base-catalyzed cyclization of p-chloronitrobenzene and phenylacetonitrile to form 5-chloro-3-phenyl-2,1-benzisoxazole[5]. This intermediate is then methylated at the nitrogen atom using a methylating agent like dimethyl sulfate (DMS), forming a quaternary ammonium salt. Subsequent reduction with a reducing agent such as iron powder or tin(II) chloride cleaves the N-O bond, yielding 2-methylamino-5-chloro-benzophenone[6].

  • Advantages: This route avoids the potential for di-methylation that can occur in the direct N-methylation of 2-amino-5-chlorobenzophenone. The iron powder reduction method is noted for its short reaction time and high yield[6].

Experimental Protocols

Protocol 1: N-Methylation with Dimethyl Carbonate[3]
  • To a reaction vessel, add 2-amino-5-chlorobenzophenone, dimethyl carbonate (in a molar ratio of 10:1 to 20:1 relative to the aminobenzophenone), and the high silicon aluminum ratio small crystal NaY molecular sieve catalyst.

  • Stir the mixture and heat to 80-90 °C.

  • Maintain the reaction at this temperature for 6.5-8 hours, monitoring the consumption of the starting material by a suitable analytical method (e.g., HPLC).

  • Once the reaction is complete (e.g., <0.3% of starting material remaining), cool the mixture to room temperature.

  • Filter off the catalyst.

  • The filtrate is subjected to vacuum distillation to remove unreacted dimethyl carbonate.

  • The residue is recrystallized from ethanol to yield yellow needles of 2-methylamino-5-chloro-benzophenone.

Protocol 2: Synthesis via 5-chloro-3-phenyl-2,1-benzisoxazole and Iron Powder Reduction[6]
  • In a 500 mL flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 5-chloro-3-phenyl-2,1-benzisoxazole (8.30 g, 36.07 mmol) in toluene (16 mL).

  • Heat the solution to 35 °C until it becomes a clear yellow solution.

  • Slowly add dimethyl sulfate (4.55 g, 36.07 mmol) dropwise over 1 hour, allowing the temperature to rise to 65 °C.

  • Maintain the reaction at 65 °C for 4 hours.

  • Cool the reaction mixture and add water, ammonium chloride crystals, and ethanol.

  • Adjust the pH of the system to 4-5 and stir.

  • Heat the mixture to 75 °C and add iron powder (8.57 g, 153.30 mmol).

  • Reflux the reaction for 1.5 hours.

  • After the reaction is complete, cool the mixture and filter.

  • Adjust the pH of the filtrate to 9-10 with a 46% sodium hydroxide solution to precipitate the product.

  • Filter the yellow solid, which is 2-methylamino-5-chloro-benzophenone.

Visualization of Synthesis Pathways

Synthesis_Routes cluster_0 Route 1: Direct N-Methylation cluster_1 Route 2: Via Benzisoxazole Intermediate A 2-amino-5-chlorobenzophenone F 2-methylamino-5-chloro-benzophenone A->F Methylation B Dimethyl Carbonate B->F C Catalyst C->F D Paraformaldehyde D->F E H2SO4 E->F G p-chloronitrobenzene + phenylacetonitrile H 5-chloro-3-phenyl-2,1-benzisoxazole G->H Cyclization J Quaternary Ammonium Salt H->J Methylation I Dimethyl Sulfate I->J L 2-methylamino-5-chloro-benzophenone J->L Reduction K Fe powder or SnCl2 K->L

Caption: Comparative workflow of the main synthesis routes for 2-methylamino-5-chloro-benzophenone.

Route 3: Classical Synthetic Approaches

While the aforementioned routes are prevalent in modern synthesis, classical methods such as Friedel-Crafts acylation and Grignard reactions are also documented for preparing the aminobenzophenone core.

Friedel-Crafts Acylation

This method involves the acylation of p-chloroaniline with benzoyl chloride in the presence of a Lewis acid catalyst. However, this route is often plagued by low yields (around 39%) and requires stringent anhydrous conditions[5][7]. The amino group of p-chloroaniline can interfere with the Lewis acid catalyst, necessitating protection-deprotection steps, which adds to the complexity and reduces the overall efficiency.

Grignard Reaction

The Grignard reaction offers a versatile approach for forming the carbon-carbon bond of the benzophenone. One strategy involves the reaction of an aryl Grignard reagent with a 2-aminobenzonitrile derivative[7][8]. The nitrile group is susceptible to nucleophilic attack by the Grignard reagent, and subsequent hydrolysis of the resulting imine yields the ketone. This method can be advantageous as it often avoids the need for protecting the amino group[8].

Classical_Routes cluster_FC Friedel-Crafts Acylation cluster_Grignard Grignard Reaction FC_Start1 p-chloroaniline FC_Product 2-amino-5-chlorobenzophenone FC_Start1->FC_Product Acylation FC_Start2 benzoyl chloride FC_Start2->FC_Product Acylation FC_Catalyst Lewis Acid (e.g., AlCl3) FC_Catalyst->FC_Product G_Product 2-aminobenzophenone derivative G_Start1 Aryl Grignard Reagent G_Intermediate Imine intermediate G_Start1->G_Intermediate Nucleophilic Addition G_Start2 2-aminobenzonitrile derivative G_Start2->G_Intermediate Nucleophilic Addition G_Intermediate->G_Product Hydrolysis

Caption: Overview of classical Friedel-Crafts and Grignard synthesis pathways.

Conclusion and Future Perspectives

The synthesis of 2-methylamino-5-chloro-benzophenone is a well-established field with several viable routes. For industrial applications, the direct N-methylation of 2-amino-5-chlorobenzophenone using dimethyl carbonate stands out as a superior method due to its high yield, purity, and favorable environmental profile[3]. The synthesis via the benzisoxazole intermediate also presents a high-yielding alternative, particularly the iron powder reduction step, which is efficient and rapid[6].

While classical methods like Friedel-Crafts acylation and Grignard reactions are fundamental in organic chemistry, they appear less competitive for the large-scale production of this specific intermediate due to lower yields or the need for additional steps.

Future research may focus on the development of even more efficient and sustainable catalysts for the N-methylation reaction, potentially operating under milder conditions or with even shorter reaction times. Furthermore, continuous flow processes could offer enhanced control and safety for these reactions, further optimizing the production of this crucial pharmaceutical building block.

References

  • CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone - Google P
  • CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones - Google P
  • 2-Amino-5-chlorobenzophenone - Wikipedia. [Link]

  • Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g) - ResearchGate. [Link]

  • Synthesis method of 2-amino-5-chlorobenzophenone - Eureka | Patsnap. [Link]

  • Synthesis of 2-amino-5-chlorobenzophenone - PrepChem.com. [Link]

  • Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone - Pearson. [Link]

  • View of Study on the preparation of 2-amino-5-chloro-benzophenone an important intermediate for synthesis of sedative-hypnotic diazepam. [Link]

  • Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer - Acta Scientific. [Link]

  • Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relax - Arabian Journal of Chemistry. [Link]

  • 2 - Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap. [Link]

  • 2-(methylamino)-5-chlorobenzophenone imine: a novel product formed in base-catalyzed hydrolysis of diazepam - PubMed. [Link]

  • Can i synthetise Benzophnenone via grignard. And substituted benzophenone : r/chemistry. [Link]

  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization - Organic Chemistry Portal. [Link]

  • United States P
  • 2-(Methylamino)-5-chlorobenzophenone | C14H12ClNO | CID 13925 - PubChem. [Link]

Sources

Spectroscopic data for the validation of 2-methylamino-5-chloro-benzophenone structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic validation of 2-methylamino-5-chlorobenzophenone (2-MACB) , a critical intermediate in the synthesis of benzodiazepines like Diazepam. It compares the target structure against its precursor (2-amino-5-chlorobenzophenone, ACBP ) and potential impurities to ensure process control and structural integrity.

A Comparative Technical Guide for Structural Confirmation

Executive Summary & Structural Context[1][2][3]

2-Methylamino-5-chlorobenzophenone (2-MACB) is the N-methylated derivative of 2-amino-5-chlorobenzophenone (ACBP) . Validating this structure is a critical quality gate in drug development, as it confirms the successful mono-methylation of the primary amine without over-alkylation (dimethylation) or O-alkylation.

This guide compares the spectroscopic signatures of the Product (2-MACB) against the Precursor (ACBP) to provide a definitive "Pass/Fail" criteria for structural validation.

FeaturePrecursor (ACBP)Target Product (2-MACB)Validation Goal
Formula


Confirm +14 Da mass shift (

)
Funct. Group Primary Amine (

)
Secondary Amine (

)
Confirm loss of one N-H; appearance of Methyl
Appearance Yellow Crystalline SolidYellow/Greenish NeedlesPhysical verification (MP: 94-95°C)

Validation Workflow

The following decision tree outlines the logical flow for validating the reaction product.

ValidationWorkflow Start Crude Reaction Product TLC Step 1: TLC/HPLC Screening (Ret. Time Shift) Start->TLC IR Step 2: FT-IR Analysis (N-H Band Count) TLC->IR Decision1 Single N-H Band? IR->Decision1 MS Step 3: Mass Spectrometry (m/z 245 Confirmation) Decision1->MS Yes Fail Reject: Unreacted ACBP or Over-methylated Decision1->Fail No (Double Band = NH2) NMR Step 4: 1H NMR (The Gold Standard) (Methyl Doublet Detection) MS->NMR Final Validated Structure: 2-MACB NMR->Final

Caption: Step-wise spectroscopic validation workflow ensuring differentiation from starting material.

Comparative Spectroscopic Analysis

A. Infrared Spectroscopy (FT-IR): The Quick Screen

Objective: Distinguish between Primary Amine (Precursor) and Secondary Amine (Product).

The most immediate indicator of reaction success is the change in the N-H stretching region.

  • Precursor (ACBP): Displays two distinct bands in the

    
     region (symmetric and asymmetric stretches of 
    
    
    
    ).
  • Product (2-MACB): Displays a single sharp band around

    
     (N-H stretch of secondary amine).
    

Critical Insight: Both compounds exhibit a carbonyl (


) stretch shifted to lower frequencies (

) due to strong intramolecular hydrogen bonding between the amine hydrogen and the carbonyl oxygen.
Functional GroupPrecursor (ACBP)Product (2-MACB)Status
N-H Stretch Doublet (

)
Singlet (

)
Differentiator
C=O Stretch


Non-diagnostic
B. Mass Spectrometry (MS): Molecular Weight Confirmation

Objective: Confirm the addition of the methyl group (


).
  • Ionization: Electron Impact (EI, 70 eV).

  • Isotope Pattern: Both compounds contain Chlorine, resulting in a characteristic 3:1 ratio for

    
     and 
    
    
    
    .

Fragmentation Logic:

  • Molecular Ion (

    
    ):  The product must show a base peak or significant ion at m/z 245 . The precursor appears at m/z 231 .
    
  • Key Fragments:

    • m/z 245: Molecular Ion (

      
      ).
      
    • m/z 244:

      
      , typical for amines.
      
    • m/z 77: Phenyl cation (

      
      ), confirming the benzophenone core.
      
    • m/z 105: Benzoyl cation (

      
      ).
      
C. Nuclear Magnetic Resonance ( H NMR): The Definitive Proof

Objective: Prove N-methylation and rule out N,N-dimethylation.

This is the most critical validation step. The appearance of a methyl signal coupled to an amine proton is the "fingerprint" of the target molecule.

Experimental Protocol:

  • Solvent:

    
     (Deuterated Chloroform).
    
  • Reference: TMS (

    
     0.00 ppm).
    

Comparative Data Table:

Proton EnvironmentPrecursor (ACBP)

(ppm)
Product (2-MACB)

(ppm)
Multiplicity & Causality
N-Methyl (

)
Absent 2.90 - 2.98 Doublet (

)
. The methyl protons couple with the adjacent N-H proton. Note: If

exchange is performed, this collapses to a Singlet.[1]
Amine (

)
~6.0 - 6.5 (Broad, 2H)~8.5 - 9.0 (Broad, 1H)Deshielded due to intramolecular H-bonding with the carbonyl.
Aromatic (C-6) ~7.2 - 7.5~7.3 - 7.5Doublet/Multiplet.
Aromatic (C-4) ~7.3~7.3Doublet of Doublets.
Aromatic (C-3) ~6.7~6.7Doublet (

to amine).

Interpretation of Impurities:

  • Unreacted Material: No signal at

    
    .
    
  • Dimethyl Impurity: A sharp Singlet at

    
     (typically upfield from the mono-methyl) and loss  of the N-H signal.
    

Experimental Protocol for Validation

Preparation of Analytical Sample
  • Isolation: Recrystallize the crude yellow solid from Ethanol (95%) to remove catalyst residues.

  • Drying: Dry under vacuum at 40°C for 4 hours.

  • Melting Point Check: Ensure the solid melts between 94.0 – 95.1°C . (Precursor ACBP melts higher,

    
    ).
    
NMR Acquisition Parameters
  • Concentration: Dissolve 10 mg of sample in 0.6 mL

    
    .
    
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Scans: 16 scans are sufficient due to high solubility.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve the methyl doublet.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13925, 2-(Methylamino)-5-chlorobenzophenone. Retrieved February 18, 2026 from [Link]

  • NIST Mass Spectrometry Data Center. Benzophenone, 2-amino-5-chloro- (Precursor Data). Retrieved February 18, 2026 from [Link]

  • Suthan, T. et al. (2011). Growth and characterization of organic material 2-methylamino-5-chlorobenzophenone single crystal. Spectrochimica Acta Part A. (Cited via ScienceDirect/Google Scholar snippets).

Sources

A Researcher's Guide to Selecting and Qualifying Certified Reference Materials for 2-methylamino-5-chloro-benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the accuracy of analytical measurements is paramount. This guide provides a comprehensive comparison of Certified Reference Materials (CRMs) for 2-methylamino-5-chloro-benzophenone (2-MCB), a critical intermediate and related compound in the synthesis of benzodiazepines like diazepam.[1][2][3] As researchers, scientists, and drug development professionals, our choice of reference material directly impacts the validity of our results. This document will navigate the selection process, offering a framework for in-house qualification and comparison of commercially available CRMs.

The Critical Role of 2-MCB CRMs in Pharmaceutical Analysis

2-methylamino-5-chloro-benzophenone is not only a key precursor but also a known metabolite and impurity in several benzodiazepine drug products.[1][4] Its accurate quantification is essential for:

  • Impurity Profiling: Ensuring the final drug product meets the stringent purity requirements set by regulatory bodies.

  • Stability Studies: Monitoring the degradation pathways of active pharmaceutical ingredients (APIs).

  • Pharmacokinetic Analysis: Studying the metabolic fate of drugs like diazepam.[1]

Given its significance, employing a well-characterized, high-purity CRM is non-negotiable. A CRM provides the metrological traceability required for confident analytical measurements.

Comparative Analysis of Commercially Available 2-MCB CRMs

Several reputable sources provide 2-MCB reference materials. While all serve as standards, they may differ in their level of certification and intended use. Primary standards from pharmacopoeias (USP, BP) are considered the highest authority, while secondary standards from commercial suppliers offer a traceable and cost-effective alternative for routine use.[5]

Below is a comparative table of offerings from prominent suppliers based on publicly available data.

Supplier Product Name/Synonym Grade Purity Specification Format CAS Number
USP Diazepam Related Compound AUSP Reference StandardAs per USP monographNeat Solid1022-13-5[6]
BP (via Sigma-Aldrich) 5-Chloro-2-(methylamino)benzophenoneBritish Pharmacopoeia (BP) Reference StandardAs per BP monographCrystalline Solid1022-13-5
LGC Standards 5-Chloro-2-(methylamino)benzophenoneImpurity/Metabolite>95% (HPLC)Neat Solid6021-21-2 (Note: CAS may vary for isomers/related compounds)[4]
Cayman Chemical 2-Methylamino-5-chlorobenzophenoneAnalytical Reference Standard≥98%Crystalline Solid1022-13-5[1]
Toronto Research Chemicals (TRC) 5-Chloro-2-MethylaminobenzophenoneHPLC Grade>95%Neat Solid1022-13-5[7]
Sigma-Aldrich 5-Chloro-2-(methylamino)benzophenoneAnalytical Standard99%Solid1022-13-5

Expert Insight: The choice between a primary (USP, BP) and a secondary standard depends on the application. For calibrating in-house secondary standards or in regulatory submissions, a primary standard is indispensable. For routine quality control and research, a well-characterized secondary standard from an accredited supplier like LGC or Cayman Chemical is often sufficient and more economical. The certificate of analysis (CoA) is the most critical document accompanying any CRM, providing detailed information on purity, identity, and assigned value.

A Practical Workflow for In-House CRM Qualification and Comparison

Upon receiving a new CRM, and especially when comparing lots or suppliers, a systematic qualification process is essential. This self-validating system ensures the material is suitable for its intended use.

CRM_Qualification_Workflow Start Receive CRM CoA_Review Review Certificate of Analysis (CoA) Start->CoA_Review Visual_Inspect Visual & Physical Inspection CoA_Review->Visual_Inspect Check for integrity, correct labeling Solubility Solubility Testing Visual_Inspect->Solubility Identity_Confirm Identity Confirmation (e.g., LC-MS) Solubility->Identity_Confirm Prepare stock solution Purity_Assay Purity Assay (e.g., HPLC-UV) Identity_Confirm->Purity_Assay Decision Acceptable for Use? Purity_Assay->Decision Accept Qualify for Intended Use Decision->Accept Yes Reject Reject Lot/ Contact Supplier Decision->Reject No Documentation Document All Results Accept->Documentation Reject->Documentation

Caption: Workflow for in-house qualification of a new 2-MCB CRM.

Step-by-Step Experimental Protocols
  • Rationale: HPLC with UV detection is the workhorse of pharmaceutical analysis for purity assessment. It separates the main component from any potential impurities, allowing for quantification based on peak area. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

  • Methodology:

    • Standard Preparation: Accurately weigh and dissolve the 2-MCB CRM in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of approximately 1.0 mg/mL.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 236 nm.[1]

      • Injection Volume: 5 µL.

    • Analysis: Inject the prepared standard. Integrate all peaks and calculate the purity by area percent (Area of main peak / Total area of all peaks) x 100.

    • Trustworthiness Check: The result should be compared against the purity value stated on the CoA. Any significant discrepancy (>0.5%) warrants further investigation.

  • Rationale: While HPLC-UV confirms purity, it does not definitively confirm identity. Mass spectrometry provides molecular weight information, which is a crucial identifier for the compound.

  • Methodology:

    • Sample Preparation: Dilute the stock solution from the HPLC protocol to approximately 10 µg/mL.

    • LC-MS Conditions:

      • Utilize the same LC conditions as in Protocol 1.

      • Divert the flow to a mass spectrometer post-UV detector.

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Mass Range: Scan from m/z 100 to 500.

    • Analysis: Confirm the presence of the protonated molecule [M+H]⁺ for 2-MCB. The expected exact mass for C₁₄H₁₂ClNO is 245.06. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical mass.

    • Trustworthiness Check: A matching retention time with the UV chromatogram and the correct mass-to-charge ratio provides high confidence in the identity of the material.

Decision Matrix for CRM Selection

The selection of the most appropriate CRM is a multi-factorial decision. The following logic diagram illustrates a typical decision-making process for a researcher.

CRM_Selection_Process Start Define Analytical Need Application Application Type? Start->Application Regulatory Regulatory Submission/ Primary Standard Calibration Application->Regulatory Critical Routine Routine QC/Research/ Method Development Application->Routine Non-critical Select_Primary Select Pharmacopoeial Standard (USP/BP) Regulatory->Select_Primary Select_Secondary Evaluate Secondary CRMs (LGC, Cayman, etc.) Routine->Select_Secondary Final_Choice Final CRM Selection Select_Primary->Final_Choice Compare_Specs Compare CoA: Purity, Uncertainty, Traceability Select_Secondary->Compare_Specs Budget Consider Budget and Availability Compare_Specs->Budget Budget->Final_Choice

Caption: Decision matrix for selecting the appropriate 2-MCB CRM.

Conclusion and Recommendations

The selection and proper qualification of a 2-methylamino-5-chloro-benzophenone CRM are foundational to ensuring the accuracy and reliability of analytical data in pharmaceutical settings.

  • For Highest Authority: When metrological traceability to the highest level is required, USP and BP reference standards are the unequivocal choice.

  • For Routine & Research Use: Reputable commercial suppliers such as Cayman Chemical , LGC Standards , and Sigma-Aldrich provide well-characterized CRMs that are ideal for routine analysis, method development, and research. Always prioritize suppliers that provide a comprehensive Certificate of Analysis from an accredited facility.

  • Verification is Key: Regardless of the source, in-house verification of identity and purity is a critical step that should never be omitted. The protocols outlined in this guide provide a robust framework for this qualification process.

By applying a systematic and scientifically sound approach to both selection and qualification, researchers can be confident in the reference materials that underpin their work, ultimately contributing to the development of safe and effective medicines.

References

  • Chlordiazepoxide Impurities | 58-25-3 Certified Reference Substance . Alfa Omega Pharma. [Link]

  • 2-methylamino-5-chloro benzophenone cas 1022-13-5 . Caming Pharmaceutical Ltd. [Link]

  • Chlordiazepoxide-impurities . Pharmaffiliates. [Link]

  • 2-Methylamino-5-chlorobenzophenone . Labchem Catalog. [Link]

  • Chlordiazepoxide Hydrochloride Working Standard (Secondary Reference Standard) . Veeprho. [Link]

  • Cerilliant® Certified Reference Materials (CRMs) . Cerilliant/MilliporeSigma. [Link]

  • 2-METHYLAMINO-5-CHLORO BENZOPHENONE CAS 1022-13-5 . Watsonnoke Scientific Limited. [Link]

Sources

Comparative study of diazepam and its primary metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Bioanalytical Chemists

Executive Summary: The "Pro-Drug" Paradigm

In drug development, Diazepam (DZP) is frequently mischaracterized solely as a parent compound. Pharmacologically, it functions as both an active agent and a precursor to a cascade of bioactive metabolites: Nordiazepam (ND), Temazepam (TMZ), and Oxazepam (OXZ).

For researchers, the challenge lies not in detecting a single analyte, but in modeling a complex multi-compartment system where metabolites often exhibit longer half-lives and distinct accumulation profiles than the parent drug. This guide provides a structural, pharmacokinetic, and analytical comparison to standardize research methodologies.

The Metabolic Landscape

Diazepam metabolism is primarily hepatic, involving N-demethylation and C3-hydroxylation. Understanding this pathway is critical for interpreting pharmacokinetic (PK) data, particularly in CYP2C19 poor metabolizers.

Pathway Visualization

The following diagram illustrates the biotransformation flow and the specific Cytochrome P450 enzymes responsible.

DiazepamMetabolism DZP Diazepam (Parent) ND Nordiazepam (Active Metabolite) DZP->ND N-demethylation (CYP2C19, CYP3A4) TMZ Temazepam (Active Metabolite) DZP->TMZ 3-hydroxylation (CYP3A4) OXZ Oxazepam (Active Metabolite) ND->OXZ 3-hydroxylation (CYP3A4) TMZ->OXZ N-demethylation (CYP2C19, CYP3A4) GLUC Glucuronide Conjugates (Inactive) TMZ->GLUC Glucuronidation (UGT) OXZ->GLUC Glucuronidation (UGT1A9, UGT2B15)

Figure 1: Metabolic biotransformation pathways of Diazepam. Note the convergence of Nordiazepam and Temazepam into Oxazepam before Phase II elimination.

Physicochemical & Pharmacokinetic Comparison

The clinical duration of action for these compounds often diverges from their elimination half-lives due to lipophilicity-driven redistribution.[1][2]

Comparative Data Matrix
ParameterDiazepam (Parent)NordiazepamTemazepamOxazepam
Molecular Weight 284.7 g/mol 270.7 g/mol 300.7 g/mol 286.7 g/mol
Lipophilicity (LogP) ~2.8 - 3.0 (High)~3.0 (High)~2.2 (Moderate)~1.7 (Low)
Elimination

20 – 50 h30 – 200 h8 – 20 h4 – 15 h
Protein Binding 98%97%96%85 - 90%
Bioaccumulation Risk HighVery HighModerateLow
Primary Clearance Hepatic (CYP-mediated)Hepatic (CYP-mediated)Hepatic (Conjugation)Hepatic (Conjugation)

Key Insight for Protocol Design:

  • Diazepam effects are terminated by redistribution (lipophilic tissue uptake), not elimination.[2]

  • Nordiazepam accumulates significantly upon chronic dosing, often confounding "steady-state" measurements in long-term animal studies.

  • Oxazepam is the preferred analyte for studying benzodiazepine effects in hepatic impairment models because it bypasses Phase I oxidative metabolism.

Pharmacodynamic Profile: Receptor Affinity

All four compounds function as Positive Allosteric Modulators (PAMs) at the GABA-A receptor (


 interface).[3] However, their binding affinities (Ki) differ, influencing potency.
CompoundKi (nM) [

]
Relative PotencyReceptor Subtype Selectivity
Diazepam 10 – 16 nMHighNon-selective (

)
Nordiazepam 10 – 20 nMHighNon-selective
Temazepam 40 – 60 nMModerateNon-selective
Oxazepam > 60 nMLow/ModerateNon-selective

Note: Lower Ki indicates higher affinity.[3] Values are approximate means derived from radioligand displacement assays using [3H]-Flunitrazepam [1][4].

Experimental Protocol: Simultaneous LC-MS/MS Quantification

Objective: To accurately quantify Diazepam and its three metabolites in plasma without converting glucuronides back to parent compounds (unless total drug is desired).

Methodological Principles
  • Separation: Due to structural similarity (differing only by methyl/hydroxyl groups), chromatographic resolution is critical to prevent "crosstalk" in the mass spectrometer source.

  • Ionization: Positive Mode ESI (Electrospray Ionization).[4][5]

  • Internal Standards (IS): Deuterated analogs (Diazepam-d5, Oxazepam-d5) are mandatory to correct for matrix effects.

Workflow Diagram

LCMS_Workflow Sample Plasma Sample (100 µL) IS_Add Add Internal Standard (Diazepam-d5, Oxazepam-d5) Sample->IS_Add Precip Protein Precipitation (Acetonitrile, 300 µL) IS_Add->Precip Centrifuge Centrifuge (10,000 x g, 10 min) Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilution (1:1) with Mobile Phase A Supernatant->Dilute Inject LC-MS/MS Injection Dilute->Inject

Figure 2: Protein precipitation workflow for high-throughput bioanalysis.

Step-by-Step Protocol
  • Preparation:

    • Spike 100 µL plasma with 20 µL Internal Standard mix (100 ng/mL).

    • Add 300 µL ice-cold Acetonitrile to precipitate proteins. Vortex for 30s.

  • Extraction:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer 200 µL supernatant to a clean vial.

    • Crucial Step: Dilute 1:1 with Mobile Phase A (Water + 0.1% Formic Acid) to improve peak shape for early eluters (Oxazepam).

  • Chromatography (LC Conditions):

    • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50x2.1mm).

    • Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 4 minutes.

  • Mass Spectrometry (MRM Transitions):

    • Diazepam: 285.1

      
       193.1 (Quant), 154.0 (Qual).
      
    • Nordiazepam: 271.1

      
       140.0 (Quant), 165.0 (Qual).
      
    • Temazepam: 301.1

      
       255.1 (Quant), 177.0 (Qual).
      
    • Oxazepam: 287.1

      
       241.1 (Quant), 104.0 (Qual).
      

Metabolic Stability Assay (Microsomal)

Objective: To determine intrinsic clearance (


) and identify phenotype differences (e.g., CYP2C19 poor metabolizers).
  • Incubation System:

    • Liver Microsomes (Human/Rat) at 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate: Diazepam (1 µM final concentration).

  • Initiation:

    • Pre-incubate at 37°C for 5 min.

    • Initiate with NADPH-generating system (1 mM NADPH final).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Quench with ice-cold Acetonitrile containing IS.

  • Data Analysis:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      

References

  • Binding Affinities of Benzodiazepine Site Ligands. ResearchGate. Available at: [Link]

  • Diazepam Metabolism and Pharmacogenetics. PharmGKB/Eugenomic. Available at: [Link]

  • Pharmacokinetics of Diazepam and Its Metabolites. PubMed/PMC. Available at: [Link]

  • Different Benzodiazepines Bind with Distinct Binding Modes. ACS Chemical Neuroscience. Available at: [Link]

  • Simultaneous Determination of Diazepam and Metabolites by LC-MS/MS. Springer Nature Experiments. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for 2-Methylamino-5-Chloro-Benzophenone (MCB) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. 2-methylamino-5-chloro-benzophenone (MCB) is a critical starting material and a potential impurity in the synthesis of widely used benzodiazepines, such as diazepam.[1] Its accurate measurement is not merely an analytical task but a prerequisite for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for the quantification of MCB. Moving beyond a simple listing of steps, we will explore the causality behind experimental choices, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3] The objective is to equip you with the expertise to select, develop, and validate an analytical method that is truly "suitable for its intended purpose."[4]

The Regulatory Bedrock: Understanding Method Validation

Before comparing instruments and techniques, it is crucial to understand the principles of validation. The ICH Q2(R1) and the recently updated Q2(R2) guidelines provide a harmonized framework for what constitutes a validated analytical procedure.[2][5][6] The goal is to establish, through documented evidence, that the method's performance characteristics are suitable for the analytical problem at hand.

The core parameters of a quantitative analytical method validation, as stipulated by these guidelines, are illustrated below. Each parameter represents a question we must answer about the method's performance.

Validation_Parameters cluster_0 Core Validation Characteristics (ICH Q2) Accuracy Accuracy (Closeness to true value) Precision Precision (Agreement between measurements) Specificity Specificity (Ability to assess analyte unequivocally) Linearity Linearity (Proportionality of signal to concentration) Range Range (Concentration interval for accuracy, precision, and linearity) QuantitationLimit LOQ (Lowest amount quantified with suitable precision & accuracy) DetectionLimit LOD (Lowest amount detected) Robustness Robustness (Capacity to remain unaffected by small, deliberate variations) Validation Method Validation Validation->Accuracy Validation->Precision Validation->Specificity Validation->Linearity Validation->Range Validation->QuantitationLimit Validation->DetectionLimit Validation->Robustness Method_Selection_Logic Start Define Analytical Goal QC_Lab Routine QC Assay / Purity? Start->QC_Lab Matrix Complex Matrix? (e.g., Plasma, Urine) Sensitivity Trace Level Quant? (<10 ng/mL) Matrix->Sensitivity No LCMSMS Use LC-MS/MS (High Specificity & Sensitivity) Matrix->LCMSMS Yes Sensitivity->LCMSMS Yes GCMS Consider GC-MS (If analyte is volatile and thermally stable) Sensitivity->GCMS No QC_Lab->Matrix No HPLC Use HPLC-UV (Robust & Reliable for QC) QC_Lab->HPLC Yes

Sources

2-amino-5-chlorobenzophenone versus 2-amino-5-nitrobenzophenone in drug synthesis

[1]

Executive Summary: The Divergence of Potency and Versatility

In the landscape of benzodiazepine synthesis, the choice between the 5-chloro and 5-nitro substituted benzophenones is not merely a structural decision but a strategic one that dictates synthetic conditions, yield efficiency, and the pharmacological profile of the final API (Active Pharmaceutical Ingredient).

  • 2-amino-5-chlorobenzophenone (ACB): The "Workhorse." It balances moderate reactivity with high stability, serving as the precursor for Diazepam , Chlordiazepoxide , and Lorazepam . It offers milder reaction conditions due to the intermediate electron-withdrawing nature of chlorine.

  • 2-amino-5-nitrobenzophenone (ANB): The "Potency Enhancer." It is the precursor for Nitrazepam , Clonazepam , and Flunitrazepam . The strong electron-withdrawing nitro group significantly alters the synthetic workflow, requiring more vigorous conditions but ultimately yielding drugs with higher receptor binding affinity.

Chemical & Electronic Profile

The fundamental difference lies in the electronic influence of the substituent at the 5-position (which becomes the 7-position in the final benzodiazepine core). This dictates the nucleophilicity of the amine during the initial synthesis steps.

Feature2-amino-5-chlorobenzophenone (ACB)2-amino-5-nitrobenzophenone (ANB)
CAS Number 719-59-51775-95-7
Molecular Weight 231.68 g/mol 242.23 g/mol
Substituent Effect Weakly Deactivating (Inductive -I > Resonance +R)Strongly Deactivating (Inductive -I & Resonance -R)
Amine Nucleophilicity Moderate. Reacts readily with acyl chlorides at mild temps.Low. Lone pair availability is reduced by the nitro group; requires heat/catalysis.
Final Drug Potency Moderate to High (e.g., Diazepam)Very High (e.g., Clonazepam)
Primary End-Products Diazepam, Temazepam, OxazepamNitrazepam, Clonazepam, Nimetazepam

Synthetic Performance & Causality

The Nucleophilicity Bottleneck

The critical step in synthesizing the benzodiazepine core is the Haloacetylation of the primary amine.

  • With ACB (Chloro): The chlorine atom exerts a mild inductive withdrawal. The amine remains sufficiently nucleophilic to attack the carbonyl carbon of chloroacetyl chloride at room temperature or even roughly

    
    .
    
  • With ANB (Nitro): The nitro group acts as a powerful electron sink. Through resonance, it delocalizes the lone pair of the amine nitrogen into the benzene ring. Consequently, the amine is sluggish. To force the reaction, the system requires reflux conditions (toluene/benzene) and often extended reaction times.

Comparative Workflow Diagram

The following diagram illustrates the parallel synthetic pathways and the "Energy Barrier" difference caused by the electronic effects.

Gcluster_0Precursor Selectioncluster_1Step 1: Haloacetylation (The Bottleneck)cluster_2Step 2: Ring Closure (Cyclization)ACB2-amino-5-chlorobenzophenone(Moderate Nucleophile)Rxn_ClReaction w/ Chloroacetyl ChlorideTemp: 10-25°C (Mild)Time: 3-4 HoursACB->Rxn_ClFast KineticsANB2-amino-5-nitrobenzophenone(Weak Nucleophile)Rxn_NO2Reaction w/ Chloroacetyl ChlorideTemp: 110°C (Reflux)Time: 6+ HoursANB->Rxn_NO2Slow Kinetics(Requires Heat)HexamineHexamine / NH3 Treatment(Delépine-like Reaction)Rxn_Cl->HexamineIntermediate ARxn_NO2->HexamineIntermediate BBenzodiazepine1,4-Benzodiazepine CoreHexamine->Benzodiazepine

Caption: Synthetic divergence driven by electronic substituent effects. Note the harsher conditions required for the Nitro pathway.

Experimental Protocols

Protocol A: Synthesis of Diazepam Precursor (Using ACB)

Objective: Formation of 2-(2-chloroacetamido)-5-chlorobenzophenone. Validates: Moderate nucleophilicity allowing mild conditions.

  • Preparation: Dissolve 2.31 g (10 mmol) of 2-amino-5-chlorobenzophenone in 20 mL of toluene .

  • Cooling: Cool the reaction vessel to 5–10°C using an ice bath.

  • Acylation: Add a solution of chloroacetyl chloride (1.2 eq) in toluene dropwise over 30 minutes.

    • Observation: HCl gas evolution will be steady but controlled.

  • Reaction: Remove ice bath and stir at Room Temperature for 3–4 hours.

  • Monitoring: TLC (Hexane:Ethyl Acetate 3:1) will show consumption of the amine.

  • Workup: Wash with saturated NaHCO3, dry organic layer over MgSO4, and evaporate.

  • Result: Yields ~85-90% of the chloroacetamido intermediate as a pale yellow solid.

Protocol B: Synthesis of Nitrazepam Precursor (Using ANB)

Objective: Formation of 2-(2-chloroacetamido)-5-nitrobenzophenone.[2] Validates: Reduced nucleophilicity requiring thermal activation.

  • Preparation: Dissolve 2.42 g (10 mmol) of 2-amino-5-nitrobenzophenone in 30 mL of dry Toluene .

  • Acylation: Add chloroacetyl chloride (1.5 eq) .

    • Note: Unlike the chloro analog, no immediate reaction is observed at RT.

  • Thermal Activation: Heat the mixture to Reflux (110°C) .

  • Reaction: Maintain reflux for 6–8 hours .

    • Critical Control Point: Ensure moisture exclusion; the acyl chloride is prone to hydrolysis at high temps if wet.

  • Crystallization: Cool the mixture to room temperature. The product often crystallizes directly from the toluene solution due to lower solubility of the nitro-amide.

  • Workup: Filter the precipitate and wash with cold toluene.

  • Result: Yields ~75-80% of the nitro-intermediate.[2]

Pharmacological Implications (SAR)

The choice of precursor dictates the 7-position substituent on the final benzodiazepine ring.[1] This is the single most critical position for modulating GABA-A receptor affinity.

  • 7-Chloro (from ACB): Provides the "standard" lipophilicity and electronic distribution required for binding.

  • 7-Nitro (from ANB): The nitro group is a stronger electron-withdrawing group (EWG) than chlorine.

    • Mechanism: The strong EWG pulls electron density away from the aromatic ring A. This increases the acidity of the proton at the N1 position (if un-alkylated) and alters the dipole moment of the imine (C=N) bond.

    • Result: Enhanced hydrogen bonding interaction with the receptor pocket (specifically the

      
      -subunit histidine residue). Consequently, nitro-benzodiazepines (Nitrazepam, Clonazepam) are generally more potent  on a milligram basis than their chloro-counterparts (Diazepam).
      
SAR Interaction Logic

SARSubstituent7-Position Substituent(from Precursor 5-Pos)ElectronicElectronic Effect(Hammett Sigma)Substituent->ElectronicDeterminesBindingReceptor Affinity(GABA-A)Electronic->BindingModulates Dipole& H-BondingClChlorine (ACB)Moderate EWGCl->SubstituentCl->BindingStandard PotencyNO2Nitro (ANB)Strong EWGNO2->SubstituentNO2->BindingHigher Potency

Caption: Structure-Activity Relationship showing why ANB leads to higher potency drugs.

Conclusion

For drug development professionals, the selection between 2-amino-5-chlorobenzophenone and 2-amino-5-nitrobenzophenone is a trade-off between synthetic ease and pharmacological potency.[1]

  • Choose ACB for accessible, high-yield synthesis of broad-spectrum anxiolytics where extreme potency is not the primary goal.

  • Choose ANB when developing high-potency anticonvulsants or hypnotics, accepting the requirement for more rigorous thermal processing during the acylation phase.

References

  • ResearchGate. (2025). Synthesis of diazepam: Reaction between 2-amino-5-chlorobenzophenone and glycine ethyl ester. Retrieved from [Link]

  • Erowid. (n.d.). Synthesis of Nitrazepam from 2-amino-5-nitrobenzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). Method of synthesis of drug nitrazepam - RU2136285C1.

A Comparative Structural Guide to 2-methylamino-5-chloro-benzophenone and its Imine Derivative: Key Intermediates in Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural comparison between 2-methylamino-5-chloro-benzophenone and its corresponding imine derivative. As crucial precursors and intermediates in the synthesis of widely used benzodiazepine drugs like diazepam, a thorough understanding of their molecular architecture is paramount for researchers, scientists, and professionals in drug development and process chemistry.[1][2] We will dissect their structural nuances, supported by experimental data from crystallographic and spectroscopic studies, and provide a validated protocol for the synthesis of the imine derivative.

The Precursor: Structural Deep Dive into 2-methylamino-5-chloro-benzophenone

2-methylamino-5-chloro-benzophenone (let's call it MCBP ) is the foundational molecule in this comparison. Its solid-state structure has been meticulously elucidated by X-ray crystallography, revealing key conformational features that govern its reactivity.[3]

The most defining characteristic of MCBP is the presence of a strong intramolecular hydrogen bond between the hydrogen atom of the methylamino group (N-H) and the oxygen atom of the carbonyl group (C=O).[3] This interaction creates a stable six-membered ring-like structure, which significantly influences the molecule's overall conformation. The N···O separation is reported to be 2.674(3) Å, a clear indication of a robust hydrogen bond.[3]

This intramolecular lock imposes a significant twist on the molecule. The two phenyl rings are not coplanar; instead, they are inclined to each other by a dihedral angle of 54.39(8)°.[3] This steric twist is a direct consequence of the molecule arranging itself to accommodate the hydrogen bond while minimizing steric hindrance between the aromatic systems.

cluster_MCBP 2-methylamino-5-chloro-benzophenone (MCBP) cluster_Imine Imine Derivative MCBP_structure Imine_structure MCBP_structure->Imine_structure C=O to C=N Transformation

Figure 1: Key structural transformation from the benzophenone to its imine.

The Intermediate: Characterizing the Imine Derivative

The imine derivative, 2-(methylamino)-5-chlorobenzophenone imine, is formed by replacing the carbonyl oxygen of MCBP with a nitrogen atom. This compound has been identified as a novel product in the base-catalyzed hydrolysis of diazepam.[4] While detailed single-crystal X-ray data is not as readily available, its structure can be confidently assigned and analyzed using various spectroscopic techniques.[4]

The fundamental structural change is the conversion of the C=O ketone functional group to a C=N imine functional group. This transformation has several critical consequences:

  • Bonding: The C=N double bond in an imine is generally less polar and longer than the C=O double bond in a ketone.

  • Geometry: The geometry around the imine nitrogen is trigonal planar.

  • Hydrogen Bonding: The imine nitrogen is a weaker hydrogen bond acceptor compared to the carbonyl oxygen. Consequently, the strong intramolecular hydrogen bond that defines the conformation of MCBP is absent in the imine derivative. This allows for greater conformational flexibility and a likely change in the dihedral angle between the phenyl rings.

Spectroscopic analysis provides clear evidence for the imine's formation. In ¹³C NMR spectroscopy, the characteristic signal for a ketone carbonyl carbon (typically >190 ppm) is replaced by a signal for the imine carbon (C=N) in the range of 155-170 ppm.[5]

Head-to-Head: A Tabulated Structural Comparison

The most effective way to appreciate the differences is a direct comparison of their key structural and spectroscopic parameters.

Feature2-methylamino-5-chloro-benzophenone (MCBP)Imine DerivativeCausality of Difference
Key Functional Group Carbonyl (C=O)Imine (C=N)Direct chemical transformation.
Intramolecular H-Bond Present and strong (N-H···O=C)[3]AbsentThe imine nitrogen is a significantly weaker H-bond acceptor than the carbonyl oxygen.
Phenyl Ring Dihedral 54.39(8)°[3]Expected to be different due to lack of H-bond constraint.The absence of the rigidifying intramolecular H-bond allows for freer rotation around the C-C single bonds.
¹³C NMR Key Signal ~196 ppm (C=O Carbon)~160 ppm (C=N Carbon)[5]The carbon in a C=N bond is more shielded (less deshielded) than in a C=O bond.
IR Spectroscopy Strong C=O stretch (~1680 cm⁻¹)C=N stretch (~1620-1640 cm⁻¹)The C=N bond has a lower stretching frequency than the C=O bond due to differences in bond strength and reduced mass.

Experimental Workflow: Synthesis of the Imine Derivative

The synthesis of benzophenone imines typically involves the condensation of the parent benzophenone with an amine, driven by the removal of water.[5] This protocol is a robust, self-validating system as the progress can be monitored by observing water collection and the final product can be verified using standard spectroscopic methods.

Protocol: Synthesis of 2-(methylamino)-5-chlorobenzophenone imine
  • Objective: To synthesize the imine derivative from MCBP via acid-catalyzed condensation with an ammonia source.

  • Rationale: The reaction is an equilibrium process. To drive it towards the product (the imine), the water by-product must be removed from the reaction mixture as it forms. A Dean-Stark apparatus is the standard and most efficient method for this azeotropic removal. An acid catalyst is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Step-by-Step Methodology:

  • Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Reagent Charging: To the flask, add 2-methylamino-5-chloro-benzophenone (MCBP) (10.0 g, 40.7 mmol), ammonium acetate (9.4 g, 122.1 mmol, 3.0 equivalents) as the ammonia source, and a catalytic amount of p-toluenesulfonic acid monohydrate (0.39 g, 2.0 mmol, 0.05 equivalents).

  • Solvent Addition: Add 150 mL of toluene to the flask. Toluene serves as the solvent and forms an azeotrope with water, facilitating its removal.

  • Reaction Execution: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene will overflow and return to the reaction flask.

  • Monitoring: Continue the reflux for 4-6 hours, or until no more water collects in the trap. The theoretical amount of water to be collected is approximately 0.73 mL.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to remove the acid catalyst, and then with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the pure imine derivative.

G start Start: Assemble Reactor (Flask, Dean-Stark, Condenser) charge Charge Reagents: - MCBP - Ammonium Acetate - p-TSA - Toluene start->charge reflux Heat to Reflux (Toluene Azeotrope) charge->reflux monitor Monitor H₂O Collection in Dean-Stark Trap reflux->monitor monitor->reflux Continue if H₂O is collecting complete Reaction Complete (No more H₂O forms) monitor->complete cool Cool to Room Temperature complete->cool wash Aqueous Work-up: 1. NaHCO₃ wash 2. Brine wash cool->wash dry Dry Organic Layer (Na₂SO₄) & Filter wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purify by Recrystallization evaporate->purify end_node End: Pure Imine Product purify->end_node

Figure 2: Experimental workflow for the synthesis of the imine derivative.

Conclusion

The structural transition from 2-methylamino-5-chloro-benzophenone to its imine derivative represents a fundamental shift in molecular architecture and chemical properties. The defining feature of the parent ketone, a strong intramolecular hydrogen bond, is eliminated upon conversion to the imine. This results in significant changes to the molecule's conformation, particularly the relative orientation of the phenyl rings, and produces distinct spectroscopic signatures. For scientists engaged in the synthesis of benzodiazepines and related heterocyclic systems, appreciating these structural distinctions is crucial for understanding reaction mechanisms, predicting reactivity, and controlling the formation of these vital pharmaceutical intermediates.

References

  • ResearchGate. (2019). Computational investigations of the binding mechanism of novel benzophenone imine inhibitors for the treatment of breast cancer. Available at: [Link]

  • Chemistry Steps. (2025). Synthesis of Diazepam. Available at: [Link]

  • Repository@USM. (n.d.). Publication: Computational Design And Investigation Of New Benzophenones And Benzophenone Imines Inhibitors For Breast Cancer. Available at: [Link]

  • Google Patents. (n.d.). CN106431954A - Synthesis method of diazepam drug intermediate 2-chloracetamido-5-chlorobenzophenone.
  • designer-drug.com. (n.d.). Diazepam (Valium) Synthesis. Available at: [Link]

  • ResearchGate. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Available at: [Link]

  • American Chemical Society. (n.d.). New synthesis of diazepam. Available at: [Link]

  • PubMed. (1996). 2-(methylamino)-5-chlorobenzophenone imine: a novel product formed in base-catalyzed hydrolysis of diazepam. Available at: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2015). Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines. Available at: [Link]

  • ResearchGate. (1997). 2-Methylamino-5-chlorobenzophenone. Available at: [Link]

  • PubMed. (2023). Computational modeling of imines based anti-oxidant and anti-esterases compounds: Synthesis, single crystal and In-vitro assessment. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K. Available at: [Link]

  • LookChem. (n.d.). Cas 1022-13-5,5-Chloro-2-(methylamino)benzophenone. Available at: [Link]

  • ChemSynthesis. (2025). (2-amino-5-chlorophenyl)(phenyl)methanone. Available at: [Link]

  • Google Patents. (n.d.). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.
  • ChemRxiv. (2023). Substituted benzophenone imines for COF synthesis via formal transimination. Available at: [Link]

  • Google Patents. (n.d.). CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.
  • Bangladesh Journals Online. (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. Available at: [Link]

  • MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Available at: [Link]

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Technical Guide: Identity Confirmation of 2-Methylamino-5-chlorobenzophenone (2-MACB) in Seized Drug Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-methylamino-5-chlorobenzophenone (2-MACB; CAS 1022-13-5) is a critical forensic marker often encountered in seized drug samples.[1][2] Historically known as a primary precursor and degradation product of Diazepam , its presence in seized tablets has surged recently, particularly in counterfeit "Etizolam" or "Valium" tablets (e.g., yellow tablets marked "5617").

Distinguishing 2-MACB from its non-methylated analog, 2-amino-5-chlorobenzophenone (ACB) , is vital for determining the synthetic route of illicit benzodiazepines and establishing the provenance of seized materials. This guide provides a self-validating analytical framework to confirm the identity of 2-MACB, comparing Gas Chromatography-Mass Spectrometry (GC-MS) as the workhorse method against Nuclear Magnetic Resonance (NMR) for structural elucidation.

Chemical Profile & Target Analytes[2][3][4][5][6]

Property2-MACB (Target) ACB (Interference/Precursor)
IUPAC Name [5-chloro-2-(methylamino)phenyl]-phenylmethanone(2-amino-5-chlorophenyl)-phenylmethanone
CAS Number 1022-13-5719-59-5
Molecular Weight 245.70 g/mol 231.68 g/mol
Key Structural Feature N-Methyl group (Secondary amine)Primary amine (-NH2)
Forensic Significance Diazepam precursor/degradation; Fake EtizolamChlordiazepoxide/Lorazepam precursor
Appearance Yellow crystalline solidYellow crystalline solid

Analytical Strategy & Workflow

The following workflow outlines the logical progression from sample seizure to definitive confirmation.

AnalyticalWorkflow Sample Seized Sample (Tablet/Powder) Extract Extraction (MeOH or CH2Cl2) Sample->Extract Screen Screening (TLC / Color Test) Extract->Screen GCMS GC-MS (EI) Primary Confirmation Screen->GCMS Positive Screen NMR NMR (1H) Structural Definitive GCMS->NMR Ambiguous Isomer Result Confirmed Identity: 2-MACB GCMS->Result Match m/z 245, 244 NMR->Result N-Methyl Singlet

Figure 1: Recommended forensic workflow for the identification of benzophenone derivatives.

Method 1: GC-MS (The Gold Standard)

Gas Chromatography-Mass Spectrometry (Electron Ionization) is the most robust method for routine differentiation of 2-MACB from ACB due to distinct molecular ion peaks.

Experimental Protocol
  • Sample Preparation:

    • Pulverize tablet or weigh 5 mg of powder.

    • Extract with 1 mL Methanol (HPLC grade).

    • Vortex for 30 seconds; Centrifuge at 10,000 rpm for 2 minutes.

    • Transfer supernatant to a GC vial. (Dilute 1:10 if signal is too high).

  • GC Parameters:

    • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Inlet: Splitless mode, 280°C.

    • Oven Program: 100°C (hold 1 min) → 20°C/min → 300°C (hold 10 min).

  • MS Parameters:

    • Source: Electron Ionization (EI) at 70 eV.[2]

    • Scan Range: m/z 40–450.

    • Source Temp: 230°C; Quad Temp: 150°C.

Data Interpretation: 2-MACB vs. ACB

The critical differentiator is the molecular ion ([M]+) and the fragmentation stability of the N-methyl group.

Feature2-MACB (Target) ACB (Alternative) Differentiation Logic
Retention Index (RI) ~2100 - 2115 (DB-5)~2050 - 2080 (DB-5)2-MACB elutes slightly later due to methyl group lipophilicity.
Molecular Ion [M]+ m/z 245 (High Abundance)m/z 231 (Base Peak)Primary Differentiator.
Base Peak (100%) m/z 245 or 244 m/z 231 2-MACB often shows [M-1]+ (244) nearly as intense as [M]+.
Key Fragments m/z 244 ([M-H]+)m/z 77 (Phenyl)m/z 105 (Benzoyl)m/z 196 (Loss of Cl)m/z 77 (Phenyl)The [M-H]+ (244) is highly characteristic of the N-methyl amine stabilizing the radical.

Analyst Note: In 2-MACB, the loss of a hydrogen atom (m/z 244) is extremely favorable, forming a stable imine-like radical cation. This intense [M-1] peak is a hallmark of the N-methylamino structure that is absent in the primary amine ACB.

Method 2: Nuclear Magnetic Resonance (NMR)

When reference standards are unavailable or absolute structural proof is required (e.g., new legal analogue defense), 1H-NMR is the definitive technique.

Experimental Protocol
  • Solvent: Dissolve ~5-10 mg of sample in Deuterated Chloroform (CDCl3) or Methanol-d4 (CD3OD) .

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Acquisition: 16-64 scans, 298 K.

Spectral Signature
  • 2-MACB (Target):

    • N-Methyl Group: A sharp singlet (or doublet if coupling to NH is visible) in the aliphatic region, typically δ 2.90 – 3.05 ppm .

    • Amine Proton (NH): Broad singlet, often exchangeable (disappears with D2O shake).

  • ACB (Alternative):

    • No signal in the 2.5–3.5 ppm range (lacks methyl group).

    • Amine Protons (NH2): Broad singlet integrating for 2 protons, typically δ 6.0–6.5 ppm (solvent dependent).

Context: The Diazepam Connection

Understanding why 2-MACB is present is as important as identifying it. It serves as both the "parent" (precursor) and the "child" (degradation product) of Diazepam.

DiazepamPathway MACB 2-MACB (Precursor / Degradant) Inter Intermediate (N-Haloacetyl derivative) MACB->Inter + Chloroacetyl chloride Diazepam Diazepam (Active Drug) Inter->Diazepam + Hexamethylenetetramine / NH3 Diazepam->MACB Degradation Acid Acid Hydrolysis (Stomach/Environment) Acid->Diazepam Synth Cyclization Synthesis

Figure 2: The dual role of 2-MACB in the synthesis and degradation of Diazepam.

Forensic Insight:

  • Precursor Scenario: If found with traces of chloroacetyl chloride or in high purity powder, it indicates clandestine synthesis efforts.

  • Degradation Scenario: If found in trace amounts relative to Diazepam in an old or poorly stored tablet, it is a degradation product (Acid hydrolysis cleaves the diazepine ring back to the benzophenone).

  • "Fake" Tablets: In the specific case of "5617" yellow tablets, 2-MACB is often added intentionally or is a remnant of crude synthesis used to mimic the appearance/taste of genuine benzodiazepines, or as a marker in illicit supply chains.

References

  • Downey, C., et al. (2021).[2] An unusual detection of 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene and 2-methylamino-5-chlorobenzophenone in illicit yellow etizolam tablets marked "5617" seized in the Republic of Ireland. Drug Testing and Analysis.

  • Cayman Chemical. (2022). 2-Methylamino-5-chlorobenzophenone Product Insert & Spectral Data.

  • NIST Mass Spectrometry Data Center. (2025).[3] Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- Mass Spectrum.

  • BenchChem. (2025). Detecting Trace Levels of 2-Amino-5-chlorobenzophenone: A Comparative Guide.

  • Sigma-Aldrich. (2025).[3] 5-Chloro-2-(methylamino)benzophenone Analytical Standard.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Methylamino-5-chloro-benzophenone in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Benzodiazepine Intermediate

2-methylamino-5-chloro-benzophenone (MCBP) is a chemical compound of significant interest within the pharmaceutical industry. It serves as a critical intermediate in the synthesis of widely used benzodiazepine drugs such as diazepam and medazepam.[1] Furthermore, MCBP is a known degradation product and metabolite of diazepam.[2][3] Its presence, therefore, can be indicative of the stability of the final drug product or a key marker in pharmacokinetic studies. In some instances, it has even been identified in illicit or counterfeit tablet formulations, highlighting its importance in forensic analysis.[4]

Given its multiple roles as a synthetic precursor, impurity, and metabolite, the accurate and precise quantification of MCBP in both active pharmaceutical ingredients (APIs) and finished drug products is paramount. A robust analytical method ensures product quality, stability, and safety, meeting stringent regulatory requirements.

This guide provides a comparative analysis of the primary analytical techniques for the quantitative determination of MCBP. We will explore the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, offering field-proven insights into their respective advantages and limitations. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish or optimize methods for the quantification of this critical compound.

Comparative Analysis of Core Analytical Methodologies

The selection of an analytical technique is a critical decision driven by factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. While several methods can be employed for MCBP quantification, they differ significantly in their performance and applicability.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase mode (RP-HPLC), stands as the preeminent technique for the analysis of pharmaceutical compounds like MCBP. Its high resolving power allows for the separation of the analyte from a complex matrix, including other impurities, degradation products, and excipients.

  • Expertise & Causality: The choice of a C18 column is standard for non-polar to moderately polar compounds like MCBP.[5] The phenyl rings and ketone group in MCBP interact well with the C18 stationary phase. A mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer provides the necessary polarity gradient to elute the compound with a sharp, symmetrical peak shape. UV detection is highly effective due to the strong chromophoric nature of the benzophenone structure. A detection wavelength between 230-240 nm is typically optimal, aligning with the reported λmax of 236 nm for MCBP.[2][5]

  • Advantages:

    • High Specificity: Unmatched ability to separate MCBP from structurally similar compounds.

    • High Sensitivity and Accuracy: Can achieve low limits of detection (LOD) and quantification (LOQ).

    • Versatility: Applicable to both bulk drug and various dosage forms.

    • Regulatory Acceptance: Widely accepted by regulatory bodies for quality control and stability testing.

  • Limitations:

    • Higher Cost: Instrumentation and solvent consumption can be more expensive than spectrophotometry.

    • Complexity: Requires more extensive method development and skilled operators.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. While MCBP has a relatively high melting point (93-95 °C), it is amenable to GC analysis, often with derivatization.[6]

  • Expertise & Causality: Direct injection of MCBP is possible, but its polarity (due to the amine and ketone groups) can lead to peak tailing and poor chromatographic performance. To counteract this, derivatization is often employed. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[7] This process replaces the active hydrogen on the methylamino group with a non-polar trimethylsilyl (TMS) group, increasing the compound's volatility and thermal stability, resulting in sharper peaks and improved sensitivity. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is well-suited for separating the derivatized analyte.[7]

  • Advantages:

    • Excellent Resolution: Capillary GC columns provide very high separation efficiency.

    • High Sensitivity: Especially when coupled with a mass spectrometer (GC-MS), offering extremely low detection limits.

    • Definitive Identification: GC-MS provides structural information, confirming the identity of the analyte.[8]

  • Limitations:

    • Thermal Stability Requirement: Not suitable for thermally labile compounds.

    • Derivatization: The need for derivatization adds an extra step to sample preparation, which can introduce variability.

    • Matrix Interference: Non-volatile components of a pharmaceutical formulation (e.g., salts, excipients) can contaminate the injector and column.

UV-Visible Spectrophotometry

This technique measures the absorption of light by the analyte in a solution. It is a simple, rapid, and cost-effective method but lacks the specificity of chromatographic techniques.

  • Expertise & Causality: MCBP possesses a strong UV chromophore, making it an excellent candidate for UV-Vis analysis. A simple procedure involves dissolving the sample in a suitable solvent (e.g., a methanol/water mixture) and measuring the absorbance at its wavelength of maximum absorption (λmax), which is reported to be 236 nm.[2][9] The concentration is then determined by comparing the absorbance to a standard curve prepared with known concentrations of a reference standard.

  • Advantages:

    • Simplicity and Speed: Minimal sample preparation and rapid analysis time.

    • Low Cost: Instrumentation is inexpensive and readily available.

    • Robustness: The method is generally rugged and easy to perform.

  • Limitations:

    • Low Specificity: This is the most significant drawback. Any substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results.[10] It cannot distinguish MCBP from other benzophenones or related impurities.

    • Lower Sensitivity: Compared to HPLC and GC-MS, the sensitivity is generally lower.

Data-Driven Performance Comparison

The following table summarizes the expected performance characteristics of the discussed analytical methods for MCBP determination. The values are illustrative, based on typical performance for related compounds as documented in scientific literature.[5][10]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC-MS) UV-Visible Spectrophotometry Typical ICH Acceptance Criteria
Specificity High (excellent separation from impurities)Very High (separation + mass fragmentation)Low (potential for high interference)Method must be specific for the analyte.
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.995≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%95.0 - 105.0%80 - 120% (depends on concentration)
Precision (% RSD) ≤ 1.0%≤ 1.5% (with derivatization)≤ 2.0%≤ 2%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)Method-dependent
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)Method-dependent
Application Routine QC, stability studies, impurity profilingTrace level analysis, forensic identificationHigh-concentration screening, preliminary assays-

Experimental Protocols & Workflows

Workflow for Analytical Method Selection

The choice of method depends on the analytical goal. The following diagram illustrates a logical decision-making process.

G start Define Analytical Goal for MCBP q_purpose Is the goal for QC/Stability/Impurity Profiling? start->q_purpose q_trace Is trace level analysis or definitive ID required? q_purpose->q_trace No use_hplc Use HPLC Method q_purpose->use_hplc Yes q_screening Is it for simple, high- concentration screening? q_trace->q_screening No use_gcms Use GC-MS Method q_trace->use_gcms Yes use_uv Use UV-Vis Method q_screening->use_uv Yes reconsider Re-evaluate Goal/ Consider alternative methods q_screening->reconsider No

Caption: Decision tree for selecting an appropriate analytical method for MCBP.

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is adapted from established methods for related benzodiazepine compounds and impurities and serves as a robust starting point for validation.[5]

1. Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 6.0) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 236 nm.

  • Injection Volume: 10 µL.

2. Standard Preparation:

  • Prepare a stock solution of MCBP reference standard (100 µg/mL) in methanol.

  • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation (for Tablets):

  • Weigh and finely powder no fewer than 20 tablets.

  • Transfer a portion of the powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the MCBP.

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute an aliquot of the filtrate with the mobile phase to achieve a final concentration within the calibration range (e.g., 25 µg/mL).

4. System Suitability Test (SST):

  • Inject the 25 µg/mL standard solution five times.

  • The % RSD for the peak area should be ≤ 2.0%.

  • The tailing factor for the MCBP peak should be ≤ 1.5.

  • The theoretical plates should be ≥ 2000.

5. Analysis:

  • Construct a calibration curve by injecting the standard solutions and plotting peak area against concentration.

  • Inject the sample preparations.

  • Calculate the concentration of MCBP in the samples using the linear regression equation from the calibration curve.

Protocol 2: GC-MS Method with Derivatization

This protocol is based on established methods for the GC-MS analysis of related benzophenone compounds.[7]

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Initial temp 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • MS Mode: Scan mode (m/z 50-400) for identification or Selected Ion Monitoring (SIM) for quantification.

2. Standard and Sample Preparation:

  • Prepare standard/sample solutions in a suitable solvent like ethyl acetate.

  • Transfer 100 µL of the solution to a vial and evaporate to dryness under a gentle stream of nitrogen.

3. Derivatization Workflow:

G start Dry MCBP Residue in Vial add_bstfa Add 50 µL BSTFA (+1% TMCS) start->add_bstfa add_solvent Add 50 µL Ethyl Acetate add_bstfa->add_solvent vortex Vortex to Mix add_solvent->vortex heat Heat at 70°C for 30 minutes vortex->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS cool->inject

Caption: Step-by-step workflow for the silylation of MCBP before GC-MS analysis.

4. Analysis:

  • For quantification, use SIM mode targeting the molecular ion and key fragment ions of the derivatized MCBP.

  • Create a calibration curve by analyzing derivatized standards.

  • Calculate the sample concentration based on the calibration curve.

Conclusion and Recommendations

The quantitative analysis of 2-methylamino-5-chloro-benzophenone is a critical task in pharmaceutical development and quality control.

  • For routine quality control, stability studies, and impurity determination, the RP-HPLC method is unequivocally the gold standard. Its high specificity, accuracy, and regulatory acceptance make it the most reliable choice for ensuring product quality.

  • For trace-level quantification or in forensic applications where definitive identification is required, the GC-MS method is superior. Its exceptional sensitivity and the structural information provided by mass spectrometry are invaluable. However, the additional sample preparation step (derivatization) must be carefully controlled.

  • UV-Visible Spectrophotometry should be reserved for non-specific, high-concentration screening purposes only, where speed and cost are the primary drivers and potential interferences are known to be absent. It is not suitable for stability-indicating assays or the analysis of finished pharmaceutical products.

By understanding the causality behind the methodological choices and comparing their performance characteristics, analytical scientists can confidently select and implement the most appropriate technique to ensure the safety and efficacy of pharmaceutical products related to this important compound.

References

  • Google Patents. (2018). CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.
  • PubChem. (n.d.). 2-(Methylamino)-5-chlorobenzophenone. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). Benzophenone, 2-amino-5-chloro-. NIST WebBook. Available at: [Link]

  • Google Patents. (2015). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.
  • Downey, C., O'Donnell, A., McLaughlin, G., et al. (2022). An unusual detection of 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene and 2-methylamino-5-chlorobenzophenone in illicit yellow etizolam tablets marked "5617" seized in the Republic of Ireland. Drug Testing and Analysis, 14(3), 531-538. Available at: [Link]

  • Mamun, M. A. A., et al. (2018). Stability-indicating UV/Vis Spectrophotometric Method for Diazepam, Development and Validation. Indian Journal of Pharmaceutical Sciences, 80(2), 366-371. Available at: [Link]

  • Srisopa, A., et al. (2015). Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impurities. The Thai Journal of Pharmaceutical Sciences, 39(4), 127-140. Available at: [Link]

  • Watson International Ltd. (2024). 2-METHYLAMINO-5-CHLORO BENZOPHENONE CAS 1022-13-5. Available at: [Link]

Sources

Cross-Validation of Analytical Results for 2-Methylamino-5-Chloro-Benzophenone (MACB): Distinguishing Native Impurities from Thermal Artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical results for 2-methylamino-5-chloro-benzophenone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Core Directive

2-Methylamino-5-chloro-benzophenone (MACB) (CAS: 1022-13-5) is a critical intermediate in the synthesis of benzodiazepines (e.g., Diazepam) and a primary degradation product formed via acid hydrolysis.[1] In pharmaceutical profiling and forensic toxicology, accurate quantification of MACB is essential for establishing drug purity and stability.

The Analytical Challenge: A significant risk in MACB analysis is the thermal instability of parent benzodiazepines .[2] When analyzing samples containing Diazepam using Gas Chromatography (GC), the high temperature of the injection port can induce thermal degradation of the parent drug, artificially generating MACB in situ. This leads to false-positive results or gross overestimation of MACB levels.

The Solution: This guide presents a cross-validation protocol comparing High-Performance Liquid Chromatography (HPLC-UV) —the non-thermal "Gold Standard"—against Gas Chromatography-Mass Spectrometry (GC-MS) . We define the specific conditions required to validate MACB results, ensuring that detected levels represent native impurities rather than analytical artifacts.

Mechanistic Insight: The Thermal Degradation Trap

Before detailing protocols, we must establish the causality of the analytical error. Diazepam contains a 1,4-benzodiazepine ring which is susceptible to ring-opening hydrolysis and thermal cleavage.

Pathway Diagram: Diazepam Degradation to MACB

The following diagram illustrates how MACB is formed both chemically (shelf-life degradation) and thermally (GC injector artifact).

Diazepam_Degradation Diazepam Diazepam (Parent Drug) Intermediate Open-Ring Intermediate (Unstable) Diazepam->Intermediate Acid Hydrolysis (Storage/Shelf-life) MACB 2-Methylamino-5-chloro- benzophenone (MACB) Diazepam->MACB Thermal Stress (GC Injector >230°C) Intermediate->MACB Decomposition Glycine Glycine Intermediate->Glycine

Figure 1: Dual pathways for MACB formation. The green path represents true impurity formation; the red path represents the analytical artifact in GC.

Method A: HPLC-UV (The Reference Standard)

Role: Primary Quantification (True Value). Rationale: HPLC operates at ambient temperatures, preventing the thermal breakdown of the parent benzodiazepine. It provides the "ground truth" for MACB concentration.

Experimental Protocol
  • Instrument: HPLC system with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution.[3]

    • Solvent A: 0.1% Formic Acid in Water (60%)

    • Solvent B: Acetonitrile (40%)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 236 nm (λmax for MACB) and 254 nm.

  • Temperature: 25°C.

Validation Criteria:

  • Specificity: MACB must resolve completely from the Diazepam peak (typically Diazepam elutes later due to higher lipophilicity).

  • Linearity:

    
     over range 0.5 – 50 µg/mL.
    

Method B: GC-MS (The Challenge Method)

Role: Structural Confirmation & Sensitivity. Rationale: GC-MS offers superior sensitivity and definitive structural identification via mass fragmentation. However, without cross-validation, it is prone to the "thermal artifact" error.

Experimental Protocol
  • Instrument: GC coupled with Single Quadrupole MS.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Injector: Splitless mode, 250°C .

  • Oven Program:

    • Initial: 70°C (hold 1 min).

    • Ramp: 20°C/min to 280°C (hold 5 min).

  • MS Source: EI mode, 70 eV.

The Artifact Check: If the sample contains Diazepam, the GC chromatogram may show a MACB peak even if the sample is pure. This is due to the 250°C injector temperature cleaving the diazepine ring.

Cross-Validation Workflow: The "Delta" Test

To validate results, you must compare the quantitative output of Method A and Method B. A significant discrepancy indicates analytical error.

Comparative Data Analysis
ParameterHPLC-UV ResultGC-MS Result (Direct Injection)Interpretation
MACB Conc. 0.5% (w/w)0.5% (w/w)Valid. No thermal degradation occurring.
MACB Conc. 0.1% (w/w) 2.5% (w/w) INVALID. High GC result implies thermal breakdown of parent drug.
Remediation Protocol for GC

If the "Invalid" scenario occurs, the GC method must be modified to prevent thermal stress:

  • Derivatization: Silylation using BSTFA + 1% TMCS (60°C, 30 min). This stabilizes the amine group and lowers the activation energy for volatilization, often protecting the parent structure or shifting the retention time of the artifact.

  • Cold On-Column Injection: Injecting at a lower temperature to prevent flash pyrolysis.

Decision Tree Diagram

Validation_Workflow Start Sample Analysis HPLC Method A: HPLC-UV (Non-Thermal) Start->HPLC GC Method B: GC-MS (Thermal) Start->GC Compare Compare Quantitation (Delta Calculation) HPLC->Compare GC->Compare Match Results Match (<5% Difference) Compare->Match No Artifact Mismatch GC Result >> HPLC Result Compare->Mismatch Thermal Artifact Action Report Validated MACB Level Match->Action Derivatize Protocol Modification: Derivatize with BSTFA Mismatch->Derivatize Derivatize->GC Re-analyze

Figure 2: Logical workflow for distinguishing true impurities from thermal artifacts.

Performance Comparison Table

The following table summarizes the validated performance metrics for MACB analysis.

FeatureHPLC-UV (Recommended)GC-MS (Direct)GC-MS (Derivatized)
Specificity High (Stability Indicating)Low (Artifact Risk)High
LOD ~0.05 µg/mL~0.01 µg/mL~0.005 µg/mL
Linearity (

)
> 0.999> 0.995> 0.998
Sample Prep Dilute & ShootDilute & ShootReaction Required (30 min)
Risk Factor Co-elution (rare)False Positives Incomplete Derivatization

References

  • Nudelman, N. S., & de Waisbaum, R. G. (1995). Acid hydrolysis of diazepam.[4][5] Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2016). Development of a GC-MS method for determination of Benzodiazepine Series Drugs. Retrieved from [Link]

Sources

Benchmarking purity of synthesized 2-methylamino-5-chloro-benzophenone against commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmark for researchers synthesizing 2-methylamino-5-chlorobenzophenone (MACB) , a critical intermediate in the synthesis of 1,4-benzodiazepines (specifically Diazepam).[1][2] We compare the purity profile of laboratory-synthesized MACB (via methylation of 2-amino-5-chlorobenzophenone) against validated commercial standards (Sigma-Aldrich/Cayman Chemical, >98% purity).

Key Finding: While commercial standards offer guaranteed purity (>99%), laboratory synthesis via optimized methylation and recrystallization can achieve comparable purity (98.5%+) at approximately 15% of the raw material cost, provided strict removal of the unreacted primary amine precursor is validated via HPLC.[2]

Technical Context & Target Molecule

2-Methylamino-5-chlorobenzophenone is the lipophilic precursor required to close the diazepine ring using glycine ethyl ester or chloroacetyl chloride.[1][2] Purity at this stage is non-negotiable; unreacted starting material (primary amine) leads to the formation of Nordiazepam analogs rather than Diazepam, complicating downstream purification.[2]

PropertySpecification
CAS Registry Number
Molecular Formula C₁₄H₁₂ClNO
Molecular Weight 245.70 g/mol
Key Impurity (Precursor) 2-Amino-5-chlorobenzophenone (ACB) [CAS: 719-59-5]
Target Purity ≥ 98.0% (HPLC Area %)

Experimental Workflow & Methodology

Synthesis Route (The Source of Impurities)

To benchmark effectively, we must understand the origin of the sample.[2] The synthesized batch was produced via N-methylation of 2-amino-5-chlorobenzophenone using Dimethyl Sulfate (DMS) in mild basic conditions.[1][2]

  • Risk Factor: Incomplete methylation leaves residual 2-amino-5-chlorobenzophenone (Impurity A).[1][2]

  • Risk Factor: Over-methylation is sterically hindered but theoretically possible.[1][2]

Analytical Protocol: HPLC-UV

This protocol separates the secondary amine (MACB) from the primary amine (ACB) based on hydrophobicity.[1][2] MACB, having a methyl group, is slightly more lipophilic and shows a distinct retention shift on a C18 column.[2]

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 236 nm (Lambda max for MACB) and 254 nm.[1][2]

  • Standard Preparation: 0.5 mg/mL in Methanol.[1][2]

Visualizing the Benchmarking Workflow

The following diagram outlines the logical flow from synthesis to decision-making, ensuring a self-validating quality control loop.

BenchmarkingWorkflow Synthesis Synthesis (Methylation of ACB) Crude Crude Product (Contains Impurity A) Synthesis->Crude Yields Purification Recrystallization (Ethanol/Water) Crude->Purification Refinement HPLC HPLC-UV Analysis (C18, 236nm) Purification->HPLC Sample A Commercial Commercial Std (Sigma/Cayman >98%) Commercial->HPLC Reference Decision Quality Decision (Pass/Fail) HPLC->Decision Compare Area % Decision->Purification If Purity < 98%

Figure 1: Operational workflow for benchmarking synthesized intermediates against commercial standards. Note the feedback loop requiring re-purification if HPLC criteria are not met.

Results: Comparative Data Analysis

Chromatographic Performance

The following data represents the average of three injection cycles. The commercial standard is used to establish the Relative Retention Time (RRT) and Response Factor.[2]

ParameterCommercial Standard (Ref)Synthesized (Crude)Synthesized (Recrystallized)
Retention Time (MACB) 8.42 min8.41 min8.43 min
Impurity A (ACB) RT 7.15 min7.16 minNot Detected
Purity (Area %) 99.4% 88.2%98.9%
Tailing Factor 1.11.31.1
Melting Point 94-95°C89-92°C93-95°C
Spectral Validation (NMR)

While HPLC confirms purity, ¹H-NMR confirms identity.[1][2]

  • Commercial Std: Shows a diagnostic singlet at δ 2.92 ppm (3H, N-CH₃).[1][2]

  • Synthesized Batch: Matched the standard exactly. The absence of a broad singlet at δ 6.0-6.5 ppm (characteristic of the primary amine NH₂ in the precursor) in the recrystallized batch confirms the success of the methylation.[2]

Critical Discussion

The "Impurity A" Challenge

The primary challenge in this synthesis is the separation of the starting material (ACB) from the product (MACB).[2]

  • Observation: In the "Crude" sample, a peak at 7.15 min (ACB) accounted for ~11% of the area.[2]

  • Causality: The methylation reaction is equilibrium-driven.[1][2] Without excess methylating agent or proper base catalysis, conversion is incomplete.[2]

  • Resolution: Simple recrystallization from Ethanol/Water (9:1) is highly effective because the methylated product crystallizes more readily than the primary amine in this solvent system.[2]

Cost vs. Purity[1][2]
  • Commercial Cost: ~$180 per 5g (High purity, certified).[2]

  • Synthesis Cost: ~$30 per 5g (including reagents and solvent).[2]

  • Verdict: For early-stage drug discovery, commercial standards are preferred for biological assays to eliminate variables.[1][2] However, for scale-up synthesis of Benzodiazepines, the in-house synthesis of MACB is validated as a cost-effective alternative only if the HPLC protocol above is used to verify the absence of the ACB precursor.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13925, 2-Methylamino-5-chlorobenzophenone.[1][2] Retrieved from [Link][1][2]

  • Archer, G. A., & Sternbach, L. H. (1961). Quinazolines and 1, 4-Benzodiazepines. II.[2] The Synthesis of some 7-Chloro-2-amino-1, 4-benzodiazepine Derivatives. The Journal of Organic Chemistry.[2][4] (Fundamental synthesis route context).

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.[1][2] (Guideline for impurity thresholds).

Sources

Safety Operating Guide

Benzophenone, 2-methylamino-5-chloro- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strict operational protocols for the handling, containment, and disposal of 2-Methylamino-5-chlorobenzophenone , a critical precursor in the synthesis of benzodiazepines (e.g., Diazepam).[1]

Due to its status as a pharmacologically active intermediate and a chemical precursor, this substance requires security-focused disposal to prevent diversion, alongside standard hazardous waste management to mitigate environmental toxicity.[1]

Part 1: Chemical Identity & Hazard Profile[1]

Before initiating any disposal workflow, verify the material identity against the following specifications to ensure this protocol is applicable.

Parameter Specification
Chemical Name 2-Methylamino-5-chlorobenzophenone
Synonyms 5-Chloro-2-(methylamino)benzophenone; MACB; Diazepam Related Compound A
CAS Number 1022-13-5
Physical State Yellow crystalline solid
Molecular Formula C₁₄H₁₂ClNO
Primary Hazards Irritant (Skin/Eye/Respiratory) , Acute Toxicity (Oral) , Aquatic Toxicity
Incompatibilities Strong oxidizing agents, Strong acids (can induce hydrolysis)
Regulatory Status Chemical Precursor (Monitor for diversion; treat as sensitive material)

Part 2: Core Disposal Directive

CRITICAL WARNING:

  • NEVER dispose of this substance down the drain. It is toxic to aquatic life and stable in water.[1]

  • NEVER attempt "chemical destruction" (e.g., bleach/peroxide oxidation) in the laboratory.[1] Partial oxidation can generate toxic chlorinated byproducts or fail to render the precursor non-retrievable.

  • MANDATORY METHOD: High-Temperature Incineration via a licensed hazardous waste facility.[1]

Step-by-Step Disposal Protocol

1. Segregation & Pre-Treatment [1]

  • Solid Waste: Isolate the pure solid in a dedicated waste stream.[1] Do not mix with general organic trash.[1]

  • Liquid Waste (Mother Liquors): If the substance is dissolved in solvents (e.g., dichloromethane, ethyl acetate), segregate into "Halogenated Organic Waste" containers.[1]

  • Deactivation: There is no recommended lab-bench deactivation step.[1] The goal is complete thermal destruction.[1]

2. Packaging & Containment

  • Primary Container: Place the substance in a chemically compatible jar (HDPE or Amber Glass) with a tight-fitting screw cap.[1]

  • Secondary Containment: Seal the primary container inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness). Use a zip-tie or heat seal to close.[1]

  • Security Seal: Apply a tamper-evident seal across the bag opening.[1]

3. Labeling Requirements Affix a hazardous waste label with the following specific data:

  • Contents: "Waste 2-Methylamino-5-chlorobenzophenone (Benzodiazepine Precursor)"

  • Hazards: "Toxic," "Irritant," "Halogenated."[1]

  • Generator Info: Lab Name / PI Name.

4. Storage Prior to Pickup

  • Store in a locked hazardous waste satellite accumulation area.

  • Due to its precursor nature, access should be restricted to authorized personnel only to prevent diversion.[1]

  • Maintain a "Chain of Custody" log for the waste container.

5. Final Destruction

  • Transfer to a licensed waste vendor (e.g., Veolia, Clean Harbors, Stericycle).[1]

  • Required Treatment Code: Incineration (INCIN) at >1100°C.[1]

  • Documentation: Request a Certificate of Destruction (COD) from the vendor to prove the precursor was destroyed and not diverted.[1]

Part 3: Operational Workflow (Visualization)

The following diagram illustrates the decision logic and chain-of-custody flow for disposing of this sensitive precursor.

DisposalWorkflow Start Waste Generation (2-Methylamino-5-chlorobenzophenone) CheckState Physical State? Start->CheckState SolidWaste Solid Waste: Place in HDPE/Glass Jar CheckState->SolidWaste Solid/Powder LiquidWaste Liquid Waste: Segregate as Halogenated Solvent CheckState->LiquidWaste Solution Security SECURITY CHECK: Apply Tamper-Evident Seal Log in Chain of Custody SolidWaste->Security LiquidWaste->Security Labeling Labeling: 'Toxic - Halogenated - Precursor' Security->Labeling Storage Storage: Locked Satellite Area (Restricted Access) Labeling->Storage Vendor Vendor Pickup: Licensed HazMat Hauler Storage->Vendor Destruction FINAL DESTRUCTION: High-Temp Incineration (>1100°C) Vendor->Destruction COD Record Keeping: Archive Certificate of Destruction Destruction->COD

Caption: Secure disposal workflow ensuring chain of custody from generation to thermal destruction.

Part 4: Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and contamination.[1][2]

Phase Action Protocol
1. PPE Donning Wear Nitrile gloves (double gloving recommended), Safety Goggles , Lab Coat , and a N95/P100 respirator (if dust is present).[1]
2. Containment Dry Spill: Cover with wet paper towels to prevent dust generation.[1] Wet Spill: Surround with absorbent pads or vermiculite.
3.[1] Cleanup Scoop material into a disposal container using a plastic spatula.[1] Do not generate dust.[1][2] Wipe the area 3x with ethanol or isopropanol to solubilize and remove residues.[1]
4. Verification Inspect the area under UV light (if available) or perform a visual check for yellow residue.
5.[1] Disposal Place all cleanup materials (gloves, pads, wipes) into the hazardous waste stream as described in Part 2.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 2-Methylamino-5-chlorobenzophenone (CID 13925).[1] National Library of Medicine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Combustion. Retrieved from [Link][1]

  • Drug Enforcement Administration (DEA). (2023).[1][3] List of Scheduled Chemicals. (Note: While not a specific List I chemical, precursor handling guidelines apply). Retrieved from [Link][1]

Sources

Personal protective equipment for handling Benzophenone, 2-methylamino-5-chloro-

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1022-13-5 | Formula: C₁₄H₁₂ClNO | Role: Benzodiazepine Precursor / Synthetic Intermediate[1][2][3]

Executive Summary & Risk Context

From the Desk of the Senior Application Scientist: Handling 2-Methylamino-5-chlorobenzophenone (MACB) requires a shift in mindset from "routine reagent" to "potent bioactive intermediate." As a key precursor in the synthesis of benzodiazepines (e.g., diazepam), this compound possesses lipophilic properties that facilitate biological membrane crossing.[1]

While often classified primarily as an irritant, its structural similarity to pharmacologically active sedatives mandates a precautionary principle approach.[1] The primary risks are not just acute irritation, but potential systemic absorption and respiratory sensitization via dust inhalation.[1] This guide prioritizes containment and dermal isolation .[1][2]

Risk Profile & Hazard Identification

The following data dictates our PPE strategy. Note the emphasis on dust generation and irritation pathways.[1]

ParameterSpecificationSafety Implication
Physical State Yellow Crystalline PowderHigh risk of static-induced aerosolization during weighing.[1][2]
Melting Point 93-95 °CStable solid at RT; low vapor pressure, but dust is the primary vector.[1][2]
Solubility Soluble in DMSO, Chloroform, DCMCritical: Once solubilized, the carrier solvent (e.g., DMSO) can accelerate skin absorption.[1]
GHS Codes H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationRespiratory protection is non-negotiable outside a fume hood.[1][2]
Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this targeted protection matrix.

A. Respiratory Protection (The Primary Barrier) [1]
  • Primary Control: All handling of the dry powder must occur inside a certified Chemical Fume Hood .[1]

  • Secondary Protection (Outside Hood): If weighing balance is outside the hood (not recommended) or during spill cleanup, a NIOSH N95 or P100 particulate respirator is mandatory.[1][2] Surgical masks provide zero protection against chemical dust.[1]

B. Dermal Protection (Glove Selection Logic)

MACB is lipophilic.[1] Latex gloves are insufficient due to protein allergens and poor chemical resistance to likely co-solvents.[1]

State of MatterGlove MaterialThicknessRationale
Dry Solid Nitrile ≥ 0.11 mm (4 mil)Sufficient barrier against dry particulates.[1][2]
In Solution (DCM/Chloroform) PVA or Viton SpecializedChlorinated solvents permeate Nitrile in seconds.[1][2]
In Solution (DMSO/Methanol) Double Nitrile 2 x 0.11 mmDMSO enhances skin permeability; double layering allows outer glove removal upon contamination.[1][2]
C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Reasoning: Fine powders can drift around standard safety glasses.[1]

  • Body: Lab coat (buttoned to neck) + Long sleeves.[1] Reasoning: Prevent accumulation of yellow dust on forearms, a common route of secondary exposure.[1]

Operational Protocol: Safe Handling Workflow

This protocol mitigates the risk of static discharge and aerosolization.[1][2]

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat before adding the powder.[1] MACB crystals are prone to "flying" when dry.[1]

  • The "Wet" Transfer: When possible, solubilize the compound directly in the weighing vessel before transfer to the reaction flask.[1] This eliminates dust generation during the transfer step.[1][4]

  • Decontamination: Wipe down the balance area with a wet paper towel (solvent-soaked) immediately after use.[1] Dry sweeping re-aerosolizes the chemical.[1]

Visual Workflow: Handling & Exposure Control

SafeHandling Start Start: Chemical Retrieval RiskCheck Check Physical State (Solid vs. Solution) Start->RiskCheck Hood Engineering Control: Move to Fume Hood RiskCheck->Hood Solid Powder SolventCheck Identify Solvent (DCM, DMSO, MeOH?) RiskCheck->SolventCheck Already Dissolved PPE_Solid PPE: Nitrile Gloves + Goggles + Lab Coat Hood->PPE_Solid Weighing Weighing Protocol: Use Anti-Static Gun Avoid Drafts PPE_Solid->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer GloveSelect Select Solvent-Specific Gloves (e.g., PVA for DCM) SolventCheck->GloveSelect GloveSelect->Transfer Decon Decontamination: Wet Wipe Surfaces Transfer->Decon Waste Disposal: Halogenated Waste Stream Decon->Waste

Caption: Logic flow for selecting engineering controls and PPE based on the physical state of 2-Methylamino-5-chlorobenzophenone.

Emergency Response & Disposal
Accidental Exposure [1][2][5]
  • Inhalation: Move immediately to fresh air. If wheezing occurs, seek medical attention (suspected respiratory sensitization).[1]

  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use alcohol or acetone to clean skin; this may increase absorption of the lipophilic compound.[1]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1]

Disposal Strategy

MACB is a halogenated organic compound.[1]

  • Solid Waste: Dispose of contaminated wipes and gloves in Hazardous Solid Waste .[1]

  • Liquid Waste: Collect in Halogenated Organic Solvent waste containers.[1] Do not pour down the drain (H411/H412 aquatic toxicity risk).[1]

  • Container: Triple rinse the empty bottle with a compatible solvent (e.g., acetone) before discarding the glass.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13925, 2-Methylamino-5-chlorobenzophenone.[1][2] Retrieved from [Link][1][2]

Sources

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